d-Desthiobiotin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTOLBMXDDTRRT-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876136 | |
| Record name | Desthiobiotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dethiobiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47193703 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
533-48-2, 636-20-4 | |
| Record name | Desthiobiotin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desthiobiotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desthiobiotin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dethiobiotin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03775 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desthiobiotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R-cis)-5-methyl-2-oxoimidazolidine-4-hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESTHIOBIOTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71U5JB52KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DESTHIOBIOTIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64P0B487B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dethiobiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157 °C | |
| Record name | Dethiobiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
what is d-Desthiobiotin and its chemical structure
d-Desthiobiotin, a stable, sulfur-free analog of biotin (Vitamin B7), has emerged as a critical reagent in molecular biology and biotechnology. Its unique binding characteristics with avidin and its bacterial counterpart, streptavidin, offer significant advantages over the nearly irreversible interaction of biotin. This guide provides a comprehensive overview of this compound's chemical properties, its interaction with biotin-binding proteins, and its applications in research, particularly in the gentle purification of biomolecules.
Chemical Properties and Structure
This compound is a derivative of biotin where the sulfur atom in the tetrahydrothiophene ring is absent. This seemingly minor modification has profound implications for its binding affinity while retaining specificity. Its formal chemical name is (4R,5S)-5-methyl-2-oxo-4-imidazolidinehexanoic acid.
Key Chemical Properties:
-
Molecular Formula: C₁₀H₁₈N₂O₃
-
Molecular Weight: 214.26 g/mol
-
Appearance: White crystalline solid
-
Solubility: Soluble in DMSO, DMF, and aqueous solutions at a slightly alkaline pH.
Below is the two-dimensional chemical structure of this compound.
Interaction with Avidin and Streptavidin
The primary utility of this compound stems from its interaction with the proteins avidin (from egg white) and streptavidin (from Streptomyces avidinii). Both proteins are tetramers, with each subunit capable of binding one molecule of biotin or its analogs.
The binding of biotin to streptavidin is one of the strongest non-covalent interactions known in nature, characterized by an extremely low dissociation constant (Kd). This makes the interaction essentially irreversible under physiological conditions, requiring harsh, denaturing conditions to dissociate the complex.
In contrast, this compound binds to the same site with high specificity but with a significantly weaker affinity. This reduced affinity allows for the gentle elution of this compound-tagged molecules from a streptavidin or avidin matrix using competitive displacement with free biotin under physiological conditions.
Data Presentation: Comparison of Binding Affinities
| Ligand | Protein | Dissociation Constant (Kd) | Elution Conditions |
| Biotin | Streptavidin/Avidin | ~10⁻¹⁵ M | Harsh denaturing conditions (e.g., 8M Guanidine-HCl, pH 1.5) |
| This compound | Streptavidin/Avidin | ~10⁻¹¹ M | Mild, native conditions (e.g., buffered solution with excess free biotin) |
Applications in Research and Drug Development
The reversible binding of this compound makes it an ideal tool for affinity-based purification of proteins, protein complexes, and other biomolecules. This technique is often referred to as a "pull-down" assay.
Key Applications:
-
Protein Purification: Recombinant proteins can be expressed with a tag (like the Strep-tag® II) that binds to an immobilized streptavidin derivative (Strep-Tactin®). The tagged protein can be gently eluted with a this compound solution.
-
Pull-Down Assays: A "bait" protein is labeled with this compound and incubated with a cell lysate. The bait, along with any interacting "prey" proteins, is captured on streptavidin beads. The entire complex can then be eluted gently with biotin for analysis by mass spectrometry or Western blotting.
-
Cell Surface Labeling: this compound can be used to label cell surface proteins for studying receptor trafficking, endocytosis, and recycling.
-
Nucleic Acid Isolation: Desthiobiotinylated oligonucleotides can be used to capture specific DNA or RNA sequences and their binding partners.
Experimental Protocol: Affinity Purification of a Desthiobiotinylated Protein
This protocol outlines a general workflow for capturing a this compound-tagged protein from a complex mixture (e.g., a cell lysate) using streptavidin-coated magnetic beads and subsequent elution.
1. Preparation of Streptavidin Beads: a. Resuspend the streptavidin magnetic beads in their storage buffer by vortexing. b. Aliquot the desired amount of bead slurry into a microcentrifuge tube. c. Place the tube on a magnetic stand to pellet the beads and carefully aspirate the supernatant. d. Wash the beads by adding a binding/wash buffer (e.g., PBS with 0.05% Tween-20), resuspending, pelleting on the magnetic stand, and removing the supernatant. Repeat this wash step two more times. e. After the final wash, resuspend the beads in the binding/wash buffer to the original slurry concentration.
2. Binding of Desthiobiotinylated Target: a. Add the sample containing the desthiobiotinylated protein (e.g., cell lysate) to the prepared streptavidin beads. b. Incubate the mixture at room temperature or 4°C for 1-2 hours with gentle end-over-end rotation to allow the target to bind to the beads.
3. Washing: a. Place the tube on the magnetic stand to capture the beads. Discard the supernatant, which contains unbound proteins. b. Add binding/wash buffer to the beads, resuspend, and incubate for 5 minutes with rotation. c. Pellet the beads again using the magnetic stand and discard the supernatant. d. Repeat the wash steps (3b-3c) at least three to five times to remove non-specifically bound proteins.
4. Elution: a. After the final wash, remove all residual buffer. b. Prepare an elution buffer containing a high concentration of free biotin (e.g., 50 mM Biotin in PBS, pH 7.4). c. Add the elution buffer to the beads and resuspend thoroughly. d. Incubate for 10-30 minutes at room temperature with gentle agitation to allow the free biotin to competitively displace the desthiobiotin-tagged protein from the beads. e. Place the tube on the magnetic stand and carefully collect the supernatant. This fraction contains the purified target protein. f. For maximum recovery, a second elution step can be performed.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the affinity purification workflow using this compound and streptavidin beads.
The Reversible Embrace: A Technical Guide to the d-Desthiobiotin and Streptavidin Interaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action between d-desthiobiotin and streptavidin. It provides a comprehensive overview of their binding kinetics, thermodynamics, and the structural basis for their interaction, offering valuable insights for applications in affinity chromatography, protein purification, and drug delivery.
Introduction: A Tale of Two Affinities
The interaction between biotin (Vitamin H) and streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (10-15 M).[1] This near-irreversible binding has made the biotin-streptavidin system a cornerstone of numerous biotechnological applications. However, the harsh conditions required to disrupt this bond often compromise the integrity of the molecules involved.
This compound, a sulfur-free analog of biotin, offers a compelling alternative. It binds to streptavidin with high specificity but with a significantly lower affinity, exhibiting a dissociation constant in the nanomolar range (10-11 M).[1][2] This key difference allows for the gentle and reversible binding of d-desthiobiotinylated molecules to streptavidin, making it an ideal tool for applications requiring the controlled release of captured targets.
The Mechanism of Action: A Structural Perspective
The binding of this compound to streptavidin occurs within the same deep binding pocket that accommodates biotin. The interaction is primarily driven by a network of hydrogen bonds and van der Waals forces.
Key features of the this compound-streptavidin interaction include:
-
Hydrogen Bonding: The ureido ring of this compound forms crucial hydrogen bonds with amino acid residues in the streptavidin binding pocket.
-
Van der Waals Interactions: The aliphatic side chain of this compound engages in hydrophobic interactions with nonpolar residues lining the binding pocket.
-
Conformational Changes: Upon binding, a flexible loop (L3/4) in the streptavidin structure closes over the ligand, sequestering it from the solvent and contributing to the binding affinity.
The absence of the sulfur atom in the thiophene ring of biotin is the primary reason for the reduced affinity of this compound. This structural difference leads to a less optimal fit within the binding pocket and a decrease in the number of stabilizing van der Waals contacts compared to biotin.
Key Amino Acid Residues in the Streptavidin Binding Pocket
Site-directed mutagenesis studies have identified several key residues within the streptavidin binding pocket that are critical for ligand binding. Mutations in these residues can significantly alter the affinity for both biotin and this compound. For instance, evolving streptavidin mutants with altered specificity towards desthiobiotin has revealed that mutations like T90S, W108V, and L110T can create a wider active site to better accommodate the more flexible desthiobiotin molecule.[3]
Quantitative Binding Data
The following tables summarize the key quantitative data for the interaction between this compound and streptavidin, providing a basis for comparison with the biotin-streptavidin interaction.
| Ligand | Streptavidin Variant | Dissociation Constant (Kd) | Reference(s) |
| This compound | Wild-Type | ~10-11 M | [1][2] |
| Biotin | Wild-Type | ~10-15 M | [1] |
| Parameter | Value (for underivatized streptavidin) | Reference(s) |
| Dissociation Rate Constant (kd or koff) | 2.4 x 10-6 s-1 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound-streptavidin interaction.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding, including the binding affinity (Ka, the inverse of Kd), enthalpy change (ΔH), and stoichiometry (n).[5]
Objective: To determine the Kd, ΔH, and stoichiometry of the this compound-streptavidin interaction.
Materials:
-
Purified core streptavidin
-
This compound
-
ITC instrument
-
Appropriate buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Protocol:
-
Sample Preparation:
-
Prepare a solution of streptavidin at a concentration of approximately 10-50 µM in the desired buffer.
-
Prepare a solution of this compound at a concentration 10-20 times higher than the streptavidin concentration in the same buffer. It is crucial that the buffer for both the protein and the ligand is identical to avoid heats of dilution.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe of the ITC instrument.
-
Load the streptavidin solution into the sample cell and the this compound solution into the injection syringe.
-
Equilibrate the system to the desired experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the this compound solution into the streptavidin solution in the sample cell.
-
Monitor the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of this compound to streptavidin.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Ka (and thus Kd), ΔH, and n.[6][7]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to monitor biomolecular interactions in real-time, providing kinetic data such as the association rate constant (ka or kon) and the dissociation rate constant (kd or koff).[8]
Objective: To determine the ka and kd of the this compound-streptavidin interaction.
Materials:
-
SPR instrument
-
Sensor chip with a streptavidin-coated surface (e.g., SA sensor chip)
-
This compound
-
Running buffer (e.g., HBS-EP buffer)
Protocol:
-
Surface Preparation:
-
Immobilize streptavidin onto the sensor chip surface according to the manufacturer's instructions. This creates a high-density streptavidin surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer at various concentrations.
-
Inject the this compound solutions over the streptavidin-coated sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the association phase, switch to flowing only the running buffer over the surface to monitor the dissociation phase.
-
-
Data Analysis:
-
Analyze the sensorgrams (plots of RU versus time) using appropriate software.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.
-
The dissociation constant (Kd) can be calculated from the ratio of the rate constants (Kd = kd / ka).
-
Elution of d-Desthiobiotinylated Proteins from Streptavidin Affinity Columns
A key application of the this compound-streptavidin system is the purification of proteins.
Objective: To purify a d-desthiobiotinylated protein using streptavidin-agarose and elute it under mild conditions.
Materials:
-
Streptavidin-agarose resin
-
d-Desthiobiotinylated protein sample
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., Binding/Wash Buffer containing an excess of free biotin, typically 10-50 mM)
Protocol:
-
Column Preparation:
-
Pack a chromatography column with streptavidin-agarose resin.
-
Equilibrate the column with Binding/Wash Buffer.
-
-
Sample Loading:
-
Load the d-desthiobiotinylated protein sample onto the column.
-
Allow the sample to bind to the resin.
-
-
Washing:
-
Wash the column extensively with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
Visualizations
The following diagrams illustrate key concepts related to the this compound and streptavidin interaction.
Caption: this compound binding to the streptavidin pocket.
Caption: Elution comparison: Biotin vs. This compound.
Caption: Affinity purification workflow using this compound.
Conclusion
The this compound-streptavidin interaction provides a powerful and versatile tool for researchers in various fields. Its key advantage lies in the reversible nature of the binding, which allows for the gentle isolation and purification of target molecules under physiological conditions. Understanding the mechanism of action, binding kinetics, and the structural basis of this interaction is crucial for the effective design and implementation of this compound-based applications, from affinity chromatography to targeted drug delivery systems. This technical guide serves as a comprehensive resource for scientists and professionals seeking to leverage the unique properties of the this compound-streptavidin system in their research and development endeavors.
References
- 1. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Evolved streptavidin mutants reveal key role of loop residue in high-affinity binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 7. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for elution of desthiobiotin-labelled proteins from Streptavidin Column - Protein and Proteomics [protocol-online.org]
- 10. epicypher.com [epicypher.com]
A Technical Guide to the Binding Affinity of d-Desthiobiotin versus Biotin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinities of d-Desthiobiotin and biotin to the proteins avidin and streptavidin. This document details the quantitative binding data, experimental protocols for affinity measurement, and visual representations of relevant experimental workflows. The information presented is intended to assist researchers in the strategic application of these powerful biological tools in drug development and various life science applications.
Introduction: The Biotin-Avidin and Biotin-Streptavidin Interactions
The interaction between biotin (Vitamin H) and the proteins avidin (from egg white) and streptavidin (from Streptomyces avidinii) is renowned for its exceptionally high affinity, representing one of the strongest non-covalent bonds known in nature. This robust interaction, characterized by a dissociation constant (Kd) in the femtomolar to picomolar range (10⁻¹⁵ to 10⁻¹⁴ M), has been widely exploited in a vast array of biotechnological applications, including immunoassays, affinity chromatography, and targeted drug delivery.
This compound is a stable, sulfur-free analog of biotin that also binds specifically to the biotin-binding sites of avidin and streptavidin. However, its binding affinity is significantly lower than that of biotin. This key difference makes this compound an invaluable tool for applications requiring the gentle elution of biotinylated molecules, a significant advantage over the harsh, denaturing conditions often necessary to disrupt the near-irreversible biotin-streptavidin bond.
Quantitative Binding Affinity Data
The binding affinities of this compound and biotin to avidin and streptavidin are most commonly quantified by their dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity. The following tables summarize the available quantitative data for these interactions.
Table 1: Dissociation Constants (Kd) of Biotin and this compound
| Ligand | Binding Partner | Dissociation Constant (Kd) | Reference(s) |
| Biotin | Avidin | ~1 x 10⁻¹⁵ M | |
| Biotin | Streptavidin | ~1 x 10⁻¹⁴ - 1 x 10⁻¹⁵ M | |
| This compound | Avidin | ~1 x 10⁻¹¹ M | |
| This compound | Streptavidin | ~1 x 10⁻¹¹ M |
Table 2: Kinetic and Thermodynamic Parameters for Biotin-Streptavidin Interaction
| Parameter | Value | Conditions | Reference(s) |
| Association Rate (k_on) | 2.0 x 10⁷ M⁻¹s⁻¹ | pH 7.4, 37°C | |
| Dissociation Rate (k_off) | 6.8 x 10⁻⁵ s⁻¹ | pH 7.4, 37°C | |
| Enthalpy (ΔH) | -23.4 kcal/mol | pH 7.4, 25°C | |
| Entropy (ΔS) | Smaller (negative) value compared to streptavidin | - | |
| Gibbs Free Energy (ΔG) | Negative at all tested temperatures | 2°C - 40°C | |
| Heat Capacity (ΔCp) | -461 cal/mol·K | - |
Note: Comprehensive kinetic and thermodynamic data for this compound binding to avidin and streptavidin are less readily available in the literature compared to the biotin-streptavidin interaction.
Experimental Protocols
The determination of binding affinities relies on various biophysical techniques. Below are detailed methodologies for some of the key experiments cited.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Methodology:
-
Sample Preparation:
-
Prepare a solution of streptavidin (typically in the low micromolar range, e.g., 40 µM) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Prepare a solution of biotin or this compound at a significantly higher concentration (e.g., 750 µM) in the same buffer.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Load the streptavidin solution into the sample cell of the ITC instrument.
-
Load the biotin or this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and the stirring speed (e.g., 75 rpm).
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 5 µL) of the ligand solution into the sample cell.
-
Allow sufficient time between injections (e.g., 200 seconds) for the system to return to thermal equilibrium.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
The raw data consists of a series of heat-release peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (in solution) to a ligand immobilized on a sensor surface in real-time. This allows for the determination of association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated (Kd = koff / kon).
Methodology:
-
Sensor Chip Preparation:
-
Use a sensor chip with a streptavidin-coated surface (SA chip).
-
Alternatively, immobilize streptavidin on a suitable sensor chip (e.g., a CM5 chip) via amine coupling.
-
-
Ligand Immobilization:
-
Inject a solution of biotinylated or desthiobiotinylated molecules over the sensor surface to allow for their capture by the immobilized streptavidin.
-
-
Analyte Injection:
-
Inject a series of concentrations of the analyte (e.g., a protein that binds to the biotinylated molecule) over the sensor surface at a constant flow rate.
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
-
Dissociation and Regeneration:
-
After the association phase, flow buffer over the sensor surface to monitor the dissociation of the analyte.
-
For high-affinity interactions like biotin-streptavidin, regeneration of the surface (removing the bound analyte) can be challenging without denaturing the ligand. For desthiobiotin, elution can be achieved with a competitive injection of free biotin.
-
-
Data Analysis:
-
The resulting sensorgram plots the SPR signal versus time.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff values.
-
Calculate the Kd from the ratio of koff to kon.
-
HABA Dye Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) dye assay is a colorimetric method used to quantify the amount of biotin in a sample. It relies on the displacement of HABA from the avidin-HABA complex by biotin, which has a much higher affinity for avidin.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of avidin in a suitable buffer (e.g., PBS).
-
Prepare a stock solution of HABA dye.
-
Prepare a standard solution of biotin with a known concentration.
-
-
Assay Procedure:
-
Mix the avidin and HABA solutions to form the yellow-orange avidin-HABA complex.
-
Measure the absorbance of the complex at 500 nm.
-
Add the biotin-containing sample to the avidin-HABA complex.
-
Biotin will displace the HABA from the avidin, causing a decrease in the absorbance at 500 nm.
-
Measure the final absorbance after the reaction has reached equilibrium.
-
-
Calculation:
-
The change in absorbance is proportional to the amount of biotin in the sample.
-
A standard curve can be generated using known concentrations of biotin to quantify the amount of biotin in the unknown sample.
-
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate common experimental workflows that utilize the binding properties of biotin and its analogs.
Desthiobiotin Pull-Down Assay Workflow
This workflow is commonly used to isolate and identify protein-protein or protein-nucleic acid interactions.
Caption: Workflow for a this compound pull-down assay.
Isothermal Titration Calorimetry (ITC) Experimental Workflow
This diagram illustrates the general steps involved in performing an ITC experiment to determine binding affinity.
Caption: General workflow for an ITC experiment.
Conclusion
The choice between biotin and this compound is dictated by the specific requirements of the application. The extraordinarily high affinity of the biotin-avidin/streptavidin interaction makes it ideal for applications requiring a near-permanent linkage. Conversely, the lower, yet still highly specific, binding affinity of this compound provides a significant advantage in applications where the recovery of the biotinylated molecule and its interacting partners under mild, non-denaturing conditions is crucial. A thorough understanding of their respective binding characteristics, as detailed in this guide, is paramount for the successful design and execution of a wide range of biological assays and purification strategies.
An In-depth Technical Guide to the Dissociation Constant (Kd) of d-Desthiobiotin with Avidin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dissociation constant (Kd) characterizing the interaction between d-desthiobiotin and avidin. It is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields who leverage the reversible binding properties of this molecular pair. This document details the quantitative binding affinity, outlines experimental protocols for its determination, and provides visualizations of the underlying principles.
Introduction to the this compound-Avidin Interaction
The interaction between biotin and avidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (approximately 10-15 M).[1][2] This exceptionally high affinity, however, renders the interaction essentially irreversible under physiological conditions, which can be a limitation in applications requiring the release of the bound molecule.[3]
This compound, a sulfur-free analog of biotin, offers a compelling alternative. It binds to the same site on the avidin protein but with a significantly lower affinity.[3][4] This reduced binding strength allows for the gentle and efficient elution of this compound-tagged molecules from avidin-based affinity matrices using competitive displacement with free biotin under mild, physiological conditions.[3][5] This reversible binding characteristic makes the this compound-avidin system a powerful tool in various biotechnological applications, including affinity chromatography, protein purification, and cell sorting.[6]
Quantitative Binding Affinity: A Comparative Analysis
The dissociation constant (Kd) is a measure of the binding affinity between two molecules; a lower Kd value indicates a stronger interaction. The Kd for the this compound-avidin interaction is several orders of magnitude higher than that of the biotin-avidin interaction, signifying a weaker and more reversible binding.
| Ligand | Binding Partner | Dissociation Constant (Kd) | Reference |
| This compound | Streptavidin | ~ 1 x 10-11 M | [6] |
| Biotin | Avidin | ~ 1 x 10-15 M | [1] |
| Biotin | Streptavidin | ~ 1 x 10-14 M to 1 x 10-15 M | [1] |
*Streptavidin, a protein isolated from Streptomyces avidinii, is often used interchangeably with avidin due to its similar high-affinity binding to biotin. While structurally different, their biotin-binding sites are highly conserved.
Experimental Protocols for Determining the Dissociation Constant (Kd)
Several biophysical techniques can be employed to determine the dissociation constant of the this compound-avidin interaction. The following sections provide detailed methodologies for three commonly used approaches.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[7]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of avidin (typically 10-50 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline [PBS], pH 7.4).
-
Prepare a solution of this compound (typically 100-500 µM) in the same buffer. Degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell with the avidin solution and the injection syringe with the this compound solution.
-
-
Titration:
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the avidin solution.
-
The instrument records the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data, a series of heat pulses, is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association and dissociation rates) from which the Kd can be calculated.
Experimental Protocol:
-
Sensor Chip Preparation:
-
Immobilize avidin onto the surface of a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
SPR Instrument Setup:
-
Equilibrate the system with a running buffer (e.g., HBS-EP buffer).
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the avidin-coated sensor surface.
-
Monitor the change in the SPR signal (measured in response units, RU) over time.
-
-
Data Analysis:
-
The association rate constant (kon) is determined from the initial phase of the binding curve, and the dissociation rate constant (koff) is determined from the decay of the signal after the injection of this compound is stopped.
-
The dissociation constant (Kd) is then calculated as the ratio of the dissociation and association rate constants: Kd = koff / kon.
-
Fluorescence Quenching Titration
This method relies on the change in the intrinsic fluorescence of a protein (e.g., tryptophan fluorescence in avidin) upon ligand binding. The quenching of this fluorescence can be used to determine the binding affinity.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of avidin of known concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound in the same buffer.
-
-
Fluorescence Measurement:
-
Measure the initial fluorescence intensity of the avidin solution (excitation at ~280 nm, emission at ~340 nm).
-
Perform a stepwise titration by adding small aliquots of the this compound solution to the avidin solution.
-
After each addition, allow the system to equilibrate and then measure the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Fit the resulting binding curve to a suitable equation (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to determine the Kd.
-
Visualizing the Principles
This compound-Avidin Binding and Elution Workflow
The following diagram illustrates the principle of using this compound for affinity purification.
Caption: Affinity purification workflow using this compound and avidin.
Logical Relationship of Binding Affinities
This diagram illustrates the relative binding affinities of biotin and this compound for avidin.
Caption: Comparison of biotin and this compound binding affinities to avidin.
Conclusion
The this compound-avidin interaction provides a versatile and powerful tool for researchers and drug development professionals. Its moderate, reversible binding affinity allows for the gentle isolation and purification of target molecules, overcoming the limitations of the quasi-irreversible biotin-avidin system. A thorough understanding of its dissociation constant and the experimental methods used for its determination is crucial for the effective application of this technology in various scientific endeavors.
References
- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epicypher.com [epicypher.com]
- 6. interchim.fr [interchim.fr]
- 7. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]
Harnessing Reversible Binding: A Technical Guide to d-Desthiobiotin
In the landscape of affinity purification and molecular biology, the interaction between biotin and streptavidin is legendary for its strength and specificity. However, this near-irreversible bond often necessitates harsh, denaturing conditions for elution, compromising the integrity of purified proteins and complexes. This guide explores the significant advantages of d-Desthiobiotin, a sulfur-free analog of biotin, that offers a robust yet reversible binding to streptavidin, enabling gentle elution and preserving the native state of target molecules.
The Core Advantage: Reversible Binding by Design
This compound is a single-ring, sulfur-free analog of biotin that binds to streptavidin with high specificity but a significantly lower affinity compared to biotin.[1][2] This crucial difference stems from its chemical structure, which allows for effective capture of tagged molecules while permitting their subsequent release under mild, physiological conditions.[3][4] Elution is typically achieved through competitive displacement with a solution of free biotin, which readily displaces the this compound-tagged molecules from the streptavidin binding sites.[1][3][4]
This reversible binding mechanism provides several key advantages over the traditional biotin-streptavidin system:
-
Gentle Elution: Proteins and complexes can be eluted without extreme pH, high temperatures, or denaturing agents, preserving their tertiary and quaternary structures.[1][5]
-
Preservation of Biological Activity: The mild elution conditions ensure that the purified proteins retain their functional integrity, which is critical for downstream applications such as enzyme assays, structural studies, and interaction analyses.[5]
-
Higher Yield and Purity: By avoiding protein denaturation and aggregation that can occur with harsh elution methods, this compound-based purification often results in higher recovery of the target molecule.[5][6] The competitive elution also minimizes the co-purification of endogenously biotinylated molecules.[1][2]
-
Versatility in Applications: This system is ideal for a wide range of applications, including pull-down assays to study protein-protein or DNA-protein interactions, purification of sensitive protein complexes, and cell surface labeling.[1][4][7]
Quantitative Comparison: this compound vs. Biotin
The primary distinction between this compound and biotin lies in their binding affinities for streptavidin, which directly influences the conditions required for elution.
| Parameter | This compound-Streptavidin | Biotin-Streptavidin |
| Dissociation Constant (Kd) | ~10⁻¹¹ M[1][6][8] | ~10⁻¹⁵ M[1][6][8] |
| Binding Nature | Reversible | Essentially Irreversible[3] |
| Elution Method | Competitive displacement with free biotin[1][3][4] | Harsh, denaturing conditions (e.g., extreme pH, heat, organic solvents)[9] |
| Typical Elution Buffer | PBS with ~2.5-5 mM free biotin[5][10] | 0.1 M glycine, pH 2.0; 8M Guanidine-HCl[6] |
| Preservation of Protein Function | High | Low |
Visualizing the Workflow: Affinity Purification
The following diagram illustrates a typical workflow for a pull-down assay using this compound-labeled bait to capture interacting prey proteins from a cell lysate.
Comparative Elution Strategies
The fundamental advantage of this compound is highlighted when comparing its elution mechanism to that of traditional biotin.
Experimental Protocol: this compound Pull-Down Assay
This protocol provides a general framework for using this compound to isolate protein interaction partners. Optimization may be required for specific applications.
Materials:
-
This compound labeling reagent (e.g., NHS-d-Desthiobiotin)
-
Purified "bait" protein in an amine-free buffer (e.g., PBS)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell lysate containing "prey" proteins
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (Binding/Wash Buffer containing 5 mM D-biotin)
-
Desalting column
Procedure:
-
Labeling the Bait Protein: a. Dissolve the NHS-d-Desthiobiotin reagent in an organic solvent like DMSO immediately before use.[1] b. Combine the purified bait protein with a 15-fold molar excess of the this compound reagent.[10][11][12] c. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[10] d. Remove excess, unreacted this compound using a desalting column.
-
Binding Bait to Streptavidin Resin: a. Wash the streptavidin resin twice with Binding/Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant.[6] b. Add the desalted, this compound-labeled bait protein to the equilibrated resin.[11] c. Incubate for 10-30 minutes at room temperature with gentle mixing to allow the labeled bait to bind to the streptavidin.[11] d. Centrifuge or use a magnetic stand to pellet the resin and remove the supernatant. Wash the resin three times with Binding/Wash Buffer to remove any unbound bait protein.[11]
-
Capturing Prey Proteins: a. Add the cell lysate containing the prey proteins to the resin now coupled with the bait protein. b. Incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.
-
Washing: a. Pellet the resin and discard the supernatant (flow-through). b. Wash the resin three to five times with cold Binding/Wash Buffer to remove non-specifically bound proteins.[4]
-
Elution: a. Add the Elution Buffer (containing free biotin) to the resin.[4][6] b. Incubate at 37°C for 10-30 minutes with gentle mixing.[4][11] The free biotin will competitively displace the this compound-tagged complex from the resin. c. Pellet the resin and carefully collect the supernatant, which contains the eluted bait protein and its interaction partners. d. Repeat the elution step if necessary to maximize recovery.
-
Analysis: a. The eluted protein complexes are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify the interacting prey proteins.
Conclusion
The reversible binding of this compound to streptavidin offers a powerful and elegant solution to the primary limitation of the traditional biotin-streptavidin system. By enabling the gentle and specific elution of tagged molecules, this technology is invaluable for researchers and drug development professionals who require high yields of pure, biologically active proteins and protein complexes. Its adoption optimizes purification workflows and expands the possibilities for studying sensitive molecular interactions, making it an essential tool in modern bioscience.[13]
References
- 1. interchim.fr [interchim.fr]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.ie [fishersci.ie]
- 6. epicypher.com [epicypher.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. benchchem.com [benchchem.com]
The Solubility Profile of d-Desthiobiotin: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the solubility of d-Desthiobiotin in dimethyl sulfoxide (DMSO) and various aqueous buffers. This document provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and a practical workflow for its application in affinity chromatography.
This compound, a stable and reversibly binding analog of biotin, is a crucial tool in various biochemical and molecular biology applications, most notably in affinity chromatography for the purification of proteins and other biomolecules.[1][2] Its utility is intrinsically linked to its solubility in solvents commonly used for preparing stock solutions and in aqueous buffers required for biological assays. This guide offers a detailed examination of this compound's solubility and provides standardized protocols for its use.
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents and buffer systems. The following table summarizes the available quantitative data, providing a clear reference for the preparation of this compound solutions.
| Solvent/Buffer System | Solubility (mg/mL) | Molar Concentration (mM) | Source |
| Dimethyl Sulfoxide (DMSO) | ~62.5 | ~291.7 | [3][4] |
| Dimethyl Sulfoxide (DMSO) | 43 | 200.7 | [5] |
| Dimethyl Sulfoxide (DMSO) | 20 | 93.3 | [1] |
| Dimethylformamide (DMF) | 20 | 93.3 | [1] |
| Ethanol | 0.5 | 2.3 | [1] |
| 1:2 DMSO:PBS (pH 7.2) | 0.2 | 0.93 | [1] |
| Phosphate-Buffered Saline (PBS) | 3.7 (with ultrasonication <60°C) | 17.27 | |
| Water | 3 | 14.0 | [5] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 | ≥ 9.71 | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 9.71 | |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 | ≥ 9.71 |
Experimental Protocols for Solubility Determination
The accurate determination of a compound's solubility is critical for its effective use in research. The following are detailed methodologies for key experiments to ascertain the solubility of this compound in DMSO and aqueous buffers.
Protocol 1: Kinetic Solubility Assay by Turbidimetry
This high-throughput method provides a rapid assessment of the solubility of a compound when an aqueous buffer is added to a DMSO stock solution.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Microplate reader capable of measuring absorbance at 620 nm
-
Multichannel pipette or automated liquid handler
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: In a 96-well plate, add 198 µL of PBS to each well.
-
Compound Addition: Add 2 µL of the 10 mM this compound stock solution to the PBS-containing wells to achieve a final concentration of 100 µM.
-
Mixing: Mix the contents of the wells thoroughly by gentle shaking for 1-2 minutes.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the absorbance (turbidity) of each well at 620 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of the test compound wells to a blank well containing PBS with 1% DMSO. A significant increase in absorbance indicates precipitation and defines the kinetic solubility limit under these conditions.
Protocol 2: Equilibrium Solubility Determination by Shake-Flask Method
This method determines the thermodynamic solubility of a compound by allowing it to reach equilibrium in a given solvent over an extended period.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, PBS pH 7.4)
-
Microcentrifuge tubes or glass vials
-
Shaker or rotator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Calibrated analytical standard of this compound
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a microcentrifuge tube or glass vial.
-
Solvent Addition: Add a defined volume of the solvent of interest (e.g., 1 mL).
-
Equilibration: Incubate the tube at a constant temperature (e.g., 25°C) on a shaker for 24-48 hours to ensure equilibrium is reached.
-
Filtration: After incubation, filter the solution using a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification:
-
For HPLC analysis: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the HPLC method. Analyze the diluted sample and quantify the concentration by comparing its peak area to a calibration curve generated from the analytical standard.
-
For UV-Vis analysis: Measure the absorbance of the filtered solution at the λmax of this compound and determine the concentration using a standard curve.
-
-
Calculation: Calculate the original solubility in the chosen solvent by applying the dilution factor.
Visualization of Experimental Workflow
The primary application of this compound is in affinity chromatography for the purification of proteins. The following diagram illustrates a typical experimental workflow for this process.
Caption: Workflow for this compound based affinity protein purification.
Conclusion
This technical guide provides essential information on the solubility of this compound in DMSO and aqueous buffers, equipping researchers with the necessary data and protocols for its effective use. The provided experimental workflows and diagrams offer a practical framework for the application of this compound in affinity-based purification techniques, a cornerstone of modern proteomics and drug discovery. The high solubility in DMSO allows for the preparation of concentrated stock solutions, while its more limited but sufficient solubility in aqueous buffers is compatible with most biological applications. Understanding and applying this solubility data is paramount to achieving reliable and reproducible experimental outcomes.
References
An In-depth Technical Guide to d-Desthiobiotin Affinity Chromatography
For researchers, scientists, and drug development professionals, affinity chromatography is an indispensable tool for the purification and analysis of biomolecules. Among the various affinity systems, the d-desthiobiotin-streptavidin interaction offers a unique balance of specificity and reversibility, enabling the gentle isolation of target proteins and their binding partners. This guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with this compound affinity chromatography.
Core Principle: A Reversible High-Affinity Interaction
This compound affinity chromatography leverages the specific, non-covalent interaction between this compound, a sulfur-free analog of biotin, and streptavidin, a tetrameric protein with an exceptionally high affinity for biotin.[1][2] Unlike the nearly irreversible bond between biotin and streptavidin, the interaction with this compound is characterized by a weaker binding affinity, which allows for the elution of this compound-tagged molecules under mild, physiological conditions.[3][4] This is a significant advantage over traditional biotin-streptavidin systems that often require harsh, denaturing conditions to break the bond, potentially compromising the structure and function of the purified proteins and their complexes.[5]
The key to this system is the competitive elution with free biotin.[3] Because biotin has a much higher affinity for streptavidin, introducing an excess of free biotin will displace the this compound-tagged molecule from the streptavidin-coated solid support, allowing for the gentle recovery of the target molecule.[4] This "soft-release" mechanism is particularly beneficial for preserving the integrity of protein complexes and is ideal for applications such as pull-down assays to study protein-protein interactions.[1]
Quantitative Comparison of Biotin and this compound Interactions
The differential binding affinities of biotin and this compound to streptavidin are central to the utility of this chromatography technique. The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein; a lower Kd value indicates a stronger interaction.
| Ligand | Dissociation Constant (Kd) with Streptavidin | Key Characteristics | Elution Conditions |
| Biotin | ~10⁻¹⁵ M[1][4] | Nearly irreversible binding | Harsh, denaturing conditions (e.g., boiling in SDS buffer) |
| This compound | ~10⁻¹¹ M[1][4] | Reversible, high-affinity binding | Mild, competitive elution with free biotin[3] |
This four-order-of-magnitude difference in binding affinity allows for the selective capture of d-desthiobiotinylated molecules and their subsequent gentle elution.[4]
Experimental Workflow: this compound Pull-Down Assay
The following diagram illustrates a typical workflow for a this compound-based pull-down assay to identify protein interaction partners of a "bait" protein.
Detailed Experimental Protocol: Pull-Down Assay
This protocol provides a generalized methodology for a this compound pull-down assay. Optimization of incubation times, buffer compositions, and reagent concentrations may be necessary for specific applications.
1. Labeling of the Bait Protein:
-
Objective: To covalently attach this compound to the bait protein.
-
Procedure:
-
Dissolve the purified bait protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 0.2-2 mg/mL.[6]
-
Prepare a stock solution of an amine-reactive this compound derivative (e.g., Sulfo-NHS-LC-Desthiobiotin) in an organic solvent like DMSO or DMF.[6]
-
Add the this compound reagent to the protein solution at a desired molar excess (e.g., 15X).[7]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, unreacted this compound using a desalting column.[7]
-
2. Immobilization of the Labeled Bait Protein:
-
Objective: To capture the this compound-labeled bait protein on streptavidin-coated beads.
-
Procedure:
-
Resuspend the streptavidin magnetic beads in a suitable binding/wash buffer (e.g., PBS with 0.05% Tween-20).[8]
-
Wash the beads several times with the binding/wash buffer to remove any preservatives.[8]
-
Add the this compound-labeled bait protein to the washed beads.[6]
-
Incubate for 30-60 minutes at room temperature with gentle mixing to allow for binding.[6]
-
Wash the beads with binding/wash buffer to remove any unbound bait protein.[6]
-
3. Protein Interaction (Pull-Down):
-
Objective: To capture prey proteins that interact with the immobilized bait protein.
-
Procedure:
-
Prepare a cell lysate using a gentle lysis buffer to maintain protein interactions.[6]
-
Optional but recommended: Pre-clear the lysate by incubating it with unconjugated streptavidin beads to reduce non-specific binding.[6]
-
Add the pre-cleared cell lysate to the beads with the immobilized bait protein.[6]
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
4. Elution of the Protein Complex:
-
Objective: To release the bait-prey protein complex from the streptavidin beads.
-
Procedure:
-
Prepare an elution buffer containing a high concentration of free biotin (e.g., 5 mM D-(+)-biotin in wash buffer).[8]
-
Add the elution buffer to the washed beads.[8]
-
Incubate for 10-30 minutes at 37°C with gentle mixing.[6] The elevated temperature can enhance elution efficiency.[6]
-
Separate the beads from the supernatant (eluate) using a magnetic stand. The eluate now contains the bait protein and its interaction partners.
-
5. Analysis of Eluted Proteins:
-
Objective: To identify the proteins that were pulled down with the bait protein.
-
Procedure:
-
The eluted proteins can be resolved by SDS-PAGE and visualized by staining (e.g., Coomassie blue or silver stain).
-
For identification, protein bands of interest can be excised from the gel and analyzed by mass spectrometry.
-
Principle of Competitive Elution
The elution step in this compound affinity chromatography is a critical process that relies on the principles of competitive binding. The following diagram illustrates this principle at a molecular level.
Conclusion
This compound affinity chromatography presents a powerful and versatile platform for the purification and analysis of proteins and protein complexes. Its principal advantage lies in the gentle, competitive elution mechanism that preserves the native state of the target molecules. This makes it an invaluable technique for researchers in various fields, from basic science to drug discovery, who require high-purity, functionally active proteins for their studies. By understanding the core principles and optimizing the experimental protocols, scientists can effectively leverage this technology to advance their research goals.
References
- 1. interchim.fr [interchim.fr]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. epicypher.com [epicypher.com]
d-Desthiobiotin: A Reversible Biotin Analog for Gentle Affinity Purification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
d-Desthiobiotin, a stable, sulfur-free analog of biotin, has emerged as a critical tool in molecular biology and drug development, primarily due to its reversible interaction with streptavidin. This property allows for the gentle elution of biotinylated molecules, preserving the integrity and function of purified proteins and their complexes. This guide provides a comprehensive overview of this compound, including its chemical properties, binding kinetics, and detailed protocols for its application in affinity chromatography.
Core Concepts: The Advantage of Reversible Binding
The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M)[1][2]. This near-irreversible binding is ideal for many detection applications but poses a significant challenge for the purification of biotinylated molecules, often requiring harsh, denaturing conditions for elution[3][4].
This compound overcomes this limitation by binding to streptavidin with high specificity but with a significantly lower affinity (Kd ≈ 10⁻¹¹ M)[1][2]. This allows for the efficient capture of desthiobiotin-labeled molecules and their subsequent gentle elution using a buffered solution of free biotin under physiological conditions[1][3][5]. This "soft-release" characteristic is particularly advantageous for applications such as pull-down assays of protein complexes, where maintaining native interactions is crucial[1].
Quantitative Data: A Comparative Look at Biotin and this compound
The key difference between biotin and this compound lies in their binding affinity to streptavidin. This quantitative distinction is fundamental to understanding their respective applications.
| Ligand | Dissociation Constant (Kd) with Streptavidin | Key Characteristics | Primary Applications |
| d-Biotin | ~ 1 x 10⁻¹⁵ M[1][2] | Essentially irreversible binding | Detection, Immunoassays, High-affinity capture |
| This compound | ~ 1 x 10⁻¹¹ M[1][2] | Reversible binding, easily displaced by biotin | Affinity purification, Pull-down assays, Protein-protein interaction studies |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [6][7] |
| Molecular Weight | 214.26 g/mol | [6] |
| CAS Number | 533-48-2 | [1][6] |
| Appearance | White to off-white solid powder | [8] |
| Solubility | Soluble in DMSO, DMF, and 0.1N HCl | [1] |
| Storage | Powder: -20°C for up to 3 years; 4°C for up to 2 years. In solvent: -80°C for up to 6 months; -20°C for up to 1 month. | [8] |
Experimental Workflows and Signaling Pathways
General Workflow for Affinity Purification using this compound
The following diagram illustrates the general workflow for capturing and eluting a desthiobiotin-labeled protein using streptavidin-coated beads.
Pull-Down Assay Workflow
This diagram outlines the process of a pull-down assay to identify protein-protein interactions using a desthiobiotinylated "bait" protein.
Detailed Experimental Protocols
Protocol 1: Labeling of Proteins with NHS-Desthiobiotin
This protocol describes the labeling of a protein with an amine-reactive this compound derivative.
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-Desthiobiotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is at a concentration of 0.2-2 mg/mL in an amine-free buffer[9]. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
Prepare NHS-Desthiobiotin Stock Solution: Immediately before use, dissolve NHS-Desthiobiotin in DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 15-fold molar excess of the NHS-Desthiobiotin stock solution to the protein solution[9]. The optimal molar excess can range from 5X to 25X depending on the protein and desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Removal of Excess Label: Remove unreacted NHS-Desthiobiotin using a desalting column or by dialysis against PBS.
Protocol 2: Affinity Purification of a Desthiobiotinylated Protein
This protocol outlines the capture and elution of a desthiobiotin-labeled protein using streptavidin magnetic beads.
Materials:
-
Desthiobiotinylated protein
-
Streptavidin magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Elution Buffer (e.g., Binding/Wash Buffer containing 5 mM d-Biotin)
-
Magnetic stand
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads slurry.
-
Transfer the desired amount of bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic stand to pellet the beads and discard the supernatant.
-
Wash the beads three times with an equal volume of Binding/Wash Buffer. After the final wash, resuspend the beads in Binding/Wash Buffer.
-
-
Binding:
-
Washing:
-
Remove the supernatant and wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads.
-
Incubate for 10-30 minutes at 37°C with gentle mixing[9]. The elevated temperature can improve elution efficiency.
-
Place the tube on the magnetic stand and collect the supernatant, which contains the purified protein.
-
Repeat the elution step two more times and pool the eluates for maximum recovery[9].
-
Protocol 3: Elution for Strep-tag®II Fusion Proteins
The Strep-tag® system utilizes an engineered streptavidin (Strep-Tactin®) that has a high affinity for the Strep-tag®II peptide. Elution is achieved with this compound.
Materials:
-
Strep-Tactin® resin
-
Cell lysate containing Strep-tag®II fusion protein
-
Wash Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA)
-
Elution Buffer (Wash Buffer containing 2.5 mM this compound)[11][12]
Procedure:
-
Column Equilibration: Equilibrate the Strep-Tactin® resin with Wash Buffer.
-
Load Lysate: Apply the clarified cell lysate containing the Strep-tag®II fusion protein to the column.
-
Washing: Wash the column with several column volumes of Wash Buffer to remove unbound proteins.
-
Elution: Apply the Elution Buffer to the column to competitively elute the bound Strep-tag®II fusion protein[11]. Collect the fractions containing the purified protein.
-
Regeneration: The column can be regenerated for reuse by washing with a solution containing 2-(4-hydroxy-benzeneazo)benzoic acid (HABA) to displace the desthiobiotin, followed by re-equilibration with Wash Buffer[11].
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various stages of drug development:
-
Target Identification and Validation: Pull-down assays using desthiobiotinylated small molecule probes can identify protein targets in complex biological samples.
-
Biomarker Discovery: this compound-based affinity purification can be used to enrich and identify specific proteins from patient samples for biomarker discovery.
-
Drug Delivery Systems: While biotin is more commonly explored for targeted drug delivery due to its interaction with the sodium-dependent multivitamin transporter (SMVT), studies have shown that desthiobiotin can also compete for this transporter, suggesting its potential utility in designing reversible targeting systems[13].
-
Development of Biologics: The gentle purification methods enabled by this compound are ideal for the production of therapeutic proteins and antibodies, ensuring they retain their native conformation and activity.
Conclusion
This compound serves as a powerful alternative to biotin for applications requiring the reversible capture and gentle release of labeled biomolecules. Its moderately strong, yet reversible, binding to streptavidin allows for the purification of proteins and protein complexes under physiological conditions, preserving their structural and functional integrity. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively integrate this compound into their workflows, thereby advancing their research and development efforts.
References
- 1. interchim.fr [interchim.fr]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | biotin analogue | CAS# 533-48-2 | InvivoChem [invivochem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. epicypher.com [epicypher.com]
- 11. fishersci.ie [fishersci.ie]
- 12. iba-lifesciences.com [iba-lifesciences.com]
- 13. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
d-Desthiobiotin: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Chemical and Biological Properties of a Versatile Biotin Analog
Abstract
d-Desthiobiotin, a sulfur-free analog of biotin (Vitamin H), has emerged as a pivotal tool in modern life sciences research. Its unique binding characteristics with avidin and streptavidin, coupled with its role as a biotin precursor in certain biological systems, have rendered it invaluable for a range of applications, from affinity chromatography to protein labeling and detection. This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, offering researchers, scientists, and drug development professionals a detailed resource to support their experimental design and data interpretation. This document delves into its chemical structure and physical properties, explores its biological functions and mechanisms of action, and provides detailed experimental protocols for its application.
Chemical Properties of this compound
This compound, also known as (+)-Desthiobiotin, is a stable, water-soluble molecule.[1] Its chemical structure is characterized by a ureido ring fused to a tetrahydroimidazole ring, with a valeric acid side chain. The absence of the sulfur atom, present in the thiophene ring of biotin, is the key structural difference that dictates its unique binding properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Chemical Name | (4R,5S)-5-methyl-2-oxo-4-imidazolidinehexanoic acid | [1] |
| CAS Number | 533-48-2 | [1] |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 156-158 °C | [1] |
| Solubility | Soluble in DMSO (≥62.5 mg/mL), DMF, and water. Sparingly soluble in ethanol. | [1][2] |
Biological Properties and Mechanism of Action
The biological significance of this compound stems primarily from two key aspects: its reversible interaction with biotin-binding proteins and its role as a metabolic precursor to biotin in certain organisms.
Reversible Binding to Avidin and Streptavidin
The interaction between biotin and avidin (or its bacterial analog, streptavidin) is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M).[3] This near-irreversible binding, while advantageous for certain applications, poses challenges when gentle elution of the biotinylated molecule is required.
This compound offers a solution to this problem. The absence of the sulfur atom in its structure results in a significantly lower binding affinity for avidin and streptavidin, with a dissociation constant (Kd) in the nanomolar to picomolar range (10⁻¹¹ M).[3][4][5] This weaker, yet still specific, interaction allows for the efficient capture of desthiobiotin-tagged molecules and their subsequent elution under mild, physiological conditions. Elution is typically achieved through competitive displacement with a solution of free biotin, which has a much higher affinity for the binding sites.[5] This "soft-release" characteristic is highly advantageous for preserving the native conformation and activity of purified proteins and protein complexes.
Table 2: Binding Affinities of Biotin and this compound
| Ligand | Protein | Dissociation Constant (Kd) | References |
| Biotin | Streptavidin | ~10⁻¹⁵ M | [3] |
| This compound | Streptavidin | ~10⁻¹¹ M | [4][5] |
| Biotin | Avidin | ~10⁻¹⁵ M | [3] |
| This compound | Avidin | ~10⁻¹¹ M | [5] |
Precursor in Biotin Biosynthesis
In many microorganisms, this compound serves as a direct precursor in the de novo synthesis of biotin.[6] The final step of this pathway involves the insertion of a sulfur atom into the this compound molecule to form the thiophene ring of biotin. This reaction is catalyzed by the enzyme biotin synthase (BioB) .[7]
The mechanism of biotin synthase is complex and involves a radical S-adenosylmethionine (SAM) enzyme.[7] The enzyme utilizes two iron-sulfur clusters, a [4Fe-4S] cluster and a [2Fe-2S] cluster. The [4Fe-4S] cluster is involved in the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical, which initiates the reaction by abstracting a hydrogen atom from this compound.[7] The source of the sulfur atom has been a subject of investigation, with evidence pointing towards the sacrificial donation of a sulfur atom from the [2Fe-2S] cluster of the enzyme itself.[8] More recently, a novel type of biotin synthase has been discovered that utilizes an auxiliary 4Fe-5S cluster for sulfur insertion.[9]
Other Biological Activities
Recent studies have indicated that this compound may possess other biological activities. For instance, it has been shown to increase testosterone production in a dose-dependent manner in Leydig cells.[1][10] The proposed mechanism involves the activation of adenylate cyclase, leading to an increase in intracellular cAMP levels and subsequent stimulation of the cAMP-PKA pathway, which is a key regulator of steroidogenesis.[10]
Experimental Protocols
The unique properties of this compound make it a versatile tool in various experimental settings. Below are detailed protocols for its application in affinity chromatography.
Affinity Purification of a Desthiobiotin-Tagged Protein
This protocol outlines the general steps for capturing a protein of interest that has been labeled with this compound using streptavidin-agarose resin.
Materials:
-
Streptavidin-agarose resin
-
Binding/Wash Buffer (e.g., PBS, TBS with 0.05% Tween-20)
-
Elution Buffer: Binding/Wash Buffer containing 50 mM Biotin
-
Sample containing the desthiobiotinylated protein
Procedure:
-
Resin Preparation:
-
Gently resuspend the streptavidin-agarose resin.
-
Transfer the required amount of slurry to a microcentrifuge tube.
-
Pellet the resin by centrifugation (e.g., 1,000 x g for 2 minutes) and carefully aspirate the supernatant.
-
Wash the resin by adding 10 bed volumes of Binding/Wash Buffer, gently inverting the tube, and pelleting the resin as before. Repeat this wash step twice.
-
-
Binding of Desthiobiotinylated Protein:
-
Add the sample containing the desthiobiotinylated protein to the equilibrated resin.
-
Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the resin by centrifugation and collect the supernatant (this is the unbound fraction).
-
Wash the resin with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Repeat the wash step 3-5 times.
-
-
Elution:
-
Add 1-2 bed volumes of Elution Buffer to the resin.
-
Incubate for 10-15 minutes at room temperature with gentle agitation.
-
Pellet the resin by centrifugation and carefully collect the supernatant containing the purified protein.
-
Repeat the elution step 1-2 more times to ensure complete recovery.
-
-
Analysis:
-
Analyze the unbound, wash, and eluted fractions by SDS-PAGE and Western blotting to assess the purity and yield of the target protein.
-
RNA-Protein Pulldown Assay
This protocol describes the use of desthiobiotin-labeled RNA to identify and isolate RNA-binding proteins.[11]
Materials:
-
3'-desthiobiotinylated RNA probe
-
Streptavidin magnetic beads
-
RNA Capture Buffer
-
Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40)
-
Elution Buffer: Wash Buffer containing 50 mM Biotin
-
Cell lysate containing potential RNA-binding proteins
Procedure:
-
Bead Preparation:
-
Wash the streptavidin magnetic beads with RNA Capture Buffer according to the manufacturer's instructions.
-
-
RNA Immobilization:
-
Incubate the desthiobiotinylated RNA probe with the washed streptavidin magnetic beads in RNA Capture Buffer for 30 minutes at room temperature with rotation.
-
-
Binding of RNA-Binding Proteins:
-
Separate the beads using a magnetic stand and discard the supernatant.
-
Add the cell lysate to the RNA-immobilized beads and incubate for 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Separate the beads using a magnetic stand and collect the supernatant (unbound fraction).
-
Wash the beads extensively with Wash Buffer (at least 5 times) to remove non-specific binders.
-
-
Elution:
-
Resuspend the beads in Elution Buffer and incubate for 30 minutes at 37°C with shaking.
-
Separate the beads using a magnetic stand and collect the supernatant containing the eluted RNA-binding proteins.
-
-
Analysis:
-
Identify the eluted proteins by mass spectrometry or analyze specific proteins by Western blotting.
-
Visualizations
Signaling and Metabolic Pathways
Caption: The final step of biotin biosynthesis, converting this compound to biotin.
Caption: Proposed mechanism of this compound-induced testosterone production.
Experimental Workflows
Caption: Workflow for affinity purification using this compound.
Conclusion
This compound stands as a powerful and versatile molecule in the researcher's toolkit. Its well-characterized chemical properties and, most notably, its reversible, lower-affinity binding to avidin and streptavidin, provide a distinct advantage over traditional biotin-based systems, particularly in applications requiring the gentle recovery of target molecules. Furthermore, its role as a natural biotin precursor offers avenues for studying microbial metabolism and enzyme mechanisms. The detailed protocols and conceptual diagrams provided in this guide aim to equip researchers with the necessary knowledge to effectively harness the potential of this compound in their scientific endeavors, fostering innovation and discovery across various disciplines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. Protocol for elution of desthiobiotin-labelled proteins from Streptavidin Column - Protein and Proteomics [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.ie [fishersci.ie]
- 7. Biotin synthase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biotin Enhances Testosterone Production in Mice and Their Testis-Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for d-Desthiobiotin Protein Labeling via Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient and specific labeling of proteins and other macromolecules containing primary amines using d-Desthiobiotin. This technique is particularly valuable for applications requiring gentle elution of labeled molecules from streptavidin-based affinity matrices, such as pull-down assays, protein-protein interaction studies, and the isolation of protein complexes under native conditions.[1][2]
This compound is a stable analog of biotin that binds to streptavidin with high specificity but with a lower affinity (Kd ≈ 10⁻¹¹ M) compared to the nearly irreversible bond of biotin (Kd ≈ 10⁻¹⁵ M).[3][4] This allows for the competitive elution of desthiobiotinylated molecules under mild, physiological conditions using a buffer containing free biotin, thus preserving the integrity and function of sensitive protein complexes.[2][5] The most common method for labeling primary amines (e.g., the side chain of lysine residues or the N-terminus of a polypeptide) is through the use of N-hydroxysuccinimide (NHS) esters of this compound, which form stable amide bonds with the amine groups.[4][6][7]
Key Applications:
-
Pull-down assays: Ideal for studying ligand-receptor, enzyme-substrate, and protein-DNA interactions.[4]
-
Protein-protein interaction studies: Enables the isolation of interacting partners under native conditions.[1]
-
Cell surface protein labeling: The membrane-permeable NHS-Desthiobiotin can be used for labeling proteins on intact cells.[7]
-
Affinity purification: Allows for the gentle purification of target proteins or protein complexes.[8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the this compound labeling of proteins via primary amines.
Table 1: Reagent and Protein Concentration Recommendations
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.2 - 2 mg/mL[9] | Higher concentrations generally lead to more efficient labeling. |
| Molar Excess of NHS-Desthiobiotin | 5-25X[9][10] | A 15X molar excess is a good starting point for most proteins.[9][10] |
| NHS-Desthiobiotin Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh. Unused solution can be stored at -20°C for up to 2 months with desiccant.[4][9] |
Table 2: Reaction Conditions for Protein Labeling
| Parameter | Recommended Condition | Notes |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Bicarbonate buffer)[6][9] | Buffers containing primary amines like Tris will compete with the labeling reaction.[9] |
| Reaction pH | 7.2 - 9.0[4][6][9] | The reaction is more efficient at a slightly alkaline pH.[6][11] |
| Incubation Temperature | Room Temperature or on Ice | |
| Incubation Time | 30-60 minutes at Room Temperature or 2 hours on Ice[9] | Longer incubation times can be used but may risk protein degradation.[9] |
Experimental Workflow
The overall workflow for this compound labeling of a protein and its subsequent use in a pull-down assay is depicted below.
References
- 1. apexbt.com [apexbt.com]
- 2. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Desthiobiotin NHS [nanocs.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
d-Desthiobiotin Affinity Purification: A Step-by-Step Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
d-Desthiobiotin affinity purification is a powerful and versatile technique for the isolation and purification of biotinylated molecules and their interaction partners under gentle, native conditions. This method leverages the reversible, lower-affinity interaction between this compound, a sulfur-free analog of biotin, and streptavidin. Unlike the nearly irreversible bond between biotin and streptavidin, the this compound-streptavidin complex can be readily dissociated by competitive displacement with free biotin, allowing for the mild elution of captured targets.[1][2][3] This characteristic makes it an ideal choice for applications where preserving the integrity and function of proteins, protein complexes, or nucleic acids is paramount.[4][5][6]
This guide provides detailed protocols and application notes for researchers utilizing this compound affinity purification for various downstream applications, including protein-protein interaction studies, pull-down assays, and the isolation of specific biomolecules from complex mixtures.
Principle of this compound Affinity Purification
The core of this technique lies in the significant difference in binding affinity between this compound and biotin for streptavidin. The dissociation constant (Kd) for this compound-streptavidin is approximately 10⁻¹¹ M, whereas for biotin-streptavidin it is 10⁻¹⁵ M.[3][7] This difference allows for a two-step process:
-
Capture: A "bait" molecule is first labeled with this compound and then immobilized on a solid support functionalized with streptavidin (e.g., agarose or magnetic beads). This immobilized bait is then used to capture its specific interacting partners ("prey") from a cell lysate or other biological sample.
-
Elution: The entire complex (d-desthiobiotinylated bait and its captured prey) is then gently eluted from the streptavidin support by incubation with a buffer containing an excess of free biotin. The higher affinity of biotin for streptavidin effectively displaces the this compound-tagged complex.[1][5]
This gentle elution process avoids the harsh, denaturing conditions often required to break the strong streptavidin-biotin bond, thereby preserving the native conformation and activity of the purified molecules.[5]
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to this compound affinity purification.
| Parameter | Value | Notes |
| Dissociation Constant (Kd) | ||
| This compound-Streptavidin | ~10⁻¹¹ M | Allows for reversible binding.[3][7] |
| Biotin-Streptavidin | ~10⁻¹⁵ M | Essentially irreversible binding under physiological conditions.[3][7] |
| Labeling Reagent Concentration | ||
| Molar Excess of this compound Reagent to Protein | 5-25X | A 15X molar excess is a common starting point for labeling proteins.[6][8] |
| Elution Conditions | ||
| Free Biotin Concentration | 2.5 - 50 mM | 2.5 mM is often sufficient for elution from standard streptavidin resins. Higher concentrations (e.g., 50 mM) may be required for high-affinity streptavidin variants like Strep-Tactin® XT.[1][9] |
| Elution Buffer Components | Typically contains Tris and NaCl in addition to biotin. | Example: 4 mM biotin, 20 mM Tris, 50 mM NaCl.[6] |
| Binding Capacity of Resins | ||
| High Capacity Streptavidin Agarose | Variable | Typically in the range of 10-100 µg of labeled protein per 50 µL of resin.[8] |
Experimental Workflow
The general workflow for a this compound affinity purification experiment is depicted below. This process can be adapted for various applications, including pull-down assays to identify protein-protein interactions or the purification of a specific this compound-tagged molecule.
References
- 1. neuromics.com [neuromics.com]
- 2. This compound [sigmaaldrich.com]
- 3. interchim.fr [interchim.fr]
- 4. fishersci.ie [fishersci.ie]
- 5. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. epicypher.com [epicypher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
d-Desthiobiotin Pull-Down Assay for Protein Interaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The d-desthiobiotin pull-down assay is a powerful affinity purification technique used to isolate and identify binding partners of a specific protein of interest (the "bait") from a complex mixture such as a cell lysate. This method leverages the reversible, high-affinity interaction between this compound, a stable analog of biotin, and streptavidin. Unlike the nearly irreversible bond between biotin and streptavidin, the this compound-streptavidin interaction can be gently and efficiently reversed by competitive displacement with an excess of free biotin. This key feature allows for the elution of the bait-prey protein complexes under mild, non-denaturing conditions, preserving the integrity of the interactions and facilitating downstream analysis.
This document provides detailed application notes and protocols for performing this compound pull-down assays to study protein-protein interactions.
Principle of the Assay
The this compound pull-down assay is based on the following principles:
-
Bait Protein Labeling: The "bait" protein is covalently labeled with a this compound tag. This is typically achieved by reacting the protein with an amine-reactive form of this compound, such as NHS-d-desthiobiotin.
-
Immobilization: The d-desthiobiotinylated bait protein is then incubated with streptavidin-coated beads (e.g., agarose or magnetic beads), leading to its immobilization on the solid support.
-
Interaction with Prey: The immobilized bait protein is incubated with a cell lysate or other protein mixture containing potential "prey" proteins. If a prey protein interacts with the bait, it will be captured on the beads.
-
Washing: Non-specifically bound proteins are removed through a series of wash steps.
-
Elution: The bait-prey complexes are eluted from the streptavidin beads by incubation with a buffer containing a high concentration of free biotin. The free biotin competes with the d-desthiobiotinylated bait for binding to streptavidin, releasing the entire complex.[1][2]
-
Analysis: The eluted proteins are then analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting prey proteins.
The primary advantage of using this compound over biotin is the ability to elute the captured proteins under gentle conditions, which helps to minimize the co-purification of endogenous biotinylated molecules and preserves the native conformation of protein complexes.[1][3]
Quantitative Data Summary
The interaction between this compound and streptavidin is characterized by a significantly lower binding affinity compared to the biotin-streptavidin interaction, which is crucial for the mild elution conditions.
| Interaction | Dissociation Constant (Kd) | Reference |
| Biotin-Streptavidin | ~10⁻¹⁵ M | [1][4] |
| This compound-Streptavidin | ~10⁻¹¹ M | [1][3][4] |
Representative Quantitative Mass Spectrometry Results:
In a typical quantitative proteomics experiment following a this compound pull-down, identified proteins are quantified based on metrics like peptide counts or signal intensity. The results are often presented as a fold-change of the protein abundance in the bait pull-down compared to a negative control (e.g., beads only or a mock pull-down).
| Prey Protein | Unique Peptides Identified | Log₂ Fold Change (Bait vs. Control) | p-value | Biological Function |
| Protein X | 25 | 4.5 | < 0.001 | Kinase signaling |
| Protein Y | 18 | 3.8 | < 0.005 | Transcriptional regulation |
| Protein Z | 12 | 2.9 | < 0.01 | Cytoskeletal organization |
Note: This table presents example data to illustrate how quantitative results are typically displayed. Actual values will vary depending on the specific experiment.
Experimental Protocols
Here, we provide detailed protocols for the key steps of a this compound pull-down assay.
Protocol 1: d-Desthiobiotinylation of the Bait Protein
This protocol describes the labeling of a purified bait protein with an amine-reactive this compound reagent (e.g., NHS-LC-Desthiobiotin).
Materials:
-
Purified bait protein (0.2-2 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-LC-Desthiobiotin
-
Anhydrous DMSO or DMF
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Amine-free buffer (e.g., Phosphate Buffered Saline - PBS)
Procedure:
-
Prepare the Bait Protein: Ensure the bait protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.[5]
-
Prepare this compound Reagent: Immediately before use, dissolve the NHS-LC-Desthiobiotin in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM this compound stock solution to achieve a desired molar excess over the protein (a 15X molar excess is a good starting point).[6]
-
Add the calculated volume of the this compound solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Remove Excess Label: Remove non-reacted this compound using a desalting column according to the manufacturer's instructions. The desalted, labeled protein is now ready for the pull-down assay.
Protocol 2: this compound Pull-Down Assay
This protocol outlines the procedure for capturing prey proteins from a cell lysate using the d-desthiobiotinylated bait protein.
Materials:
-
d-Desthiobiotinylated bait protein (from Protocol 1)
-
Streptavidin magnetic beads
-
Cell lysate
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (Binding/Wash Buffer containing 50 mM Biotin)
-
Magnetic stand
Procedure:
-
Prepare Streptavidin Beads:
-
Resuspend the streptavidin magnetic beads.
-
Transfer the desired amount of bead slurry to a new tube.
-
Place the tube on a magnetic stand to pellet the beads and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer.
-
-
Immobilize Bait Protein:
-
Resuspend the washed beads in Binding/Wash Buffer.
-
Add the d-desthiobiotinylated bait protein to the beads. A typical starting amount is 10-100 µg of labeled protein for a 50 µL resin bed.[5]
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Pellet the beads on the magnetic stand and save the supernatant (flow-through) to assess binding efficiency.
-
Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.
-
-
Bind Prey Proteins:
-
Add the cell lysate to the beads with the immobilized bait protein.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Wash:
-
Pellet the beads on the magnetic stand and collect the supernatant (unbound fraction).
-
Wash the beads three to five times with ice-cold Binding/Wash Buffer.
-
-
Elute:
-
Add the Elution Buffer to the beads.
-
Incubate for 10-30 minutes at 37°C with gentle mixing.[5]
-
Pellet the beads on the magnetic stand and collect the supernatant containing the eluted bait-prey complexes.
-
Repeat the elution step for complete recovery.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or prepare the sample for mass spectrometry analysis.
Protocol 3: On-Bead Digestion for Mass Spectrometry
This protocol is for preparing the captured proteins for identification by mass spectrometry directly on the beads.
Materials:
-
Beads with bound protein complexes (from Protocol 2, after washing)
-
Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)
-
Alkylation Buffer (e.g., 55 mM iodoacetamide in 50 mM Ammonium Bicarbonate)
-
Trypsin (mass spectrometry grade)
-
50 mM Ammonium Bicarbonate
-
Formic Acid
-
Acetonitrile
Procedure:
-
Wash Beads: Wash the beads twice with 50 mM Ammonium Bicarbonate to remove any residual detergents from the wash buffer.
-
Reduction:
-
Add Reduction Buffer to the beads.
-
Incubate at 60°C for 30 minutes.
-
Cool to room temperature.
-
-
Alkylation:
-
Add Alkylation Buffer to the beads.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Digestion:
-
Wash the beads with 50 mM Ammonium Bicarbonate.
-
Resuspend the beads in 50 mM Ammonium Bicarbonate.
-
Add trypsin (typically 1 µg).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Extraction:
-
Centrifuge the beads and transfer the supernatant containing the peptides to a new tube.
-
To extract remaining peptides, add a solution of 60% acetonitrile and 1% formic acid to the beads, incubate for 5 minutes, centrifuge, and combine this supernatant with the first one.[7]
-
-
Sample Preparation for MS: Acidify the pooled supernatant with formic acid and desalt the peptides using a C18 StageTip or ZipTip before LC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: Workflow of the this compound Pull-Down Assay.
Logic of Competitive Elution
Caption: Competitive Elution Principle.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no bait protein captured on beads | Inefficient d-desthiobiotinylation. | - Ensure the protein buffer is amine-free. - Optimize the molar excess of the this compound reagent. - Confirm labeling efficiency via a Western blot using streptavidin-HRP. |
| Hydrolyzed this compound reagent. | Prepare the reagent stock solution in anhydrous DMSO or DMF immediately before use. | |
| High background of non-specific proteins | Insufficient washing. | - Increase the number of wash steps. - Increase the detergent concentration (e.g., up to 0.1% Tween-20) or salt concentration in the wash buffer. |
| Hydrophobic interactions with beads. | Block the beads with a blocking agent like BSA before adding the bait protein. | |
| Low yield of prey protein | Weak or transient interaction. | - Perform the binding step for a longer duration (e.g., overnight at 4°C). - Decrease the stringency of the wash buffer (lower salt or detergent concentration). |
| Incorrect protein folding of bait or prey. | Ensure proteins are correctly folded and functional in the chosen buffers. | |
| Low abundance of prey protein. | Increase the amount of cell lysate used for the pull-down. | |
| Bait-prey complex does not elute | Incomplete competitive elution. | - Increase the concentration of biotin in the elution buffer. - Increase the elution time and/or temperature (e.g., 30 minutes at 37°C). |
References
- 1. uib.no [uib.no]
- 2. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 4. epicypher.com [epicypher.com]
- 5. biotechsupportgroup.com [biotechsupportgroup.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. usherbrooke.ca [usherbrooke.ca]
Application Notes and Protocols for NHS-d-Desthiobiotin in Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to NHS-d-Desthiobiotin
N-Hydroxysuccinimide-d-Desthiobiotin (NHS-d-Desthiobiotin) is a versatile reagent for the amine-reactive labeling of proteins and other biomolecules. Desthiobiotin is a stable, non-sulfur-containing analog of biotin that binds to streptavidin and avidin with high specificity, yet with a lower affinity compared to the nearly irreversible bond of biotin (Kd of 10-11M for desthiobiotin versus 10-15M for biotin).[1] This key difference allows for the gentle and efficient elution of desthiobiotin-labeled molecules from streptavidin affinity matrices using competitive displacement with free biotin under mild, physiological conditions.[1] This "soft-release" characteristic is highly advantageous for applications requiring the recovery of native protein complexes and their binding partners, such as in pull-down assays for studying protein-protein interactions.
The NHS ester functional group of NHS-d-Desthiobiotin reacts efficiently with primary amines (-NH2) on proteins, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[2] This reaction is typically carried out in amine-free buffers at a pH range of 7-9.
Key Applications:
-
Affinity Purification: Isolation of target proteins and protein complexes under gentle elution conditions.
-
Pull-Down Assays: Identification and validation of protein-protein interactions.
-
Cell Surface Labeling: The membrane-impermeable sulfo-NHS variant allows for the specific labeling of cell surface proteins.
-
Labeling and Detection: Serves as a versatile tag for various detection systems that utilize streptavidin conjugates.
Quantitative Data Summary
The degree of protein labeling with NHS-d-Desthiobiotin is dependent on several factors, including the molar excess of the reagent, protein concentration, and reaction time. While the optimal labeling ratio should be determined empirically for each specific protein and application, the following table provides a general guideline for the expected molar incorporation ratio (MIR), which is the average number of desthiobiotin molecules per protein molecule.
| Molar Excess of NHS-d-Desthiobiotin (Reagent:Protein) | Expected Molar Incorporation Ratio (MIR) | Notes |
| 5:1 | 1 - 3 | A good starting point for sensitive proteins or when a low degree of labeling is desired. |
| 10:1 | 3 - 5 | Generally provides a good balance of labeling efficiency and preservation of protein function. |
| 20:1 | 5 - 8 | Often used for robust labeling of antibodies and other stable proteins.[3] |
| 40:1 | > 8 | May be used for applications requiring a high density of labels, but risks protein precipitation or loss of activity.[3] |
Experimental Protocols
Protocol 1: Protein Conjugation with NHS-d-Desthiobiotin
This protocol describes the general procedure for labeling a protein with NHS-d-Desthiobiotin.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
NHS-d-Desthiobiotin
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment for buffer exchange
Procedure:
-
Prepare the Protein Sample:
-
Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be removed by dialysis or buffer exchange.
-
The protein concentration should ideally be 1-5 mg/mL for efficient labeling.
-
-
Prepare the NHS-d-Desthiobiotin Stock Solution:
-
Immediately before use, dissolve the NHS-d-Desthiobiotin in anhydrous DMSO or DMF to a final concentration of 10 mM. The NHS ester is moisture-sensitive, so use of anhydrous solvent is critical.
-
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM NHS-d-Desthiobiotin stock solution to achieve the desired molar excess over the protein. For example, for a 20-fold molar excess for 1 mg of a 150 kDa IgG in 1 mL:
-
Moles of IgG = (0.001 g) / (150,000 g/mol ) = 6.67 x 10-9 mol
-
Moles of NHS-d-Desthiobiotin = 20 * 6.67 x 10-9 mol = 1.33 x 10-7 mol
-
Volume of 10 mM stock = (1.33 x 10-7 mol) / (0.01 mol/L) = 1.33 x 10-5 L = 13.3 µL
-
-
Add the calculated volume of the NHS-d-Desthiobiotin stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Removal of Excess Reagent:
-
Remove non-reacted and hydrolyzed NHS-d-Desthiobiotin by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Storage:
-
Store the desthiobiotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Protocol 2: Determination of the Degree of Labeling using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the extent of biotinylation (or desthiobiotinylation).[4][5][6] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin or its analogs, which results in a decrease in absorbance at 500 nm.[4][6]
Materials:
-
Avidin solution
-
HABA solution
-
Biotinylated protein sample (with excess biotin removed)
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution: Prepare a solution containing both HABA and avidin according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm. This is the initial absorbance (A500 HABA/Avidin).
-
Add Biotinylated Sample: Add a known volume of your desthiobiotinylated protein sample to the cuvette, mix well, and incubate for a few minutes.
-
Measure Final Absorbance: Measure the absorbance at 500 nm again. This is the final absorbance (A500 HABA/Avidin/Biotin Sample).
-
Calculate the Degree of Labeling: The number of moles of desthiobiotin per mole of protein can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.[6]
Protocol 3: Pull-Down Assay using a Desthiobiotinylated Bait Protein
This protocol outlines a general workflow for a pull-down assay to identify protein-protein interactions using a desthiobiotinylated "bait" protein to capture its "prey" from a cell lysate.
Materials:
-
Desthiobiotinylated bait protein
-
Streptavidin-agarose or magnetic beads
-
Cell lysate containing the "prey" protein(s)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., PBS containing 10 mM d-Biotin)
Procedure:
-
Immobilize the Bait Protein:
-
Incubate the desthiobiotinylated bait protein with streptavidin beads for 30-60 minutes at room temperature with gentle rotation.
-
Wash the beads several times with wash buffer to remove any unbound bait protein.
-
-
Bind the Prey Protein:
-
Add the cell lysate to the beads with the immobilized bait protein.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of the bait-prey protein complex.
-
-
Wash:
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
-
Elute:
-
Add the elution buffer containing free biotin to the beads.
-
Incubate for 15-30 minutes at room temperature with gentle agitation. The free biotin will compete with the desthiobiotinylated bait protein for binding to streptavidin, releasing the entire bait-prey complex.
-
Collect the eluate, which contains the purified bait and prey proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting prey proteins.
-
Visualizations
Caption: Experimental workflow for protein conjugation and pull-down assay.
Caption: TNF-α signaling and pull-down of TRAF2 interaction partners.
References
- 1. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. citeqbiologics.com [citeqbiologics.com]
- 6. fishersci.ie [fishersci.ie]
Protocol for Eluting Desthiobiotinylated Proteins from Streptavidin Beads
Introduction
The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, making it a cornerstone of various life science applications, including affinity purification. However, the near-irreversible nature of this bond necessitates harsh, denaturing conditions for the elution of biotinylated molecules, which can compromise the structure and function of the target protein. Desthiobiotin, a sulfur-free analog of biotin, offers a compelling alternative. It binds to streptavidin with high specificity but a significantly lower affinity (Kd ≈ 10-11 M) compared to biotin (Kd ≈ 10-15 M).[1][2] This allows for the gentle and efficient elution of desthiobiotinylated proteins from streptavidin resins under mild, non-denaturing conditions through competitive displacement with free biotin.[3][4]
This application note provides a detailed protocol for the elution of desthiobiotinylated proteins from streptavidin beads, enabling the recovery of intact and functional proteins for downstream applications.
Principle of Elution
The elution process is based on the principle of competitive displacement. Desthiobiotinylated proteins bound to streptavidin beads are incubated with a solution containing a high concentration of free biotin. Due to its much higher affinity for the streptavidin binding sites, biotin effectively displaces the desthiobiotin-tagged protein, releasing it into the elution buffer.[5] This method preserves the native conformation of the eluted protein and any interacting partners, making it ideal for applications such as pull-down assays and the purification of protein complexes.[3]
Materials and Reagents
-
Streptavidin-conjugated beads (e.g., magnetic beads, agarose resin)
-
Desthiobiotinylated protein sample bound to streptavidin beads
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) with 0.05% Tween-20 (TBST). The specific composition can be optimized for the target protein.
-
Elution Buffer: Binding/Wash Buffer supplemented with D-(+)-biotin.
-
Microcentrifuge tubes
-
Magnetic stand (for magnetic beads) or centrifuge
-
Pipettes and tips
-
End-over-end rotator or vortex mixer
Experimental Protocols
A. Preparation of Elution Buffer
-
Prepare a stock solution of D-(+)-biotin (e.g., 200 mM in 100% DMSO).[2]
-
Dilute the biotin stock solution in the desired Binding/Wash Buffer to the final working concentration. Common concentrations range from 2 mM to 50 mM. A typical starting concentration is 50 mM.
B. Elution of Desthiobiotinylated Proteins
This protocol is a general guideline and may require optimization for specific applications.
-
Washing: After binding the desthiobiotinylated protein to the streptavidin beads, wash the beads thoroughly to remove non-specifically bound proteins.
-
Resuspend the beads in 500 µL of Binding/Wash Buffer.
-
Incubate for 2-5 minutes with gentle mixing.
-
Separate the beads from the supernatant using a magnetic stand or centrifugation.
-
Discard the supernatant.
-
Repeat the wash step at least three times.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 50-100 µL of Elution Buffer (Binding/Wash Buffer containing free biotin) to the beads.[6]
-
Resuspend the beads gently by pipetting or vortexing.
-
Incubate the mixture for 10-60 minutes at room temperature or 37°C with gentle end-over-end rotation. Incubation at 37°C can improve elution efficiency.[6] Some protocols suggest incubation for 30 minutes at 37°C on a tube shaker.[3]
-
Separate the beads from the eluate using a magnetic stand or centrifugation.
-
Carefully collect the supernatant containing the eluted protein into a fresh tube.
-
-
Repeat Elution (Optional): To maximize protein recovery, a second elution step can be performed.
-
Add another 50-100 µL of fresh Elution Buffer to the beads.
-
Repeat the incubation and collection steps.
-
The eluates can be pooled or analyzed separately.
-
-
Post-Elution Processing: The eluted protein sample contains a high concentration of free biotin. Depending on the downstream application, it may be necessary to remove the excess biotin using methods such as dialysis or gel filtration.
Quantitative Data Summary
The efficiency of elution can be influenced by several factors including the concentration of biotin, incubation time, and temperature. The following table summarizes typical elution conditions and expected outcomes based on available data.
| Eluent | Concentration | Incubation Time | Incubation Temperature | Elution Efficiency/Recovery | Reference |
| D-(+)-Biotin | 4 mg/ml (~16.4 mM) | 30 min | Room Temperature | >85% | [7][8] |
| D-(+)-Biotin | 25 mM | 5 min | 95°C | Efficient elution | [9] |
| D-(+)-Biotin | 5 mM in 1X TBST | Overnight | 4°C | Effective elution of captured nucleosomes | [2] |
| Biotin Elution Buffer | Not specified | 10 min | 37°C | Full sample recovery | [6] |
| D-desthiobiotin | 2.5 mM | Not specified | Not specified | Gentle elution | [10] |
Visualizations
Caption: Experimental workflow for eluting desthiobiotinylated proteins.
Caption: Competitive displacement of desthiobiotinylated protein by free biotin.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low protein yield | Inefficient elution | Increase biotin concentration in the elution buffer. Increase incubation time and/or temperature (e.g., 37°C). Perform a second elution step and pool the eluates. |
| Protein degradation | Add protease inhibitors to the lysis and wash buffers. | |
| High background (non-specific binding) | Insufficient washing | Increase the number of wash steps. Increase the detergent concentration in the wash buffer (e.g., up to 0.1% Tween-20). Include NaCl (150-500 mM) in the wash buffer to reduce ionic interactions. |
| Co-elution of streptavidin | Harsh elution conditions | Ensure elution is performed under non-denaturing conditions. Avoid boiling the beads in SDS-PAGE sample buffer unless streptavidin contamination is acceptable. |
| Excess biotin interferes with downstream assays | High concentration of free biotin in the eluate | Remove excess biotin using dialysis, desalting columns, or buffer exchange. |
Conclusion
The use of desthiobiotin for protein labeling and purification offers a significant advantage over the traditional biotin-streptavidin system by allowing for the recovery of proteins under mild, non-denaturing conditions. The competitive elution protocol described in this application note is a robust and versatile method for obtaining functional, intact proteins for a wide range of downstream applications in research and drug development. Optimization of elution parameters may be necessary to achieve the best results for a specific protein of interest.
References
- 1. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 2. epicypher.com [epicypher.com]
- 3. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A simple method for non-denaturing purification of biotin-tagged proteins through competitive elution with free biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.ie [fishersci.ie]
Application Notes and Protocols for d-Desthiobiotin Azide Reagents in Click Chemistry Labeling
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed guidance on the use of d-Desthiobiotin azide reagents for the click chemistry-based labeling, enrichment, and visualization of biomolecules. The unique properties of this compound, particularly its reversible binding to streptavidin, offer significant advantages over traditional biotin-based methods, enabling milder elution conditions and reduced background in proteomic and imaging applications.
Introduction to this compound Azide
This compound is a sulfur-free analog of biotin that retains high specificity for streptavidin but exhibits a significantly lower binding affinity (Kd ≈ 10-11 M) compared to biotin (Kd ≈ 10-15 M)[1][2]. This key difference allows for the gentle and efficient elution of desthiobiotinylated molecules from streptavidin resins using competitive displacement with free biotin under non-denaturing conditions[1].
This compound azide reagents incorporate an azide functional group, enabling their participation in highly efficient and bioorthogonal "click chemistry" reactions. The two primary forms of click chemistry utilized with these reagents are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the covalent attachment of the desthiobiotin moiety to alkyne-modified biomolecules, such as proteins, nucleic acids, and glycans, with high specificity and yield[3][4]. This two-step labeling strategy, where a small bioorthogonal handle is first incorporated into the target biomolecule followed by reaction with the azide reagent, minimizes potential steric hindrance and improves cell permeability compared to using bulky pre-labeled probes[5][6].
Key Applications
-
Proteomics: Enrichment of specific protein classes or post-translationally modified proteins for mass spectrometry-based identification and quantification[3][4].
-
Protein-Protein Interaction Studies: Pull-down of protein complexes to identify interaction partners[7].
-
Cellular Imaging: Fluorescent labeling of cellular components for visualization by microscopy[8].
-
Drug Discovery: Identification of small molecule targets and elucidation of mechanisms of action[9][10].
Quantitative Data Summary
The following tables summarize key quantitative data for this compound azide reagents and related click chemistry applications.
| Parameter | Biotin | This compound | Reference(s) |
| Binding Affinity (Kd) to Streptavidin | ≈ 10-15 M | ≈ 10-11 M | [1][2] |
Table 1: Comparison of Biotin and this compound Binding Affinities to Streptavidin.
| Application | System | Labeling Efficiency/Yield | Key Findings | Reference(s) |
| Cysteinome Profiling | Staphylococcus aureus lysate | Quantification of 59% of all cysteines in essential proteins. | Isotopically labeled desthiobiotin azide (isoDTB) tags enabled extensive and quantifiable labeling of cysteines. | [9] |
| Cleavable Probe Comparison | Purified GFP | >95% cleavage efficiency for DADPS-biotin-azide with 5% formic acid. | Different cleavable linkers on biotin-azide probes show varying cleavage efficiencies under different conditions. | [11] |
| HNE-modified Protein Enrichment | RKO cell lysate | Click chemistry approach was superior for recovery of biotinylated proteins from streptavidin. | Click chemistry provided efficient and specific labeling of HNE-adducted proteins for proteomic analysis. | [12] |
Table 2: Performance Metrics of Desthiobiotin Azide and Related Probes in Proteomic Applications.
| Click Chemistry Method | Key Advantages | Key Disadvantages | Typical Reaction Conditions | Reference(s) |
| CuAAC | Fast reaction kinetics, high yields. | Requires a copper catalyst which can be toxic to living cells. | CuSO4, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA). | [3][5] |
| SPAAC | Copper-free, highly biocompatible for live-cell imaging. | Slower reaction kinetics compared to CuAAC, potential for off-target reactions with some cyclooctynes. | A strained alkyne (e.g., DBCO, BCN) reacts directly with the azide. | [8] |
Table 3: Comparison of CuAAC and SPAAC for this compound Azide Labeling.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for protein labeling and enrichment using this compound azide reagents.
Figure 1. General experimental workflow for labeling and analysis of alkyne-modified biomolecules.
Signaling Pathway Analysis: A Case Study of the mTOR Pathway
This compound azide reagents are powerful tools for elucidating signaling pathways. By using activity-based probes (ABPs) or by labeling newly synthesized proteins in response to pathway activation, researchers can capture and identify key protein players and their modifications. The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalizing tandem mass tags for streamlining click-based quantitative chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotopically Labeled Desthiobiotin Azide (isoDTB) Tags Enable Global Profiling of the Bacterial Cysteinome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
d-Desthiobiotin: A Superior Tool for Cell Surface Protein Labeling and Gentle Isolation
Application Note
d-Desthiobiotin, a stable and sulfur-free analog of biotin, has emerged as a powerful reagent for the reversible labeling and affinity purification of proteins, particularly for the study of cell surface proteins. Its key advantage lies in its moderate binding affinity to streptavidin, which allows for the gentle elution of captured proteins under mild conditions, thereby preserving their native structure and function. This contrasts sharply with the nearly irreversible bond between biotin and streptavidin, which often necessitates harsh, denaturing conditions for elution.[1][2][3] This application note provides detailed protocols and quantitative data for the use of this compound in the labeling and isolation of cell surface proteins for researchers, scientists, and drug development professionals.
The this compound Advantage
This compound binds to streptavidin with high specificity, similar to biotin, but with a significantly higher dissociation constant (Kd).[1] This crucial difference enables the competitive displacement of desthiobiotinylated proteins from streptavidin resins using free biotin, a gentle and efficient elution method that maintains protein integrity.[1][4] This "soft-release" characteristic is particularly beneficial for pull-down experiments, minimizing the co-purification of endogenous biotinylated molecules and preserving protein complexes for downstream analysis.[1]
| Ligand | Dissociation Constant (Kd) with Streptavidin | Elution Conditions |
| Biotin | ~10⁻¹⁵ M[1][5] | Harsh, denaturing conditions (e.g., 8 M guanidine-HCl, pH 1.5) |
| This compound | ~10⁻¹¹ M [1][5] | Mild, competitive elution with free biotin [1][4] |
Experimental Workflow Overview
The general workflow for cell surface protein labeling and isolation using this compound involves several key steps: labeling of primary amines on cell surface proteins with an amine-reactive this compound derivative, lysis of the cells, capture of the labeled proteins using streptavidin-conjugated beads, washing to remove non-specifically bound proteins, and finally, elution of the target proteins under mild conditions.
Protocols
Protocol 1: Cell Surface Protein Labeling with Sulfo-NHS-LC-d-Desthiobiotin
This protocol describes the labeling of cell surface proteins on intact cells using a water-soluble and membrane-impermeable this compound derivative.
Materials:
-
Sulfo-NHS-LC-d-Desthiobiotin
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1][6]
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)
-
Quenching Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Adherent or suspension cells
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to ~80-90% confluency. Wash the cells twice with ice-cold PBS.
-
For suspension cells, harvest by centrifugation and wash twice with ice-cold PBS. Resuspend the cell pellet in ice-cold PBS.
-
-
Reagent Preparation:
-
Labeling Reaction:
-
Dilute the 10 mM stock solution of Sulfo-NHS-LC-d-Desthiobiotin in ice-cold PBS to the desired final concentration (a starting point of 5-25X molar excess over the protein is recommended).[6]
-
Add the labeling solution to the cells.
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice.[6]
-
-
Quenching:
-
Remove the labeling solution and wash the cells once with PBS.
-
Add Quenching Buffer to the cells and incubate for 10-15 minutes at room temperature to quench any unreacted reagent.
-
-
Final Washes:
-
Wash the cells three times with ice-cold PBS. The cells are now ready for lysis and protein isolation.
-
| Parameter | Recommendation | Notes |
| Labeling Reagent | Sulfo-NHS-LC-d-Desthiobiotin | Water-soluble and membrane-impermeable, ideal for cell surface labeling.[7] |
| Molar Excess | 5-25X | A 15X molar excess is a good starting point.[6] |
| Incubation Time | 30-60 min (RT) or 2 hours (ice) | Longer incubation is generally not harmful but may lead to protein degradation.[6] |
| pH | 7.0-9.0 | The reaction is more efficient at a slightly alkaline pH.[1][8] |
| Buffer | Amine-free (e.g., PBS) | Amine-containing buffers (e.g., Tris) will quench the reaction.[1] |
Protocol 2: Isolation of Desthiobiotinylated Proteins using Streptavidin Magnetic Beads
This protocol details the capture and elution of labeled cell surface proteins.
Materials:
-
Labeled cells from Protocol 1
-
Lysis Buffer (e.g., RIPA buffer, containing protease inhibitors)
-
Streptavidin Magnetic Beads
-
Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration)
-
Elution Buffer (e.g., PBS containing 5-50 mM d-Biotin)
Procedure:
-
Cell Lysis:
-
Lyse the labeled cells in an appropriate volume of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads and transfer the required amount to a new tube.
-
Wash the beads twice with Lysis Buffer.
-
-
Protein Capture:
-
Add the clarified cell lysate to the washed streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Place the tube on a magnetic stand to collect the beads. Discard the supernatant.
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads.
-
Incubate for 30-60 minutes at room temperature with gentle agitation. For more efficient elution, incubation at 37°C can be performed.
-
Place the tube on the magnetic stand and collect the supernatant containing the eluted proteins.
-
Repeat the elution step for maximal recovery.
-
| Parameter | Recommendation | Notes |
| Capture Resin | Streptavidin Magnetic Beads | Allows for easy washing and elution steps. |
| Elution Agent | Free d-Biotin | A concentration of 5-50 mM is typically effective for competitive elution.[4] |
| Elution Time | 30-60 minutes | Can be optimized for specific protein interactions. |
| Elution Temperature | Room Temperature or 37°C | Higher temperatures can improve elution efficiency. |
This compound vs. Biotin Interaction and Elution
The fundamental difference in the interaction of this compound and Biotin with streptavidin dictates the elution strategy.
Conclusion
The use of this compound for cell surface protein labeling and isolation offers a significant advantage over traditional biotin-based methods. The ability to elute captured proteins under mild, non-denaturing conditions is critical for preserving their biological activity and for the successful analysis of protein-protein interactions. The protocols provided herein offer a robust starting point for researchers to explore the cell surface proteome and to isolate proteins of interest for further characterization.
References
- 1. interchim.fr [interchim.fr]
- 2. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. desthiobiotinnhsester.wordpress.com [desthiobiotinnhsester.wordpress.com]
- 4. epicypher.com [epicypher.com]
- 5. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. apexbt.com [apexbt.com]
- 8. Desthiobiotin NHS [nanocs.net]
Application Notes and Protocols: Preparation and Use of d-Desthiobiotin Elution Buffer with Free Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between biotin and streptavidin is a cornerstone of many biotechnological applications, including affinity purification, immunoassays, and protein interaction studies. However, the extremely high affinity of this interaction (Kd ≈ 10⁻¹⁵ M) necessitates harsh, denaturing conditions for elution, which can compromise the structure and function of the purified molecules. d-Desthiobiotin, a stable and non-sulfur-containing analog of biotin, offers a compelling alternative. It binds to streptavidin with high specificity but with a significantly lower affinity (Kd ≈ 10⁻¹¹ M).[1][2][3] This allows for the gentle and efficient elution of this compound-tagged molecules under physiological conditions using a competitive displacement strategy with free biotin.[1][2]
These application notes provide detailed protocols for the preparation of a this compound elution buffer containing free biotin and its use in affinity purification workflows.
Data Presentation
Table 1: Comparison of Biotin and this compound Binding to Streptavidin
| Feature | Biotin | This compound | Reference |
| Dissociation Constant (Kd) | ~ 10⁻¹⁵ M | ~ 10⁻¹¹ M | [1][2][3] |
| Binding Affinity | Very High | Moderate | [1][2] |
| Elution Conditions | Harsh (e.g., low pH, denaturants) | Mild (competitive elution with free biotin) | [1][2][4] |
| Reversibility | Essentially irreversible | Reversible | [1][5] |
Table 2: Typical Composition of this compound Elution Buffer
| Component | Concentration | Purpose | Reference |
| d-Biotin | 2 - 10 mM | Competitive displacement of d-desthiobiotinylated molecules | [2][3][6] |
| Tris-HCl | 20 - 50 mM | Buffering agent to maintain physiological pH (typically 7.2-8.0) | [2] |
| NaCl | 50 - 150 mM | To reduce non-specific ionic interactions | [2] |
| Tween-20 | 0.05% (optional) | Detergent to reduce non-specific hydrophobic interactions | [3] |
Experimental Protocols
Protocol 1: Preparation of 100 mL of this compound Elution Buffer (5 mM Biotin, 20 mM Tris, 50 mM NaCl, pH 7.4)
Materials:
-
d-Biotin (MW: 244.31 g/mol )
-
Tris Base (MW: 121.14 g/mol )
-
Sodium Chloride (NaCl) (MW: 58.44 g/mol )
-
Hydrochloric Acid (HCl) solution (e.g., 1 M)
-
Dimethyl sulfoxide (DMSO)
-
Ultrapure water
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinders and beakers
-
0.22 µm sterile filter
Procedure:
-
Prepare a 200 mM D(+)-biotin stock solution in 100% DMSO. [3]
-
In a beaker, dissolve 0.242 g of Tris Base and 0.292 g of NaCl in approximately 80 mL of ultrapure water.
-
Stir the solution until all solids have dissolved.
-
Adjust the pH of the solution to 7.4 using the HCl solution. Monitor the pH carefully with a calibrated pH meter.
-
Add 2.5 mL of the 200 mM D(+)-biotin stock solution to the buffer to achieve a final concentration of 5 mM.[3]
-
Add ultrapure water to a final volume of 100 mL.
-
Stir the solution for another 10-15 minutes to ensure it is homogeneous.
-
Sterile-filter the buffer using a 0.22 µm filter.
-
Store the elution buffer at 4°C. For long-term storage, it can be stored at -20°C.
Protocol 2: Elution of d-Desthiobiotinylated Protein from Streptavidin-Coated Magnetic Beads
Materials:
-
Streptavidin-coated magnetic beads with bound d-desthiobiotinylated protein
-
Binding/Wash Buffer (e.g., 1X TBST: 20 mM Tris, 150 mM NaCl, 0.05% Tween-20, pH 7.4)
-
This compound Elution Buffer (prepared as in Protocol 1)
-
Magnetic stand
-
Microcentrifuge tubes
-
Incubator or shaker
Procedure:
-
Washing:
-
Place the microcentrifuge tube containing the streptavidin beads with the bound protein on a magnetic stand to collect the beads.
-
Carefully remove and discard the supernatant.
-
Add 500 µL of Binding/Wash Buffer to the tube.
-
Remove the tube from the magnetic stand and gently resuspend the beads.
-
Incubate for 2-3 minutes at room temperature with gentle mixing.
-
Place the tube back on the magnetic stand, collect the beads, and discard the supernatant.
-
Repeat the wash step two more times for a total of three washes.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 100 µL of the this compound Elution Buffer to the beads.
-
Gently resuspend the beads in the elution buffer.
-
Incubate the tube at 37°C for 10-30 minutes with gentle shaking.[2][7] The optimal incubation time may need to be determined empirically.
-
Place the tube on the magnetic stand and collect the beads.
-
Carefully transfer the supernatant, which contains the eluted protein, to a fresh, clean microcentrifuge tube.
-
To maximize the yield, a second elution can be performed by adding another 100 µL of elution buffer to the beads and repeating the incubation and collection steps. The two eluates can then be pooled.
-
-
Downstream Processing:
-
The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Note that the presence of free biotin in the eluate may interfere with subsequent assays that utilize the biotin-streptavidin interaction. If necessary, the free biotin can be removed by methods such as dialysis or gel filtration.[2]
-
Visualizations
Figure 1: Experimental workflow for the purification of d-desthiobiotinylated proteins.
Figure 2: Mechanism of competitive elution of d-desthiobiotinylated proteins.
References
d-Desthiobiotin: Advanced Applications in Western Blotting and Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Desthiobiotin, a stable and reversible binding analog of biotin, offers significant advantages over the traditional biotin-streptavidin system in various molecular biology applications. Its lower binding affinity for streptavidin (dissociation constant, Kd ≈ 10⁻¹¹ M) compared to biotin (Kd ≈ 10⁻¹⁵ M) allows for gentle elution of biotinylated molecules under mild conditions, preserving the integrity and function of proteins of interest.[1] This characteristic is particularly beneficial in applications such as affinity purification and pull-down assays. Beyond its utility in purification, this compound is emerging as a versatile tool for detection in Western blotting and signal amplification in immunohistochemistry (IHC), providing researchers with enhanced flexibility and control over their experiments.
This document provides detailed application notes and protocols for the use of this compound in Western blotting and IHC, highlighting its unique benefits and providing clear, step-by-step methodologies for successful implementation in your research.
Key Advantages of this compound in Detection Assays
-
Reversible Binding: The ability to dissociate from streptavidin with the addition of free biotin allows for potential stripping and reprobing of blots or tissues.
-
Reduced Background: In some applications, the lower affinity interaction can lead to reduced non-specific binding compared to the extremely strong biotin-streptavidin interaction.
-
Controlled Signal Amplification: this compound can be integrated into signal amplification strategies, such as Tyramide Signal Amplification (TSA), offering a tunable detection system.
Quantitative Data Summary
| Parameter | This compound | Biotin | Reference |
| Dissociation Constant (Kd) with Streptavidin | ~10⁻¹¹ M | ~10⁻¹⁵ M | [1] |
| Elution Conditions from Streptavidin | Competitive elution with free biotin (e.g., 5 mM) at room temperature or 37°C.[2] | Harsh denaturing conditions (e.g., boiling in SDS-PAGE sample buffer, low pH). | |
| Relative Signal Intensity in Western Blotting | Signal intensity can be comparable to biotin-based systems with optimization of antibody and conjugate concentrations. | High signal intensity is readily achieved. | |
| Signal-to-Noise Ratio in IHC | Potentially higher signal-to-noise ratio due to lower non-specific binding in some tissues. | Can be prone to higher background due to endogenous biotin. |
Application Note & Protocol: this compound in Western Blotting
This protocol outlines the use of a this compound-conjugated secondary antibody for the chemiluminescent detection of a target protein in a Western blot.
Experimental Workflow
Detailed Protocol
1. SDS-PAGE and Protein Transfer:
-
Separate your protein samples by SDS-PAGE according to standard procedures.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
(Optional) Verify transfer efficiency by staining the membrane with Ponceau S.
2. Blocking:
-
Place the membrane in a clean container and add a sufficient volume of blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to completely submerge the membrane.
-
Incubate for 1 hour at room temperature with gentle agitation.
3. Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the manufacturer's recommended concentration.
-
Pour off the blocking buffer and add the diluted primary antibody to the membrane.
-
Incubate overnight at 4°C with gentle agitation.
4. Washing:
-
Remove the primary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with TBST.
5. This compound-Conjugated Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in blocking buffer. Optimal concentration should be determined empirically, but a starting range of 0.1-0.5 µg/mL is recommended.
-
Add the diluted secondary antibody to the membrane and incubate for 1 hour at room temperature with gentle agitation.
6. Washing:
-
Remove the secondary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with TBST.
7. Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in blocking buffer. A starting dilution of 1:5,000 to 1:20,000 is recommended, but should be optimized for your specific system.[3]
-
Add the diluted Streptavidin-HRP to the membrane and incubate for 1 hour at room temperature with gentle agitation.[4]
8. Final Washes:
-
Remove the Streptavidin-HRP solution.
-
Wash the membrane three to five times for 5 minutes each with TBST to remove unbound conjugate.
9. Chemiluminescent Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a CCD camera-based imager or by exposing to X-ray film.
Application Note & Protocol: this compound in Immunohistochemistry (IHC) with Tyramide Signal Amplification (TSA)
This protocol describes a method for signal amplification in IHC using a this compound-tyramide conjugate, followed by detection with Streptavidin-HRP and a chromogenic substrate (DAB). This approach is particularly useful for detecting low-abundance antigens.
Signaling Pathway Diagram
Detailed Protocol
1. Tissue Preparation:
-
Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) tissue sections through a series of xylene and graded ethanol washes.
-
Perform heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) as required for your primary antibody.
-
Quench endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide for 10-15 minutes.[2]
-
Wash slides thoroughly with distilled water and then with wash buffer (e.g., TBST).
2. Blocking:
-
Incubate sections with a blocking buffer (e.g., normal serum from the same species as the secondary antibody, or a protein-based blocker) for 30-60 minutes to minimize non-specific antibody binding.
3. Primary and Secondary Antibody Incubation:
-
Incubate the sections with the primary antibody, diluted in antibody diluent, overnight at 4°C in a humidified chamber.
-
Wash the slides three times with wash buffer.
-
Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash the slides three times with wash buffer.
4. Tyramide Signal Amplification with this compound:
-
Prepare the this compound-tyramide working solution according to the manufacturer's instructions.
-
Incubate the sections with the this compound-tyramide solution for 5-10 minutes at room temperature.
-
Wash the slides three times with wash buffer.
5. Detection:
-
Incubate the sections with Streptavidin-HRP (diluted in blocking buffer, typically 1:500 - 1:2000) for 30 minutes at room temperature.[4]
-
Wash the slides three times with wash buffer.
-
Prepare the DAB substrate solution just before use.
-
Incubate the sections with the DAB substrate until the desired color intensity is reached (typically 2-10 minutes).[2]
-
Stop the reaction by rinsing with distilled water.
6. Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount the coverslip with a permanent mounting medium.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal (Western Blot & IHC) | - Suboptimal antibody/conjugate concentration- Insufficient incubation times- Inactive HRP enzyme | - Titrate primary antibody, this compound-secondary antibody, and Streptavidin-HRP concentrations.- Increase incubation times.- Use fresh HRP substrate. Avoid sodium azide in buffers as it inhibits HRP. |
| High Background (Western Blot & IHC) | - Insufficient blocking- Antibody/conjugate concentration too high- Inadequate washing- Endogenous biotin (in IHC) | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Reduce the concentration of antibodies and/or Streptavidin-HRP.- Increase the number and duration of wash steps.- Use an avidin/biotin blocking kit before primary antibody incubation if endogenous biotin is suspected. |
| Non-specific Bands (Western Blot) | - Primary antibody cross-reactivity- Secondary antibody non-specific binding | - Use a more specific primary antibody or perform a negative control without the primary antibody.- Ensure the secondary antibody is pre-adsorbed against the species of your sample. |
| Difficulty Eluting d-Desthiobiotinylated Proteins (for WB sample prep) | - Incomplete competition by biotin | - Increase the concentration of free biotin in the elution buffer (e.g., up to 25 mM).- Increase elution time and/or temperature (e.g., 30 minutes at 37°C with shaking). |
Conclusion
This compound provides a valuable alternative to the conventional biotin-streptavidin system for detection in Western blotting and signal amplification in IHC. The reversibility of its interaction with streptavidin and the potential for reduced background offer greater flexibility and control in experimental design. By following the detailed protocols and troubleshooting guidelines provided, researchers can successfully implement this compound-based methodologies to achieve sensitive and specific detection of their proteins of interest. As with any immunological technique, optimization of antibody and reagent concentrations, as well as incubation times, is crucial for obtaining high-quality, reproducible results.
References
Application Notes and Protocols for Desthiobiotin Nucleosome Capture and Elution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the capture and subsequent elution of desthiobiotin-labeled nucleosomes. This technique is a cornerstone for studying protein-nucleosome interactions, essential for understanding chromatin biology and its role in disease. The use of desthiobiotin, a modified form of biotin, is advantageous due to its lower binding affinity for streptavidin, which permits the gentle elution of captured nucleosomes and their associated proteins under native conditions.[1][2][3] This preserves the integrity of protein complexes for downstream analyses such as mass spectrometry.[1][4]
The protocol outlines the use of streptavidin-coated magnetic beads for the efficient capture of desthiobiotinylated nucleosomes.[1][3] Elution is achieved through competitive displacement with a solution containing free biotin, which has a higher affinity for streptavidin.[1][2] This method avoids the harsh, denaturing conditions often required to break the strong streptavidin-biotin bond, thus preserving the native state of the eluted proteins.[3][5]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the desthiobiotin nucleosome capture and elution protocol. This data is essential for experimental planning and for assessing the efficiency of the procedure.
| Parameter | Value/Range | Notes | Source |
| Binding Affinity (Kd) | |||
| Desthiobiotin-Streptavidin | 10⁻¹¹ M | Lower affinity allows for gentle elution. | [1][2] |
| Biotin-Streptavidin | 10⁻¹⁵ M | Higher affinity of biotin facilitates competitive elution. | [1][2] |
| Capture Efficiency | >90% | For a starting material of 25 pmol of desthiobiotinylated nucleosomes. | [1] |
| Elution Conditions | |||
| Eluting Agent | D-(+)-biotin | Competitively displaces desthiobiotin-labeled nucleosomes. | [1] |
| Biotin Concentration for Elution | 2.5 mM - 4 mM | Effective for gentle elution. | [6][7] |
| Sample Purity | >99% | In a single step from crude lysates for Strep-tag® systems, which utilize a similar principle. | [6] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the capture and elution of desthiobiotinylated nucleosomes.
Materials and Reagents
-
Desthiobiotinylated Recombinant Nucleosomes (e.g., EpiCypher Cat. No. 16-0024)
-
Streptavidin Magnetic Beads (e.g., Pierce Cat. No. 88816)
-
Binding/Wash Buffer: 1X TBST (Tris-Buffered Saline with 0.05% Tween-20)
-
Blocking Buffer: 1X TBST with 0.5% (w/v) casein
-
Elution Buffer: 20 mM Tris, 50 mM NaCl, 4 mM Biotin
-
D-(+)-Biotin Stock Solution (200 mM in DMSO)
-
1.5 mL Microcentrifuge Tubes
-
Magnetic Stand
Protocol
Part I: Preparation of Streptavidin Magnetic Beads
-
Bead Aliquoting: Thoroughly resuspend the streptavidin magnetic beads by gentle vortexing. Aliquot 30 µL (300 µg) of the bead slurry into a 1.5 mL microcentrifuge tube.
-
Initial Wash: Place the tube on a magnetic stand to capture the beads. Carefully remove and discard the supernatant.
-
Buffer Wash: Add 100 µL of Binding/Wash Buffer (1X TBST). Gently vortex to resuspend the beads. Place the tube back on the magnetic stand and discard the supernatant. Repeat this wash step once more.
-
Blocking: Add 100 µL of Blocking Buffer (1X TBST, 0.5% (w/v) casein) to the washed beads. Vortex gently to mix.
-
Incubation: Incubate the beads in Blocking Buffer for a designated time (e.g., 30 minutes at room temperature) with gentle rotation to prevent settling.
-
Post-Block Wash: Capture the beads on the magnetic stand and discard the supernatant. Wash the beads three times with 100 µL of Binding/Wash Buffer. After the final wash, remove the supernatant completely.
Part II: Desthiobiotin Nucleosome Capture
-
Sample Preparation: Dilute the desthiobiotinylated nucleosomes to the desired concentration in Binding/Wash Buffer.
-
Binding: Add the diluted nucleosome sample to the prepared streptavidin magnetic beads. The volume should be sufficient to cover the beads (e.g., 100 µL).
-
Incubation: Incubate the bead-nucleosome mixture for 1 hour at room temperature with gentle rotation to allow for efficient binding.
-
Washing: After incubation, capture the beads on the magnetic stand. Carefully collect the supernatant (this is the unbound fraction and can be saved for analysis). Wash the beads three times with 100 µL of Binding/Wash Buffer to remove non-specifically bound proteins.
Part III: Elution of Captured Nucleosomes
-
Elution: Add 100 µL of Elution Buffer (containing 4 mM biotin) to the beads.[7] Gently resuspend the beads by pipetting or gentle vortexing.
-
Incubation: Incubate the mixture at 37°C for at least 10 minutes to facilitate the competitive displacement of the desthiobiotinylated nucleosomes.[7]
-
Collection: Place the tube on the magnetic stand to capture the beads. The supernatant contains the eluted nucleosomes and their binding partners. Carefully transfer the supernatant to a fresh, labeled microcentrifuge tube.
-
Repeat Elution (Optional): For maximal recovery, a second elution step can be performed by adding another aliquot of Elution Buffer to the beads and repeating the incubation and collection steps.
-
Downstream Analysis: The eluted sample is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomic analysis.
Visualizations
Experimental Workflow
Caption: Workflow for desthiobiotin nucleosome capture and elution.
Principle of Competitive Elution
Caption: Principle of competitive elution with biotin.
References
- 1. epicypher.com [epicypher.com]
- 2. interchim.fr [interchim.fr]
- 3. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding chromatin states by proteomic profiling of nucleosome readers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.ie [fishersci.ie]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: Utilizing Phosphine-d-Desthiobiotin for Staudinger Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Staudinger ligation is a powerful and highly selective bioorthogonal reaction used for covalently linking molecules in complex biological environments.[] This reaction occurs between a phosphine and an azide, functional groups that are abiotic and therefore do not interfere with native cellular processes.[2][3] The use of a phosphine reagent functionalized with d-Desthiobiotin offers a versatile tool for the labeling, detection, and isolation of azide-modified biomolecules such as proteins, glycoproteins, and nucleic acids.[][4]
Desthiobiotin, a non-sulfur-containing analog of biotin, binds to streptavidin with high affinity, yet can be eluted under gentle conditions using buffered biotin solutions.[4][5] This reversible binding is a significant advantage over the nearly irreversible biotin-streptavidin interaction, allowing for the facile recovery of labeled biomolecules and their interacting partners.[4][5] These application notes provide detailed protocols and guidelines for the use of phosphine-d-desthiobiotin in Staudinger ligation for bioconjugation applications.
Reaction Mechanism and Workflow
The Staudinger ligation is a two-step process. Initially, the phosphine attacks the azide to form a phosphazide intermediate, which then rearranges to an aza-ylide with the loss of dinitrogen gas. This intermediate is subsequently hydrolyzed to form a stable amide bond, covalently linking the two molecules.[6]
Caption: The reaction mechanism of the Staudinger ligation.
A typical experimental workflow for labeling and purifying an azide-modified protein using phosphine-d-desthiobiotin is outlined below.
Caption: General workflow for labeling and purification.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the use of phosphine-d-desthiobiotin in Staudinger ligation.
Table 1: Reagent and Reaction Conditions
| Parameter | Recommended Value | Notes |
| Reagent | EZ-Link™ Phosphine-PEG4-Desthiobiotin | A commercially available, water-soluble reagent. |
| Molar Excess of Reagent | 5-25X over the azide-molecule | A 15X molar excess is a good starting point for proteins.[5] |
| Reaction Temperature | 23-37°C | Higher temperatures can increase reaction efficiency.[5] |
| Reaction Time | 2-4 hours at 37°C or 16-24 hours at room temperature | Longer incubation times can improve labeling efficiency.[5] |
| Reaction Buffer | Amine-free buffer, e.g., PBS, pH 7.2-8.0 | Amine-containing buffers like Tris will compete with the reaction.[5] |
| Reagent Solvent | Anhydrous DMSO or DMF | Prepare a stock solution before diluting into the reaction buffer.[5] |
Table 2: Binding and Elution Parameters
| Parameter | Value | Reference |
| Desthiobiotin-Streptavidin Kd | 10-11 M | [5] |
| Biotin-Streptavidin Kd | 10-15 M | [5] |
| Elution Condition | Buffer containing Biotin | Biotin competitively displaces desthiobiotin from streptavidin.[5] |
Experimental Protocols
Protocol 1: Preparation of Phosphine-d-Desthiobiotin Stock Solution
-
Bring the vial of phosphine-d-desthiobiotin reagent to room temperature.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution. For a 1 mg vial of EZ-Link™ Phosphine-PEG4-Desthiobiotin, this is typically 128 µL.[5]
-
Mix well by vortexing or pipetting up and down until the reagent is completely dissolved.
-
This stock solution can be stored at -20°C for up to 2 months if prepared in high-quality anhydrous solvent and stored with a desiccant.[5]
Protocol 2: Labeling of an Azide-Modified Protein
-
Prepare the azide-containing protein in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0. The recommended protein concentration is between 0.2 mg/mL and 2 mg/mL.[5]
-
If the protein solution contains amines (e.g., from Tris buffer), perform a buffer exchange into PBS using a desalting column or dialysis.
-
Calculate the required volume of the 10 mM phosphine-d-desthiobiotin stock solution to achieve the desired molar excess (e.g., 15X).
-
Add the calculated volume of the phosphine-d-desthiobiotin stock solution to the protein solution.
-
Incubate the reaction at 37°C for 2-4 hours or at room temperature for 16-24 hours.[5]
-
Proceed to remove the excess, unreacted phosphine-d-desthiobiotin reagent.
Protocol 3: Removal of Excess Phosphine-d-Desthiobiotin
It is crucial to remove the unreacted phosphine-d-desthiobiotin to prevent it from competing with the labeled protein for binding to the streptavidin resin.
Using a Desalting Column:
-
Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Column) with PBS according to the manufacturer's instructions.
-
Apply the labeling reaction mixture to the center of the resin bed.
-
Centrifuge the column to collect the purified, desthiobiotinylated protein. The excess reagent will be retained in the column.
Using Dialysis:
-
Transfer the labeling reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against a large volume of PBS at 4°C with at least three buffer changes over 24 hours.
Protocol 4: Affinity Purification of Desthiobiotinylated Protein
-
Prepare a streptavidin-agarose resin by washing it several times with PBS.
-
Add the purified desthiobiotinylated protein solution to the equilibrated streptavidin resin.
-
Incubate the mixture for 1-2 hours at room temperature or 4°C with gentle end-over-end mixing to allow for binding.
-
Pellet the resin by centrifugation and remove the supernatant.
-
Wash the resin three to five times with PBS to remove non-specifically bound proteins.
-
To elute the desthiobiotinylated protein, add an elution buffer containing a competitive amount of free biotin (e.g., PBS with 1-10 mM biotin) to the resin.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Pellet the resin by centrifugation and collect the supernatant containing the purified desthiobiotinylated protein. Repeat the elution step if necessary to maximize recovery.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Low concentration of reactants. | Increase the concentration of the protein and/or the molar excess of the phosphine reagent. Increase incubation time or temperature.[5] |
| Presence of competing amines in the buffer. | Ensure the use of an amine-free buffer like PBS. Perform buffer exchange if necessary.[5] | |
| High Background in Pull-Down | Insufficient washing. | Increase the number and volume of washes after binding to the streptavidin resin. |
| Non-specific binding to the resin. | Include a mild detergent (e.g., 0.05% Tween-20) in the wash buffer. Pre-clear the lysate with unconjugated resin. | |
| Poor Elution from Streptavidin Resin | Incomplete displacement by biotin. | Increase the concentration of biotin in the elution buffer or increase the elution time. |
Conclusion
The Staudinger ligation using phosphine-d-desthiobiotin is a robust and versatile method for the specific labeling and purification of azide-modified biomolecules. The bioorthogonal nature of the reaction ensures minimal off-target effects, while the reversible binding of desthiobiotin to streptavidin allows for the gentle elution and recovery of target molecules and their binding partners. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this powerful bioconjugation technique in their experimental workflows.
References
- 2. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
d-Desthiobiotin-Maleimide for Bioconjugation to Sulfhydryl Groups: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Desthiobiotin-maleimide is a valuable reagent for the selective labeling of molecules containing free sulfhydryl (-SH) groups, such as cysteine residues in proteins and peptides. This application note provides detailed protocols and technical information for the effective use of this compound-maleimide in bioconjugation. The key feature of this compound is its reversible binding to streptavidin, allowing for the gentle elution of labeled biomolecules under mild conditions, a significant advantage over the strong, essentially irreversible interaction of biotin with streptavidin. The maleimide group provides high reactivity and specificity towards sulfhydryl groups at neutral pH, forming a stable thioether bond.
Principle of Reaction
The conjugation reaction involves the Michael addition of a sulfhydryl group to the maleimide double bond, resulting in a stable covalent thioether linkage. This reaction is highly specific for sulfhydryl groups at a pH range of 6.5-7.5.
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to this compound and maleimide conjugation.
Table 1: Comparison of Binding Affinities to Streptavidin
| Ligand | Dissociation Constant (Kd) | Elution Conditions |
| Biotin | ~10⁻¹⁵ M | Harsh denaturing conditions (e.g., 8M guanidine-HCl, pH 1.5) |
| This compound | ~10⁻¹¹ M | Mild conditions (e.g., competitive displacement with free biotin)[1][2] |
Table 2: Maleimide Conjugation Efficiency
| Molecule | Molar Ratio (Maleimide:Molecule) | Reaction Time | Conjugation Efficiency |
| cRGDfK peptide | 2:1 | 30 min | 84 ± 4% |
| 11A4 nanobody | 5:1 | 2 hours | 58 ± 12% |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound-Maleimide
This protocol provides a general guideline for labeling proteins with free sulfhydryl groups. Optimization may be required for specific proteins.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
This compound-maleimide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine-free and thiol-free buffer at pH 6.5-7.5.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer.
-
If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide reagent.
-
-
This compound-Maleimide Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound-maleimide in anhydrous DMF or DMSO. Briefly vortex to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound-maleimide stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound-maleimide using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The degree of labeling can be determined using various methods, including spectrophotometry or mass spectrometry.
-
Protocol 2: Pull-Down Assay Using d-Desthiobiotinylated Bait Protein
This protocol describes the use of a this compound-labeled protein ("bait") to capture interacting proteins ("prey") from a cell lysate.
Materials:
-
This compound-labeled bait protein
-
Cell lysate containing prey proteins
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer: PBS with 0.1% Tween-20
-
Elution Buffer: PBS containing 2-10 mM free biotin
Procedure:
-
Immobilization of Bait Protein:
-
Incubate the streptavidin beads with the this compound-labeled bait protein for 1 hour at room temperature with gentle mixing to allow binding.
-
Wash the beads with Wash Buffer three times to remove any unbound bait protein.
-
-
Binding of Prey Proteins:
-
Add the cell lysate to the beads with the immobilized bait protein.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
-
-
Washing:
-
Wash the beads three to five times with Wash Buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the captured prey proteins by incubating the beads with Elution Buffer for 15-30 minutes at room temperature. The free biotin will competitively displace the this compound-labeled bait-prey complex from the streptavidin beads.
-
Collect the eluate containing the bait and prey proteins for downstream analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry).
-
Visualizations
Caption: Experimental workflow for labeling proteins with this compound-Maleimide.
Caption: Workflow for a pull-down assay using a d-desthiobiotinylated bait protein.
Caption: Investigating kinase signaling pathways using a this compound-AMP probe.
References
Application Notes: Isolating Protein Complexes with d-Desthiobiotin for Mass Spectrometry
References
- 1. interchim.fr [interchim.fr]
- 2. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 3. Desthiobiotin Affinity Ligand [biosyn.com]
- 4. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epicypher.com [epicypher.com]
- 7. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.ie [fishersci.ie]
- 9. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Coupling d-Desthiobiotin to Oligonucleotides for Affinity Capture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity capture is a powerful technique for the isolation and purification of specific biomolecules from complex mixtures. The biotin-streptavidin interaction, with its high affinity and specificity, has long been a cornerstone of this methodology. However, the quasi-irreversible nature of this bond often necessitates harsh elution conditions that can denature the target molecule and the affinity matrix.
d-Desthiobiotin, a sulfur-free analog of biotin, offers a compelling alternative. It binds to streptavidin with high specificity but with a significantly lower affinity than biotin, allowing for gentle and efficient elution of the captured biomolecules under mild conditions. This makes this compound an ideal ligand for applications where the recovery of the native, functional oligonucleotide or its interacting partners is critical.
These application notes provide detailed protocols for the covalent coupling of this compound to oligonucleotides and their subsequent use in affinity capture applications.
Key Advantages of this compound
-
Gentle Elution: Captured oligonucleotides can be eluted with a solution of free biotin, preserving the integrity of the oligonucleotide and its binding partners.[1]
-
High Specificity: The interaction with streptavidin remains highly specific, minimizing off-target binding.
-
Reversible Binding: The lower binding affinity allows for multiple cycles of capture and release, potentially regenerating the affinity matrix.
Quantitative Data Summary
Binding Affinity Comparison
| Ligand | Streptavidin Dissociation Constant (Kd) | Reference(s) |
| Biotin | ~10⁻¹⁵ M | [2] |
| This compound | ~10⁻⁹ M | [2] |
Post-Synthesis Conjugation Yield
The yield of this compound conjugation to amine-modified oligonucleotides is typically lower than direct synthesis methods. Approximate final yields for different synthesis scales are provided below.[2]
| Starting Oligonucleotide Synthesis Scale | Approximate Final Yield of Desthiobiotin-Oligonucleotide Conjugate |
| 50 nmol | ~2 nmol |
| 200 nmol | ~5 nmol |
| 1 µmol | ~16 nmol |
| 10 µmol | ~160 nmol |
| 15 µmol | ~240 nmol |
Streptavidin Bead Binding Capacity for Biotinylated Oligonucleotides
The binding capacity of streptavidin-coated magnetic beads can vary between manufacturers and depends on factors such as bead size and the size of the biotinylated oligonucleotide. It is recommended to consult the manufacturer's specifications for the specific beads being used.
| Streptavidin Bead Product (Example) | Binding Capacity for Biotinylated Oligonucleotides | Reference(s) |
| NEB Streptavidin Magnetic Beads | >500 pmol of single-stranded 25 bp biotinylated oligonucleotide per mg | [3] |
| Vector Labs High Capacity Streptavidin Magnetic Beads | ≥ 12 nmol of free biotin per mg of beads | [4] |
| Labomics Magnetic beads streptavidin High binding capacity | >3000 pmol/mg | [5] |
Experimental Protocols
Protocol 1: Coupling of this compound-NHS Ester to Amine-Modified Oligonucleotides
This protocol describes the post-synthetic conjugation of a this compound N-hydroxysuccinimide (NHS) ester to an oligonucleotide that has been synthesized with a primary amine modification (e.g., at the 5' or 3' terminus).
Materials:
-
Amine-modified oligonucleotide, lyophilized
-
This compound-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Nuclease-free water
-
Desalting column (e.g., gel filtration) or ethanol precipitation reagents
-
Microcentrifuge tubes
Procedure:
-
Prepare the Amine-Modified Oligonucleotide:
-
Dissolve the lyophilized amine-modified oligonucleotide in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
-
Prepare the this compound-NHS Ester Solution:
-
Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound-NHS ester solution to the oligonucleotide solution.[6]
-
Vortex the mixture gently and incubate for 2-4 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Purify the this compound-labeled oligonucleotide from unreacted this compound-NHS ester and byproducts using a desalting column according to the manufacturer's instructions.
-
Alternatively, the conjugate can be purified by ethanol precipitation.
-
Verify the conjugation success and purity using methods such as HPLC or mass spectrometry.
-
Recommended Molar Excess of this compound-NHS Ester:
| Oligonucleotide Synthesis Scale | Recommended Molar Excess of NHS Ester |
| 0.2 µmol | 5-10 fold |
| 1 µmol | 10-15 fold |
| 10 µmol | 15-20 fold |
Experimental Workflow and Signaling Pathways
Caption: Workflow for coupling this compound to an amine-modified oligonucleotide.
Protocol 2: Affinity Capture of this compound Labeled Oligonucleotides
This protocol outlines the capture of a this compound-labeled oligonucleotide using streptavidin-coated magnetic beads and its subsequent elution.
Materials:
-
This compound labeled oligonucleotide
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., 1x PBS with 0.05% Tween-20)
-
Elution Buffer (Binding/Wash Buffer containing 10-50 mM free d-biotin)
-
Magnetic separation rack
-
Microcentrifuge tubes
Procedure:
-
Prepare the Streptavidin Magnetic Beads:
-
Resuspend the streptavidin magnetic beads in their storage buffer.
-
Transfer the desired amount of bead slurry to a clean microcentrifuge tube. The amount of beads required will depend on their binding capacity and the amount of labeled oligonucleotide to be captured.
-
Place the tube on a magnetic rack to pellet the beads.
-
Remove and discard the supernatant.
-
Wash the beads by resuspending them in Binding/Wash Buffer, pelleting them on the magnetic rack, and removing the supernatant. Repeat this wash step two more times.
-
-
Binding of the this compound Labeled Oligonucleotide:
-
After the final wash, resuspend the beads in Binding/Wash Buffer.
-
Add the solution containing the this compound labeled oligonucleotide to the bead suspension.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to keep the beads suspended.
-
-
Washing:
-
Pellet the beads on the magnetic rack and remove the supernatant (this contains the unbound molecules).
-
Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound molecules. For each wash, resuspend the beads in the buffer, pellet them, and discard the supernatant.
-
-
Elution:
-
After the final wash, resuspend the beads in the Elution Buffer containing free d-biotin.
-
Incubate for 15-30 minutes at room temperature with gentle rotation. For more efficient elution, the incubation time can be extended or performed at 37°C.
-
Pellet the beads on the magnetic rack.
-
Carefully collect the supernatant, which contains the eluted this compound labeled oligonucleotide.
-
Caption: Workflow for the affinity capture and elution of a this compound labeled oligonucleotide.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Desthiobiotin NHS Oligo Modifications from Gene Link [genelink.com]
- 3. neb.com [neb.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Magnetic beads streptavidin High binding capacity - Streptavidin - Bio-Adembeads - Magnetic Beads - Products [labomics.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inefficient Elution of d-Desthiobiotin Tagged Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the inefficient elution of d-Desthiobiotin tagged proteins from streptavidin-based affinity resins.
Troubleshooting Guide
Inefficient elution can manifest as low yield of the target protein, the presence of the target protein in subsequent high-salt or denaturing washes, or the complete inability to recover the bound protein. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Low or No Elution of the this compound Tagged Protein
Possible Cause 1: Suboptimal Elution Buffer Composition
The most common reason for inefficient elution is an elution buffer that cannot effectively compete with the this compound-streptavidin interaction.
Solutions:
-
Increase Biotin Concentration: The elution of this compound tagged proteins relies on competitive displacement by free biotin.[1][2][3][4] If the biotin concentration in your elution buffer is too low, it will not efficiently displace the tagged protein.
-
Optimize pH of the Elution Buffer: The pH of the elution buffer can influence the binding kinetics. While the this compound-streptavidin interaction is stable over a wide pH range, slight adjustments can sometimes improve elution efficiency. For Strep-Tactin® resins, a pH of 8.0 is recommended for efficient dissolution of desthiobiotin.[7]
-
Recommendation: Ensure your elution buffer is buffered to a pH between 7.5 and 8.5. Tris-HCl is a commonly used buffer component.[5]
-
-
Include Salt in the Elution Buffer: The presence of salt can help to reduce non-specific interactions and may facilitate the elution process.
Possible Cause 2: Incomplete Dissolution of Biotin
Biotin can be difficult to dissolve, especially at higher concentrations. If the biotin in your elution buffer is not fully dissolved, its effective concentration will be lower than intended.
Solutions:
-
Proper Dissolution Technique: To prepare a concentrated biotin solution, it may be necessary to add a base to deprotonate the carboxylic acid group, which increases its solubility in water.[8] For example, a 200 mM D(+)-biotin stock solution can be prepared in 100% DMSO.[9]
-
Recommendation: Prepare a concentrated stock of biotin in an appropriate solvent (e.g., DMSO or a buffered solution with adjusted pH) and then dilute it to the final working concentration in your elution buffer. Ensure the stock is fully dissolved before dilution.
-
Possible Cause 3: Issues with the Affinity Resin
Over time, affinity resins can lose their binding capacity or become fouled, leading to altered elution profiles.
Solutions:
-
Resin Regeneration: If you are reusing the streptavidin resin, ensure it is properly regenerated according to the manufacturer's instructions. Improper regeneration can lead to carryover and affect subsequent purification runs. For Strep-Tactin® resin, regeneration can be visualized by a color change using HABA (2-[4-hydroxy-benzeneazo] benzoic acid).[10]
-
Use Fresh Resin: If you suspect the resin is compromised, try the elution with a fresh batch of streptavidin beads.
Possible Cause 4: Stronger than Expected Interaction (Strep-Tactin® XT)
It is important to note that some engineered streptavidin variants, such as Strep-Tactin® XT, have a higher binding affinity for Strep-tag®II and Twin-Strep-tag® proteins. Elution with this compound is not applicable for these resins.[7][11]
Solution:
-
Verify Resin Type: Confirm the type of streptavidin resin you are using. If it is a high-affinity variant, you will need to use the manufacturer's recommended elution conditions, which may involve harsher reagents.
Experimental Workflow for Troubleshooting Inefficient Elution
The following diagram illustrates a systematic workflow for troubleshooting inefficient elution.
Caption: Troubleshooting workflow for inefficient this compound protein elution.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound affinity chromatography.
| Parameter | This compound | Biotin | Reference |
| Binding Affinity (Kd) to Streptavidin | ~10⁻¹¹ M | ~10⁻¹⁵ M | [1][4][9] |
| Recommended Elution Concentration | N/A (for elution of Strep-tag®II) | 2.5 - 10 mM | [6][10] |
| Standard Elution Buffer pH | 7.5 - 8.5 | 7.5 - 8.5 | [5][7] |
| Standard Elution Buffer Salt (NaCl) | 50 - 150 mM | 50 - 150 mM | [5][7] |
Experimental Protocols
Protocol 1: Preparation of a 10x Biotin Elution Buffer Stock (50 mM)
Materials:
-
D-Biotin
-
Dimethyl sulfoxide (DMSO)
-
1 M Tris-HCl, pH 8.0
-
5 M NaCl
-
Nuclease-free water
Procedure:
-
To prepare a 200 mM D(+)-biotin stock solution, dissolve 48.8 mg of D(+)-biotin in 1 mL of 100% DMSO.[9] Vortex until fully dissolved. This may require gentle warming.
-
In a separate tube, prepare the 10x buffer base by mixing the appropriate volumes of 1 M Tris-HCl (pH 8.0) and 5 M NaCl to achieve the desired final 1x concentrations (e.g., for a final 1x buffer of 20 mM Tris and 50 mM NaCl, the 10x stock would be 200 mM Tris and 500 mM NaCl).
-
Add the appropriate volume of the 200 mM biotin/DMSO stock to the 10x buffer base to achieve a final 10x biotin concentration of 50 mM.
-
Bring the final volume to the desired amount with nuclease-free water.
-
Store the 10x elution buffer stock at -20°C. Dilute 1:10 with nuclease-free water to create the 1x working elution buffer containing 5 mM biotin.
Protocol 2: Test Elution with Varying Biotin Concentrations
Objective: To determine the optimal biotin concentration for eluting the target protein.
Procedure:
-
Bind your this compound tagged protein to four separate, equal aliquots of streptavidin resin.
-
Wash all aliquots identically according to your standard protocol.
-
Prepare four different elution buffers with varying biotin concentrations: 2.5 mM, 5 mM, 7.5 mM, and 10 mM. Keep all other buffer components (e.g., Tris, NaCl, pH) constant. A standard elution buffer can be composed of 4mM biotin, 20mM Tris, and 50mM NaCl.[5]
-
Add an equal volume of each elution buffer to one of the resin aliquots.
-
Incubate at room temperature for 10-15 minutes with gentle agitation.
-
Collect the eluates.
-
Analyze the eluates and a sample of the beads after elution by SDS-PAGE and Coomassie staining or Western blot to determine the efficiency of elution at each biotin concentration.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound tagged protein not binding to the streptavidin resin?
A1: Several factors could be at play:
-
Inaccessible Tag: The this compound tag may be buried within the folded structure of your protein. Consider re-cloning with the tag at a different terminus (N- or C-terminus) or adding a flexible linker between your protein and the tag.
-
Problem with the Tagging Reaction: If you are labeling a purified protein, the conjugation reaction may have been inefficient. Verify the labeling efficiency using a method such as a HABA assay or mass spectrometry.
-
Presence of Competing Biotin: Ensure your cell culture media or lysates do not contain high levels of free biotin, which would compete for binding to the streptavidin resin.
Q2: Can I reuse the streptavidin resin after elution?
A2: Yes, streptavidin resins can typically be reused. However, they must be properly regenerated to remove the bound biotin from the elution step. Follow the manufacturer's specific regeneration protocol. For Strep-Tactin® resins, this often involves washing with a solution containing HABA, which displaces the bound biotin and provides a visual confirmation of regeneration.[10]
Q3: My protein elutes, but the concentration is very low. How can I improve the yield?
A3:
-
Increase Incubation Time: Try increasing the incubation time of the elution buffer with the resin to allow for more complete displacement of your tagged protein.
-
Perform Sequential Elutions: Instead of a single elution step, perform two or three sequential elutions with fresh elution buffer and pool the eluates.
-
Optimize Binding and Wash Steps: Ensure that you are not losing your protein during the binding and wash steps due to overly stringent conditions. Analyze your flow-through and wash fractions by SDS-PAGE or Western blot to check for premature elution.
Q4: What is the difference between this compound and Biotin in the context of affinity purification?
A4: this compound is a sulfur-free analog of biotin. It binds to streptavidin with high specificity but with a lower affinity (Kd ≈ 10⁻¹¹ M) compared to the very strong interaction of biotin with streptavidin (Kd ≈ 10⁻¹⁵ M).[1][4] This weaker, yet stable, binding allows for the elution of this compound tagged molecules under mild, competitive conditions using free biotin.[1][3] In contrast, eluting a biotinylated protein from streptavidin requires harsh, denaturing conditions.[3]
Logical Relationship Diagram
The following diagram illustrates the principle of competitive elution in this compound affinity chromatography.
Caption: Competitive elution of a this compound tagged protein.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. iba-lifesciences.com [iba-lifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. epicypher.com [epicypher.com]
- 10. fishersci.ie [fishersci.ie]
- 11. This compound (10x Buffer E) 25 ml | Westburg Life Sciences [westburg.eu]
Technical Support Center: Optimizing d-Desthiobiotin Elution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the elution of d-Desthiobiotin-tagged molecules from streptavidin resins using biotin.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound for affinity purification?
This compound is a sulfur-free analog of biotin that binds to streptavidin with high specificity but with a less tenacious affinity compared to biotin. The dissociation constant (Kd) for this compound is approximately 10⁻¹¹ M, whereas for biotin it is 10⁻¹⁵ M.[1][2] This lower affinity allows for the gentle and efficient elution of this compound-tagged molecules from streptavidin resins by competitive displacement with an excess of free biotin under mild, non-denaturing conditions.[1]
Q2: Why is elution with biotin preferred over traditional denaturing methods?
Elution with biotin offers a significant advantage by preserving the native structure and function of the purified proteins or complexes.[1] Traditional methods often require harsh, denaturing conditions such as extreme pH, high temperatures, or the use of detergents like SDS, which can irreversibly damage the eluted molecules and may not be compatible with downstream applications.[3][4] Competitive elution with biotin avoids these issues, making it ideal for studies requiring biologically active proteins.
Q3: Can I reuse the streptavidin resin after biotin elution?
The reusability of streptavidin resin after elution with biotin depends on the specific elution conditions employed. While milder elution protocols using only excess biotin may allow for resin regeneration, harsher conditions involving heat and detergents can denature the streptavidin, rendering the beads unsuitable for reuse.[4]
Q4: How can I remove the excess free biotin from my eluted sample?
If the presence of free biotin interferes with downstream applications, it can be removed using standard methods such as dialysis or desalting columns.[5][6] Running the eluted sample on an SDS-PAGE gel will also separate the protein of interest from the small biotin molecule.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the elution of this compound-tagged molecules with biotin.
Issue 1: Low Elution Yield
| Possible Cause | Recommended Solution |
| Insufficient Biotin Concentration | Increase the concentration of biotin in the elution buffer. While there is no fixed optimal concentration, a range of 2.5 mM to 25 mM is commonly reported.[3][7] One study found that increasing the concentration beyond 4 mg/ml did not significantly improve elution efficiency.[8] |
| Suboptimal pH of Elution Buffer | Ensure the pH of your biotin-containing elution buffer is appropriate. Some protocols suggest a neutral to slightly basic pH (e.g., pH 7.2-8.5).[6][8] It is important to pH the buffer after dissolving the biotin, as the addition of biotin powder can lower the pH.[9] |
| Short Incubation Time | Increase the incubation time of the elution buffer with the beads. Incubation times can range from 10 minutes to overnight at 4°C.[2][6][10] |
| Low Temperature | Consider performing the elution at a higher temperature. Some protocols recommend heating at 37°C or even 95°C for a short period to improve efficiency, although this may impact protein stability.[3][6] |
| Interfering Substances in Lysis/Wash Buffers | The presence of certain detergents, like IGEPAL-CA630, in the binding/wash buffers can negatively impact elution efficiency with biotin.[3] If possible, reduce the concentration of such detergents or perform additional washes before elution. |
Issue 2: Co-elution of Contaminants
| Possible Cause | Recommended Solution |
| Non-specific Binding to Resin | Increase the stringency of the wash steps before elution. This can be achieved by increasing the salt concentration (e.g., up to 650 mM NaCl) or adding a low concentration of a mild detergent to the wash buffer.[11] |
| Co-purification of Endogenously Biotinylated Proteins | The use of this compound already minimizes the co-purification of endogenous biotinylated molecules because they are not typically eluted with free biotin under mild conditions.[1] If this remains an issue, ensure wash steps are thorough. |
Experimental Protocols and Data
General Elution Protocol
This protocol is a starting point and may require optimization for specific applications.
-
Preparation of Elution Buffer:
-
Prepare a stock solution of D-(+)-biotin. Biotin has low solubility in neutral aqueous solutions. To create a concentrated stock (e.g., 200 mM), dissolve it in 100% DMSO.[2][12] Alternatively, slightly basic solutions can aid solubilization.[12]
-
Dilute the biotin stock into your desired elution buffer (e.g., PBS, Tris-based buffers) to the final working concentration (commonly 2.5 mM - 25 mM).[3][7] Ensure the final concentration of any organic solvent (like DMSO) is compatible with your protein and downstream applications.[12]
-
-
Washing the Streptavidin Resin:
-
After binding your this compound-tagged molecule, wash the streptavidin beads thoroughly with your wash buffer (e.g., 1X TBST) to remove unbound proteins. Perform at least three washes.[2]
-
-
Elution:
-
Remove the final wash buffer.
-
Add the biotin-containing elution buffer to the beads.
-
Incubate under appropriate conditions (see table below for examples). Agitation (gentle nutation or shaking) during incubation can improve efficiency.[10]
-
Separate the beads from the eluate using a magnetic stand (for magnetic beads) or centrifugation.
-
Collect the supernatant containing your eluted molecule. Repeat the elution step if necessary to maximize recovery.
-
Comparison of Elution Conditions
The following table summarizes various elution conditions reported in the literature.
| Biotin Concentration | Buffer Composition | Temperature | Incubation Time | Notes |
| 2.5 mM | PBS | Not specified | Not specified | Used for Strep-tag®II fusion proteins, which have a high affinity for Strep-Tactin®.[7] |
| 4 mM | 20 mM Tris, 50 mM NaCl | 37°C | ≥ 10 minutes | Recommended for elution from Thermo Fisher Scientific's desthiobiotin reagents.[6] |
| 5 mM | 1X TBST | 4°C | Overnight | Used for the elution of desthiobiotinylated nucleosomes.[2] |
| 25 mM | Not specified, but used with 0.4% SDS | 95°C | 5 minutes | A harsher condition developed for efficient elution of biotinylated proteins identified via BioID.[3][4] |
| 4 mg/ml (~16.4 mM) | pH 8.5 buffer | Not specified | 30 minutes | Determined as an optimum concentration where further increases yielded little improvement in recovery.[8] |
Visual Guides
Experimental Workflow for this compound Elution
Caption: Workflow for affinity purification using this compound and competitive elution.
Troubleshooting Logic for Low Elution Yield
Caption: Decision tree for troubleshooting poor elution of this compound tagged molecules.
References
- 1. interchim.fr [interchim.fr]
- 2. epicypher.com [epicypher.com]
- 3. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Protocol for elution of desthiobiotin-labelled proteins from Streptavidin Column - Protein and Proteomics [protocol-online.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. fishersci.ie [fishersci.ie]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. goldbio.com [goldbio.com]
Technical Support Center: Optimizing Streptavidin Bead-Based Assays
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce non-specific binding on streptavidin beads and improve the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding to streptavidin beads?
Non-specific binding to streptavidin beads can arise from several sources, primarily driven by hydrophobic and electrostatic interactions between the beads and unintended molecules in your sample.[1] Key contributors include:
-
Hydrophobic Interactions: Proteins and other biomolecules with hydrophobic regions can adhere to the bead surface.[1]
-
Electrostatic Interactions: Charged molecules in the sample can interact with charged groups on the bead surface.[1]
-
Endogenous Biotinylated Proteins: Cell lysates naturally contain proteins that are biotinylated, which can bind to streptavidin beads independently of your target molecule.[2][3]
-
High Protein Concentration: A high concentration of total protein in the lysate can increase the likelihood of random, low-affinity interactions with the beads.[2]
Q2: What are the most effective blocking agents to use?
Blocking the beads before introducing your sample is a critical step to occupy non-specific binding sites.[1] Commonly used and effective blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used and cost-effective protein that effectively covers hydrophobic regions on the beads.[1]
-
Casein or Non-fat Dry Milk: These milk-derived proteins are also very effective at reducing background noise.[1]
-
Synthetic Polymers and Peptides: For specific applications where protein-based blockers might interfere, synthetic options are available.[1]
| Blocking Agent | Typical Concentration | Incubation Time & Temperature |
| Bovine Serum Albumin (BSA) | 1%–5% in PBS or Tris buffer | 30–60 minutes at room temperature |
| Casein / Non-fat Dry Milk | 1%–5% in assay buffer | 30 minutes to 2 hours at room temperature or 4°C |
| Biotin | Varies (saturating) | ~2 minutes at room temperature |
This table summarizes common blocking agent concentrations and incubation conditions. Optimization may be required for your specific application.[1][2][4]
Q3: How can I optimize my wash buffers to increase stringency?
Optimizing your washing steps is crucial for removing non-specifically bound molecules while retaining your biotinylated target. The strong interaction between streptavidin and biotin can withstand harsh washing conditions.[2][5] Consider the following modifications to your wash buffers:
-
Detergents: Non-ionic detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions.[1][2] Ionic detergents such as Sodium Deoxycholate can also be used at low concentrations.[2]
-
Salt Concentration: Increasing the salt concentration (e.g., NaCl or KCl) can reduce non-specific electrostatic interactions.[2][6]
-
Harsh Reagents: For applications like APEX2 or BioID where the biotinylation is covalent, more stringent wash buffers containing reagents like 1M KCl, 1M Na2CO3, and 2M urea can be employed.[5]
| Wash Buffer Component | Recommended Concentration | Purpose |
| Tween-20 or Triton X-100 | 0.05% - 0.1% (v/v) | Reduces hydrophobic interactions |
| Salt (NaCl or KCl) | 150 mM - 1 M | Reduces electrostatic interactions |
| Sodium Deoxycholate | Low concentration (e.g., 0.1%) | Ionic detergent to increase stringency |
| Urea | 2 M | Denaturant for harsh washes |
| Sodium Carbonate (Na2CO3) | 1 M | Harsh wash component |
This table provides a range of concentrations for common wash buffer additives to increase stringency.[1][2][5]
Troubleshooting Guides
Problem: High background in my negative control (beads only) sample.
This indicates that proteins or other molecules from your lysate are binding directly to the streptavidin beads.
Solutions:
-
Pre-clear your lysate: Before adding your biotinylated sample, incubate your lysate with uncoated magnetic beads or streptavidin beads alone.[7][8] This will capture many of the proteins that would non-specifically bind. Discard these beads and use the "pre-cleared" lysate for your experiment.
-
Optimize Blocking: Ensure you are using an appropriate blocking agent (e.g., BSA) at a sufficient concentration and for an adequate amount of time.[1]
-
Increase Wash Stringency: Incorporate detergents and increase the salt concentration in your wash buffers as detailed in the FAQ above.[2]
Problem: Similar protein bands in both my positive (biotinylated sample) and negative (non-biotinylated sample) lanes on a gel.
This suggests that the observed binding is not specific to the biotin tag.
Solutions:
-
Block with Free Biotin: Before incubating with your sample, saturate the streptavidin beads with free biotin.[2][4] This will block the biotin-binding pockets. After a brief incubation, wash away the excess free biotin before adding your biotinylated sample. This ensures that only biotinylated molecules from your sample will bind.
-
Optimize Bead-to-Sample Ratio: Using an excessive amount of beads can increase the surface area available for non-specific binding.[1][9] Try titrating the amount of beads used to find the optimal ratio for your specific application.
-
Adjust Incubation Conditions: Shortening the incubation time or lowering the temperature can sometimes reduce weak, non-specific interactions.[1]
Experimental Protocols
Protocol: Pre-clearing Lysate to Reduce Non-Specific Binding
This protocol is recommended to remove proteins that non-specifically bind to the beads themselves.[7][8]
Materials:
-
Cell lysate
-
Streptavidin magnetic beads (or uncoated magnetic beads)
-
Magnetic separation rack
-
Appropriate lysis buffer
Procedure:
-
Prepare the beads by washing them according to the manufacturer's protocol. Typically, this involves washing with a binding/wash buffer.[10]
-
For every 200 µL of cell lysate, add 20 µL of pre-washed magnetic bead slurry.[8]
-
Incubate the lysate and beads with rotation for 20-60 minutes at 4°C or room temperature.[8][11]
-
Place the tube on a magnetic separation rack and allow the beads to pellet.
-
Carefully collect the supernatant (the pre-cleared lysate) and transfer it to a new tube. Be careful not to disturb the bead pellet.
-
Discard the beads that contain the non-specifically bound proteins.
-
Proceed with your immunoprecipitation or pulldown experiment using the pre-cleared lysate.
Protocol: Blocking Streptavidin Beads with BSA
This is a standard protocol for blocking non-specific sites on streptavidin beads before use.[1][4]
Materials:
-
Streptavidin magnetic beads
-
Blocking Buffer (e.g., 1% w/v BSA in PBS)
-
Magnetic separation rack
Procedure:
-
Wash the required amount of streptavidin beads with PBS to remove any storage buffer.[4]
-
Resuspend the washed beads in the blocking buffer.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.[1][4]
-
Place the tube on a magnetic separation rack and remove the blocking buffer.
-
Wash the beads 2-3 times with your assay buffer to remove any excess, unbound BSA.[4]
-
The blocked beads are now ready for incubation with your biotinylated sample.
Visualizations
Caption: Workflow for minimizing non-specific binding on streptavidin beads.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 2. researchgate.net [researchgate.net]
- 3. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 4. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. youtube.com [youtube.com]
my Strep-tag protein won't elute with d-Desthiobiotin
Welcome to the technical support center for Strep-tag protein purification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with the elution of your Strep-tag protein using d-Desthiobiotin.
Frequently Asked Questions (FAQs)
Q1: My Strep-tag protein is bound to the Strep-Tactin® resin but will not elute with this compound. What are the common causes for this issue?
There are several potential reasons why your Strep-tag protein is not eluting with this compound. These can be broadly categorized as issues with the resin, the elution buffer, the protein itself, or the purification protocol.
-
Resin-Related Issues:
-
Incorrect Resin Type: You might be using a Strep-Tactin®XT resin. This compound is not effective for elution from Strep-Tactin®XT resins due to its lower affinity compared to biotin.[1] For Strep-Tactin®XT, elution should be performed with biotin (typically 50 mM).[1][2][3]
-
Inactive Resin: The Strep-Tactin® resin may have become inactivated. This can happen if the resin has been used multiple times without proper regeneration or if it has been exposed to harsh conditions. The activity of the resin can be checked using HABA (2-(4-Hydroxyphenylazo)benzoic acid), which will turn the resin red if it is active.[4][5]
-
Irreversible Binding: If biotin was accidentally used in a previous elution with standard Strep-Tactin® resin, the binding is practically irreversible, and the resin cannot be regenerated for use with this compound elution.[5]
-
-
Elution Buffer Issues:
-
Incorrect this compound Concentration: The standard concentration for elution is 2.5 mM this compound.[6][7][8][9] For some tightly bound proteins, especially those with a Twin-Strep-tag®, increasing the concentration to 5-10 mM may be necessary.[10]
-
Incorrect pH of Elution Buffer: The recommended pH for the elution buffer is around 8.0.[8][11][12] A significantly lower pH can interfere with the elution process.[10] It is crucial to ensure the final pH of the buffer is correct after adding this compound.[10]
-
Degraded this compound: Ensure your this compound stock is not degraded. It is recommended to prepare fresh elution buffer.
-
-
Protein-Specific Problems:
-
High Affinity Interaction: Your specific protein might have an unusually high affinity for the Strep-Tactin® resin, especially if it has a Twin-Strep-tag®.[13] In such cases, standard elution conditions may be insufficient.
-
Protein Precipitation on the Column: The protein may have precipitated on the column due to high concentration or buffer incompatibility. This can block the column and prevent proper elution.
-
-
Procedural Errors:
-
Insufficient Incubation Time: A short incubation time with the elution buffer may not be enough to allow for the competitive displacement of the tagged protein. Increasing the incubation time might improve elution efficiency.[14]
-
Flow Rate is Too High: A high flow rate during elution might not provide sufficient time for the this compound to compete for the binding sites.[14]
-
Q2: How can I check if my Strep-Tactin® resin is still active?
You can check the activity of your Strep-Tactin® resin using HABA (2-(4-Hydroxyphenylazo)benzoic acid). Active Strep-Tactin® will bind HABA, turning the resin red.[5] If the resin does not change color or the color is very faint, it indicates that the binding sites are blocked or the resin is inactive.
Q3: I am using a Twin-Strep-tag® and my protein is not eluting. What should I do?
The Twin-Strep-tag® has a higher affinity for Strep-Tactin® compared to the single Strep-tag® II.[2][13] If your Twin-Strep-tagged protein is not eluting, you can try the following:
-
Increase the this compound concentration in your elution buffer to 5-10 mM.[10]
-
Increase the incubation time with the elution buffer.
-
Consider a pH shift for elution, as the bond between the tag and resin is most stable between pH 7-8.[15]
Q4: Can I use this compound to elute my protein from a Strep-Tactin®XT column?
No, this compound is not recommended for eluting proteins from Strep-Tactin®XT resins.[1][16] The affinity of Strep-Tactin®XT for the Strep-tag® is significantly higher, and biotin is required for efficient elution.[1][2]
Troubleshooting Workflow
If your Strep-tag protein is not eluting with this compound, follow this systematic troubleshooting workflow to identify and resolve the issue.
References
- 1. neuromics.com [neuromics.com]
- 2. neuromics.com [neuromics.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. iba-lifesciences.com [iba-lifesciences.com]
- 5. cube-biotech.com [cube-biotech.com]
- 6. static.fishersci.eu [static.fishersci.eu]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Strep•Tag® II Fusion Tag Provides Rapid One-Step Affinity Purification [sigmaaldrich.com]
- 9. neuromics.com [neuromics.com]
- 10. researchgate.net [researchgate.net]
- 11. iba-lifesciences.com [iba-lifesciences.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. One-step Purification of Twin-Strep-tagged Proteins and Their Complexes on Strep-Tactin Resin Cross-linked With Bis(sulfosuccinimidyl) Suberate (BS3) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Desthiobiotin [iba-lifesciences.com]
Technical Support Center: d-Desthiobiotin-Based Protein Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize d-Desthiobiotin-based protein purification workflows, with a focus on improving protein yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using this compound over biotin for protein purification?
A1: The primary advantage of this compound is its lower binding affinity to streptavidin and its engineered variants like Strep-Tactin® (Kd ≈ 10-11 M) compared to the virtually irreversible bond of biotin (Kd ≈ 10-15 M).[1] This allows for the gentle elution of tagged proteins under physiological conditions using competitive displacement with an excess of free this compound or biotin.[1][2] This mild elution helps preserve the protein's native structure and function. In contrast, eluting biotinylated proteins often requires harsh, denaturing conditions.[2]
Q2: Can I reuse my Strep-Tactin® column after elution?
A2: Yes, Strep-Tactin® columns can typically be regenerated and reused 3-5 times without a significant loss of performance when elution is performed with this compound.[3][4] Regeneration involves washing the column with HABA (2-(4-hydroxyphenylazo)benzoic acid), which displaces the bound this compound and indicates the column's activity status by a color change.[3][4][5] However, if biotin is used for elution, the binding is nearly irreversible, and the column cannot be regenerated.[3][5]
Q3: What is the difference between Strep-Tactin® and Strep-Tactin®XT?
A3: Strep-Tactin®XT is a further engineered version of Strep-Tactin® with a higher binding affinity for both Strep-tag®II (nM range) and the Twin-Strep-tag® (pM range).[6][7] This higher affinity can lead to purer protein fractions. Due to this strong interaction, elution from Strep-Tactin®XT resins requires biotin instead of this compound.[7]
Q4: Can I perform batch purification with Strep-Tactin® resins?
A4: While possible, batch purification is generally not recommended for Strep-tag®II/Strep-Tactin® systems as it can lead to significantly reduced protein purity and yield compared to column chromatography.[8] Prolonged batch incubations also increase the risk of proteolytic degradation of the target protein and the tag.[8] For batch applications, using Strep-Tactin®XT resins in combination with the Twin-Strep-tag® is advised for more efficient binding.[8]
Troubleshooting Guide
Low or No Protein Yield
Problem: My target protein is not binding to the Strep-Tactin® column, or the final yield is very low.
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Ensure the pH of your binding and wash buffers is between 7.0 and 8.5 for optimal Strep-Tactin® binding.[5] For Strep-Tactin®XT, a wider pH range of 4-10 is tolerated.[6] |
| Inaccessible Strep-tag®II | The tag may be sterically hindered. Try fusing the tag to the other terminus of the protein or using a longer linker between the protein and the tag.[9] Using the larger Twin-Strep-tag® can also improve accessibility.[5] |
| Proteolytic Degradation of the Tag | Add protease inhibitors to your lysis buffer and work at low temperatures (4°C) to minimize degradation.[5][9] Consider using a protease-deficient expression host.[5] |
| Presence of Biotin in the Sample | Cell culture media, especially for eukaryotic cells, can contain significant amounts of biotin, which will compete with your tagged protein for binding to the resin.[8] Add avidin or a biotin-blocking solution to your lysate before loading it onto the column to sequester free biotin.[5] |
| Low Protein Expression | Optimize your protein expression conditions. For low-expressing proteins, consider concentrating the lysate before applying it to the column.[8] |
| Inefficient Elution | For Strep-Tactin® resins, ensure the this compound concentration in the elution buffer is sufficient (typically 2.5 mM).[8][10] For Strep-Tactin®XT, use a sufficient concentration of biotin for elution (e.g., 50 mM).[11] Increase the incubation time of the elution buffer on the column to allow for complete displacement of the tagged protein. |
| Column Overloading | Ensure you are not exceeding the binding capacity of your column. Refer to the manufacturer's specifications for the specific resin you are using. |
Protein Contamination
Problem: My eluted protein fraction contains significant amounts of contaminating proteins.
| Possible Cause | Recommended Solution |
| Non-specific Binding | Increase the ionic strength of your wash buffer (up to 1 M NaCl) or add mild, non-ionic detergents (e.g., 0.1% Triton X-100 or Tween 20) to disrupt non-specific interactions.[9] |
| Co-purification of Biotinylated Proteins | Endogenously biotinylated proteins from the host cells can bind to the Strep-Tactin® resin. Adding avidin to the lysate before purification can block these proteins from binding.[5] |
| Proteolytic Fragments of the Target Protein | The contaminating bands may be shorter, degraded forms of your target protein. Use protease inhibitors and work quickly at low temperatures.[5][9] |
| Insufficient Washing | Increase the volume of the wash buffer. A typical wash step involves 5 column volumes (CV) of wash buffer.[9] |
| Contaminants Covalently Linked via Disulfide Bonds | Add reducing agents, such as DTT or β-mercaptoethanol, to all buffers during lysis and purification to break disulfide bonds.[9] |
| Free Strep-Tactin in Resin Suspension | Some preparations of Strep-Tactin® resins may contain unbound Strep-Tactin that can bind to your protein in solution and prevent it from binding to the column matrix. Thoroughly wash the resin with wash buffer before applying your sample to remove any free Strep-Tactin.[12] |
Quantitative Data Summary
Table 1: Binding Affinities of Biotin and this compound
| Ligand | Binding Partner | Dissociation Constant (Kd) |
| Biotin | Streptavidin | ~ 10-15 M |
| This compound | Streptavidin | ~ 10-11 M |
| Strep-tag®II | Strep-Tactin® | ~ 1 µM[8][10] |
| Twin-Strep-tag® | Strep-Tactin® | nM range[5] |
| Strep-tag®II | Strep-Tactin®XT | nM range[7] |
| Twin-Strep-tag® | Strep-Tactin®XT | pM range[7] |
Table 2: Binding Capacities of Various Strep-Tactin® Resins
| Resin | Binding Capacity |
| Strep-Tactin® Superflow® | Up to 3 mg/ml (~150 nmol @ 20 kDa)[13] |
| Strep-Tactin® Superflow® Plus | Up to 9 mg/ml[13] |
| Strep-Tactin® Magnetic Beads | 200–300 µg/ml (10% suspension)[13] |
| Strep-Tactin® 4Flow® high capacity | 20 mg/ml[14] |
| Strep-Tactin®XT 4Flow® | 11 mg/ml[14] |
| Strep-Tactin®XT 4Flow® high capacity | 31 mg/ml[14] |
| MagStrep Strep-TactinXT beads | 42.5 mg/ml beads[14] |
Experimental Protocols
Standard Strep-tag®II Protein Purification (Gravity Flow)
This protocol is a general guideline for purifying a Strep-tag®II fusion protein using a Strep-Tactin® resin gravity flow column.
Materials:
-
Lysis Buffer: e.g., 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA
-
Wash Buffer (Buffer W): 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA[9]
-
Elution Buffer (Buffer E): Buffer W containing 2.5 mM this compound[9][10]
-
Regeneration Buffer (Buffer R): Buffer W containing 1 mM HABA[9]
-
Strep-Tactin® resin column
Procedure:
-
Column Equilibration:
-
Remove the top and then the bottom cap of the column.
-
Allow the storage buffer to drain.
-
Equilibrate the column with 2 column volumes (CV) of Buffer W.[9]
-
-
Sample Application:
-
Centrifuge the cell lysate to pellet debris.
-
Apply the cleared lysate to the equilibrated column.
-
-
Washing:
-
After the lysate has entered the resin, wash the column with 5 x 1 CV of Buffer W to remove unbound proteins.[9] Collect the flow-through for analysis.
-
-
Elution:
-
Column Regeneration:
Visualizations
Caption: Workflow for this compound based protein purification.
References
- 1. interchim.fr [interchim.fr]
- 2. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cube-biotech.com [cube-biotech.com]
- 4. fishersci.ie [fishersci.ie]
- 5. iba-lifesciences.com [iba-lifesciences.com]
- 6. iba-lifesciences.com [iba-lifesciences.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. static.fishersci.eu [static.fishersci.eu]
- 10. alab.com.pl [alab.com.pl]
- 11. alab.com.pl [alab.com.pl]
- 12. researchgate.net [researchgate.net]
- 13. qiagen.com [qiagen.com]
- 14. Specifications of Strep-tag® Protein Purification Resins [iba-lifesciences.com]
Technical Support Center: Optimizing d-Desthiobiotin Elution Buffers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the pH of their d-Desthiobiotin elution buffers for affinity chromatography, particularly with Strep-tag®II and Twin-Strep-tag® fusion proteins from Strep-Tactin® resins.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting pH for a this compound elution buffer?
For efficient elution of Strep-tag®II and Twin-Strep-tag® fusion proteins from Strep-Tactin® resins, a slightly alkaline pH is recommended. The most commonly suggested starting pH is 8.0.[1] It is crucial to ensure the final pH of the elution buffer is at the desired level after dissolving the this compound powder, as it can alter the pH of the solution.[2]
Q2: What is the typical concentration of this compound in the elution buffer?
The standard concentration of this compound for elution is 2.5 mM.[1] However, for high-capacity resins or proteins with very strong binding (like those with a Twin-Strep-tag®), increasing the concentration to 5-10 mM may be beneficial for achieving a higher concentration of the eluted target protein.[2]
Q3: Can I use this compound for elution from Strep-Tactin®XT resins?
No, this compound is not suitable for eluting proteins from Strep-Tactin®XT resins.[3][4] A different elution strategy is required for this type of resin.
Q4: Why is a mild elution with this compound advantageous?
This compound is a modified form of biotin that binds to streptavidin with a lower affinity (Kd = 10⁻¹¹ M) compared to biotin (Kd = 10⁻¹⁵ M).[5][6] This allows for gentle and competitive elution under near-physiological conditions, which helps to preserve the native structure and function of the target protein.[3][6][7] This is in contrast to the harsh, denaturing conditions often required to break the strong biotin-streptavidin interaction.[8]
Troubleshooting Guide
Problem 1: Low or no elution of the target protein.
If your protein is binding to the column but not eluting with the this compound buffer, consider the following solutions:
-
Verify the pH of your elution buffer: After dissolving the this compound powder, re-check the pH of your buffer. The powder can lower the pH, which can hinder elution.[2] Adjust the pH back to the optimal range (typically around 8.0) if necessary.
-
Increase this compound concentration: For tightly bound proteins, a higher concentration of the competitor is needed. Try increasing the this compound concentration from 2.5 mM up to 10 mM.[2]
-
Increase incubation time: Allow the elution buffer to incubate with the resin for a longer period (e.g., 10-30 minutes) before collection to ensure sufficient time for the competitive displacement to occur.[2]
-
Consider protein precipitation: The protein may have precipitated on the column.[9] This can be addressed by altering buffer components, such as changing the salt concentration or adding detergents.
Problem 2: The eluted protein concentration is too low.
If you are recovering your protein but the concentration is lower than expected, the following adjustments may help:
-
Optimize this compound concentration: A higher concentration of this compound (5-10 mM) can lead to a more efficient elution and a higher concentration of the target protein in the eluate, especially with high-capacity resins.[2]
-
Elution in smaller volumes: Perform the elution in multiple, smaller volumes and analyze each fraction. This can help to concentrate the eluted protein in the initial fractions.
-
Check for protein degradation: Ensure that protease inhibitors are included in your buffers to prevent degradation of your target protein, which can lead to lower yields.[10]
Problem 3: The elution buffer itself seems to be the issue.
If you suspect the buffer composition is not optimal, refer to the following recommendations:
-
Buffer composition: A commonly used buffer is 100 mM Tris-HCl, pH 8.0, with 150 mM NaCl and 1 mM EDTA.[1] Ensure your buffer components are compatible with your target protein's stability.
-
pH adjustment: Always pH your buffer after adding this compound.[2]
Data Presentation
Table 1: Recommended pH and this compound Concentrations for Elution
| Parameter | Recommended Range | Key Considerations |
| pH | 7.5 - 8.5 | Starting point of 8.0 is recommended.[1] Should be slightly alkaline. |
| This compound Concentration | 2.5 mM - 10 mM | 2.5 mM is standard.[1] Increase to 5-10 mM for high-capacity resins or tightly bound proteins.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Elution Buffer (Buffer E)
-
Base Buffer Preparation: Prepare your desired base buffer. A common choice is 100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA. Adjust the pH to 8.0.
-
This compound Dissolution: Weigh out the appropriate amount of this compound powder to achieve the desired final concentration (e.g., 0.535 mg/mL for 2.5 mM).
-
Dissolve in Base Buffer: Add the this compound powder to your base buffer and stir until it is completely dissolved.
-
pH Verification and Adjustment: Crucially, measure the pH of the solution after the this compound has dissolved. The pH may have decreased.[2] Adjust the pH back to 8.0 using a suitable base (e.g., NaOH).
-
Filter Sterilization: Filter the final elution buffer through a 0.22 µm filter before use.
Protocol 2: Small-Scale pH Optimization Trial
-
Prepare a series of elution buffers: Make small batches of your elution buffer with varying pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0). Ensure the this compound concentration is consistent across all buffers.
-
Bind your target protein: Bind your Strep-tagged protein to small aliquots of Strep-Tactin® resin in separate microcentrifuge tubes.
-
Wash the resin: Wash each resin aliquot thoroughly with your wash buffer to remove unbound proteins.
-
Elute with different pH buffers: Add one of the prepared pH-variant elution buffers to each tube.
-
Incubate and collect: Incubate for a set amount of time (e.g., 15 minutes) at room temperature with gentle agitation. Then, centrifuge and collect the supernatant (the eluate).
-
Analyze the results: Analyze the eluates from each pH condition by SDS-PAGE and Coomassie staining or Western blot to determine which pH yielded the most efficient elution of your target protein.
Visualizations
Caption: Troubleshooting workflow for low or no protein elution.
Caption: Key steps for preparing this compound elution buffer.
References
- 1. iba-lifesciences.com [iba-lifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (10x Buffer E) 25 ml | Westburg Life Sciences [westburg.eu]
- 4. Desthiobiotin [iba-lifesciences.com]
- 5. epicypher.com [epicypher.com]
- 6. interchim.fr [interchim.fr]
- 7. Desthiobiotin [iba-lifesciences.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
Technical Support Center: d-Desthiobiotin Solubility and Stock Solution Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with d-Desthiobiotin. Our aim is to help you overcome common challenges related to solubility and stock solution preparation to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a concentrated stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It offers significantly higher solubility compared to other common laboratory solvents.[1][2][3][4] For optimal results, use fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[3][5]
Q2: What is the maximum solubility of this compound in common solvents?
A2: The solubility of this compound varies depending on the solvent. The following table summarizes the approximate maximum solubility at room temperature. Please note that these values can be influenced by factors such as temperature and the purity of both the compound and the solvent.
| Solvent | Maximum Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | ~62.5[4][5] | ~291.7[4][5] |
| DMF | ~20[1] | ~93.3 |
| Ethanol | ~0.5[1] | ~2.3 |
| Water | ~1[5] | ~4.67[5] |
| PBS (pH 7.2) | ~3.7[5] | ~17.27[5] |
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following techniques:
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.[2][5]
-
Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes.[4]
-
Vortexing: Vortex the solution vigorously for 1-2 minutes.[6]
Q4: Can I prepare a stock solution of this compound in an aqueous buffer?
A4: While this compound is sparingly soluble in aqueous buffers, it is possible to prepare a working solution.[1] For maximum solubility, it is recommended to first dissolve the this compound in a small amount of DMSO and then dilute it with the aqueous buffer of your choice.[1] For example, a 1:2 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.2 mg/mL.[1] It is important to note that aqueous solutions of this compound are not recommended for long-term storage and should ideally be used within one day.[1]
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[5] To avoid repeated freeze-thaw cycles, which can lead to precipitation, it is highly recommended to aliquot the stock solution into single-use volumes.[5][6]
Troubleshooting Guide
Problem: My this compound has precipitated out of my stock solution upon storage.
This is a common issue that can be caused by several factors. Follow this troubleshooting workflow to identify and resolve the problem.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound and place it into a sterile vial. For a 10 mg/mL solution, weigh 10 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, you can employ one of the following methods:
-
Visually inspect the solution to ensure no particulate matter is visible.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution in an Aqueous Buffer
This protocol describes the preparation of a this compound working solution in Phosphate-Buffered Saline (PBS) using a DMSO stock solution.
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final desired concentration of this compound in your working solution.
-
Perform a stepwise dilution. Instead of directly diluting the concentrated DMSO stock into the full volume of aqueous buffer, first, create an intermediate dilution. For example, add a small volume of the DMSO stock to a portion of the PBS.
-
Add the intermediate dilution to the final volume of PBS. This gradual decrease in DMSO concentration can help maintain the solubility of the this compound.
-
Ensure the final concentration of DMSO in your working solution is low (typically ≤0.5%) to avoid potential solvent-induced effects in your experiment.
-
Gently mix the final solution. If needed, you can warm the solution to 37°C to ensure the compound remains dissolved.
-
Use the freshly prepared aqueous working solution immediately or within the same day.[1]
References
Technical Support Center: Optimizing Elution from High-Capacity Streptavidin Resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase elution efficiency from high-capacity streptavidin resins.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for low elution efficiency from high-capacity streptavidin resins?
Low elution efficiency is a frequent challenge due to the extremely strong and stable non-covalent interaction between streptavidin and biotin (Kd ≈ 10⁻¹⁵ M).[1][2] Key factors contributing to poor elution include:
-
Suboptimal Elution Buffer: The composition of the elution buffer is critical. Harsh denaturing conditions are often required to disrupt the streptavidin-biotin bond.[3][4]
-
Insufficient Incubation Time or Temperature: Some elution methods, particularly competitive elution with free biotin, require elevated temperatures and sufficient incubation time to be effective.[3][4]
-
Strong Biotin-Streptavidin Interaction: The inherent strength of the bond necessitates stringent conditions for dissociation.[5][6]
-
Steric Hindrance: The accessibility of the biotin tag can be hindered by the conformation of the bound molecule, making it difficult for the eluting agent to compete.
-
Detergent Concentration in Lysis Buffer: The concentration of detergents like SDS and IGEPAL-CA630 in the lysis buffer can impact the strength of the biotin-streptavidin interaction and subsequent elution.[3]
Q2: What are the different strategies to elute my biotinylated molecule?
Elution strategies can be broadly categorized into denaturing and non-denaturing methods. The choice depends on the downstream application and the requirement to maintain the native structure and function of the eluted molecule.[1][7][8]
-
Denaturing Elution: These methods are highly efficient but will denature the eluted protein and the streptavidin resin.[2] They are suitable for applications like SDS-PAGE and mass spectrometry where protein function is not required.[1]
-
Non-Denaturing/Mild Elution: These methods aim to preserve the integrity of the eluted molecule. They are often less efficient than denaturing methods and may require optimization.[7]
Troubleshooting Guides
Issue 1: Low yield of eluted protein using denaturing conditions.
If you are experiencing low recovery of your biotinylated protein even with harsh denaturing elution buffers, consider the following troubleshooting steps:
Potential Cause & Solution
| Potential Cause | Troubleshooting Suggestion | Supporting Evidence |
| Incomplete Disruption of Interaction | Increase the concentration of the denaturant (e.g., Guanidine HCl to 8M, SDS to 2-4%).[9][10] | Protocols suggest using high concentrations of denaturants for effective elution. |
| Insufficient Heat | Increase the temperature and/or duration of the heat incubation step. Boiling in SDS-PAGE loading buffer is a common method.[1][3] | Heating in the presence of detergents aids in disrupting the interaction. |
| Precipitation of Eluted Protein | Immediately neutralize the pH of the eluate if using acidic buffers like glycine-HCl.[9][10] | Acidic conditions can cause protein precipitation, which can be reversed by neutralization. |
| Suboptimal Lysis Buffer Composition | Ensure the lysis buffer composition is compatible with efficient elution. High concentrations of certain detergents can strengthen the biotin-streptavidin bond.[3] | Research indicates that detergent concentrations during binding affect elution efficiency.[3] |
Issue 2: Low yield of eluted protein using competitive elution with free biotin.
Competitive elution with free biotin is a milder approach but can be less efficient. Here’s how to troubleshoot low yields:
Potential Cause & Solution
| Potential Cause | Troubleshooting Suggestion | Supporting Evidence |
| Insufficient Biotin Concentration | Increase the concentration of free biotin in the elution buffer (e.g., up to 25 mM).[1] | Higher concentrations of free biotin are needed to effectively compete for the binding sites. |
| Suboptimal Temperature | Perform the elution at an elevated temperature (e.g., 95°C for 5 minutes).[1][3] | Heat facilitates the dissociation of the biotin-streptavidin complex. |
| Inadequate Incubation Time | Increase the incubation time of the resin with the biotin-containing elution buffer.[7] | Longer incubation allows for more effective competition to occur. |
| Presence of Interfering Substances | Ensure the binding and wash buffers do not contain components that interfere with competitive elution. | The presence of salts and pH buffers can limit the efficiency of biotin elution with heat.[1] |
Experimental Protocols & Data
Protocol 1: Harsh Denaturing Elution
This protocol is suitable for applications where the function of the eluted protein is not a concern.
-
Wash: After binding your biotinylated molecule, wash the streptavidin resin extensively with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
Elution: Resuspend the resin in 1-2 bed volumes of a denaturing elution buffer.
-
Incubation: Incubate at the recommended temperature and time.
-
Collection: Separate the resin from the eluate by centrifugation or using a magnetic stand.
-
Neutralization (if applicable): If using a low pH elution buffer, immediately neutralize the eluate with a suitable buffer (e.g., 1M Tris-HCl, pH 8.5).[10]
Table 1: Comparison of Denaturing Elution Buffers
| Elution Buffer | Typical Concentration | Incubation Conditions | Notes |
| Guanidine HCl | 6-8 M, pH 1.5 | Room temperature | Highly effective but harsh. Will denature streptavidin, preventing resin reuse.[9][10][11] |
| SDS | 0.4% - 2% | 95°C for 5-10 minutes | Often used in combination with heat. A common component of SDS-PAGE loading buffer.[1][3] |
| Glycine-HCl | 0.1 M, pH 2.5-2.8 | Room temperature | Requires immediate neutralization of the eluate.[9][11] |
| Acetic Acid | 0.1 M | Room temperature | Acidic elution that requires neutralization.[1] |
| Ammonium Hydroxide | Not specified | Elevated temperatures | Can damage DNA bases, not recommended for nucleic acid applications.[1] |
Protocol 2: Competitive Elution with Excess Biotin
This protocol is a milder alternative to denaturing elution.
-
Wash: Thoroughly wash the resin with wash buffer to remove contaminants.
-
Elution Buffer Preparation: Prepare an elution buffer containing a high concentration of free biotin (e.g., 25 mM biotin in a buffer containing 0.4% SDS and 1% IGEPAL-CA630).[1][3]
-
Elution: Resuspend the resin in the elution buffer.
-
Collection: Separate the eluate from the resin.
Table 2: Factors Affecting Competitive Biotin Elution Efficiency
| Factor | Condition | Effect on Elution Efficiency | Reference |
| Biotin Concentration | 0 mM vs. 25 mM | Significantly higher elution with 25 mM biotin. | [3] |
| Heating | With vs. Without (at 95°C) | Heating is crucial for efficient elution with excess biotin. | [3] |
| SDS Concentration in Lysis Buffer | 0.4% or higher | Higher SDS concentration during binding facilitates subsequent elution with biotin and heat. | [3] |
| IGEPAL-CA630 in Lysis Buffer | Increasing concentration | Higher concentrations appear to strengthen the biotin-streptavidin bond, making elution more difficult. | [3] |
Visualizations
Caption: General workflow for affinity purification using streptavidin resin.
Caption: Decision tree for selecting an appropriate elution strategy.
References
- 1. goldbio.com [goldbio.com]
- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification of biotinylated proteins on streptavidin resin: A protocol for quantitative elution | Semantic Scholar [semanticscholar.org]
- 6. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. assets.fishersci.com [assets.fishersci.com]
Navigating the Scale-Up of d-Desthiobiotin Affinity Chromatography: A Technical Support Center
For researchers, scientists, and drug development professionals leveraging d-desthiobiotin affinity chromatography, transitioning from bench-scale success to pilot or process-scale production presents a unique set of challenges. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up process.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving specific problems that may arise during the scaling of your this compound affinity chromatography protocol.
Issue 1: Lower than Expected Yield of Target Protein
Q: We are experiencing a significant drop in protein yield after scaling up our this compound affinity purification. What are the potential causes and how can we troubleshoot this?
A: A decrease in yield upon scale-up is a common challenge that can stem from several factors related to binding, elution, or protein stability.
Possible Causes and Solutions:
-
Insufficient Residence Time: At larger scales, maintaining an adequate residence time for the target protein to bind to the resin is crucial. Simply increasing the volumetric flow rate proportionally to the column volume may not be sufficient.
-
Troubleshooting Steps:
-
Determine Dynamic Binding Capacity (DBC): Perform DBC studies at the larger scale to understand the resin's capacity under your process conditions. DBC is the amount of target protein that binds to the resin at a specific flow rate before significant breakthrough occurs.[1][2][3]
-
Optimize Linear Flow Rate: Instead of volumetric flow rate (mL/min), use linear flow rate (cm/hr) as a key parameter for scaling. This ensures that the residence time remains constant.[1]
-
Decrease Flow Rate: If DBC is low, decrease the linear flow rate during sample loading to increase the residence time and allow for more efficient binding.[3][4]
-
-
-
Inefficient Elution: The conditions optimized for elution at a small scale may not be optimal for a larger column.
-
Troubleshooting Steps:
-
Increase Desthiobiotin Concentration: The concentration of free this compound required for efficient competition and elution may need to be increased at larger scales. Consider performing a small-scale experiment to test a range of higher desthiobiotin concentrations (e.g., 5-10 mM).[5]
-
Increase Elution Volume: A larger column bed may require a larger volume of elution buffer to ensure complete displacement of the bound protein. Try increasing the elution volume in column volumes (CVs).
-
Optimize Elution pH: Ensure the pH of your elution buffer is optimal for the stability of your target protein and does not interfere with the competitive elution. A slight adjustment in pH can sometimes improve recovery.[5]
-
-
-
Protein Precipitation or Aggregation on the Column: High concentrations of the target protein on the column can lead to aggregation, preventing efficient elution.
-
Troubleshooting Steps:
-
Modify Elution Buffer: Add stabilizing agents to the elution buffer, such as glycerol (up to 20%), or non-ionic detergents (e.g., Tween-20 up to 0.2%).[6]
-
Gradient Elution: Employ a linear gradient of this compound instead of a step elution. This can help to elute the protein at a lower concentration, reducing the risk of aggregation.
-
-
Workflow for Troubleshooting Low Yield:
Issue 2: High Backpressure in the Column
Q: During our scaled-up purification run, the backpressure of the column is exceeding the recommended limits. What could be causing this and how can we resolve it?
A: High backpressure is a critical issue that can damage the chromatography resin and the system. It is often caused by blockages or issues with the packed bed.
Possible Causes and Solutions:
-
Clogged Column Inlet Frit: Particulates in the sample or buffers can clog the inlet frit of the column.
-
Troubleshooting Steps:
-
Sample and Buffer Filtration: Ensure all samples and buffers are filtered through a 0.22 µm or 0.45 µm filter before being introduced to the column.
-
Reverse Flow Cleaning: If a clog is suspected, try cleaning the frit by reversing the flow direction at a low flow rate with a cleaning solution.
-
-
-
Poorly Packed Column Bed: An improperly packed column can lead to compression of the resin bed and increased pressure.
-
Troubleshooting Steps:
-
Repack the Column: If the bed has compressed, it will need to be repacked. Follow a validated column packing protocol for your specific resin and column size.
-
Optimize Packing Flow Rate: Do not exceed 70% of the packing flow rate during the purification process.
-
-
-
Sample Viscosity: Highly concentrated or viscous samples can cause an increase in backpressure.
-
Troubleshooting Steps:
-
Dilute the Sample: Dilute the sample with binding buffer to reduce its viscosity.[6]
-
Reduce Flow Rate: Lower the flow rate during sample application to decrease the pressure.
-
-
Decision Tree for High Backpressure:
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal linear flow rate when scaling up?
A1: The optimal linear flow rate is determined by performing dynamic binding capacity (DBC) studies at different residence times. A good starting point for scaling is to maintain the same residence time that was found to be effective at the lab scale.[2] You can then adjust the linear flow rate to balance throughput with binding efficiency. Generally, a longer residence time (slower linear flow rate) will result in a higher DBC.[3]
Q2: What are the key parameters to keep constant during scale-up?
A2: To ensure a consistent and reproducible purification, the following parameters should be kept constant:
-
Bed Height: Maintaining the same bed height is crucial for consistent resolution and elution profiles.[1]
-
Linear Flow Rate (Residence Time): This ensures that the contact time between the protein and the resin remains the same.[1]
-
Buffer Compositions and pH: Any changes in buffer conditions can affect binding and elution.
-
Sample Concentration and Quality: The characteristics of the feedstock should be consistent.
Q3: Can I reuse my this compound affinity resin? If so, how should I clean and store it?
A3: Yes, this compound affinity resins can typically be reused multiple times. Proper cleaning and storage are essential to maintain their performance. A common cleaning-in-place (CIP) procedure involves washing the column with a sodium hydroxide (NaOH) solution. For some resins, a solution of 0.1-0.5 M NaOH is effective for removing precipitated proteins and other contaminants. Always consult the resin manufacturer's instructions for the recommended CIP protocol and storage conditions, which is often in a solution containing 20% ethanol to prevent microbial growth.
Q4: I am observing non-specific binding of other proteins to the column. How can I improve the purity of my target protein?
A4: Non-specific binding can be addressed by optimizing your wash and binding buffers.
-
Increase Salt Concentration: Adding NaCl (up to 500 mM) to your binding and wash buffers can help to disrupt ionic interactions that cause non-specific binding.[6]
-
Add Non-ionic Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) in the wash buffer can help to reduce hydrophobic interactions.
-
Optimize Wash Steps: Increase the volume and/or number of wash steps before elution to ensure all non-specifically bound proteins are removed.
Data Presentation
Table 1: Representative Scale-Up Parameters for Affinity Chromatography
| Parameter | Lab Scale | Pilot Scale | Process Scale |
| Column Volume (L) | 0.001 - 0.02 | 0.5 - 10 | 50 - 200+ |
| Column Diameter (cm) | 0.5 - 2.5 | 10 - 45 | 60 - 200 |
| Bed Height (cm) | 10 - 20 | 10 - 20 | 10 - 20 |
| Linear Flow Rate (cm/hr) | 100 - 300 | 100 - 300 | 100 - 300 |
| Residence Time (min) | 4 - 12 | 4 - 12 | 4 - 12 |
| Typical DBC (mg/mL resin) | 20 - 50 | 20 - 50 | 20 - 50 |
Note: These are representative values and the optimal parameters for your specific process may vary. It is essential to perform optimization studies at each scale.
Experimental Protocols
Protocol 1: Determining Dynamic Binding Capacity (DBC) at 10% Breakthrough (QB10)
-
Column Equilibration: Equilibrate the packed column with 5-10 column volumes (CVs) of binding buffer until the UV baseline, pH, and conductivity are stable.
-
Sample Preparation: Prepare a solution of your purified target protein in binding buffer at a known concentration.
-
Sample Loading: Load the protein solution onto the column at a constant linear flow rate.
-
Monitor Breakthrough: Continuously monitor the UV absorbance of the column effluent.
-
Collect Flow-through: Collect fractions of the flow-through.
-
Determine 10% Breakthrough: The volume of sample loaded when the UV absorbance of the effluent reaches 10% of the absorbance of the starting sample is the breakthrough volume (V10%).
-
Calculate DBC: DBC (mg/mL) = (V10% - Vdead) * [Protein] / Vcolumn
-
Where:
-
V10% = Volume loaded at 10% breakthrough
-
Vdead = Dead volume of the system
-
[Protein] = Concentration of the protein in the sample (mg/mL)
-
Vcolumn = Column volume (mL)
-
-
Protocol 2: Standard Cleaning-in-Place (CIP) for this compound Resins
Disclaimer: Always consult and follow the specific recommendations from your resin manufacturer. This is a general guideline.
-
Post-Elution Wash: After eluting the target protein, wash the column with 3-5 CVs of binding buffer.
-
High Salt Wash: Wash the column with 3-5 CVs of a high salt buffer (e.g., binding buffer + 1 M NaCl) to remove ionically bound contaminants.
-
Equilibration with Water: Wash the column with 5-10 CVs of purified water.
-
Caustic Cleaning: Introduce 3-5 CVs of 0.1 - 0.5 M NaOH. The contact time should be between 15-60 minutes, depending on the resin's stability and the degree of fouling.
-
Rinse with Water: Wash the column with 5-10 CVs of purified water until the pH of the effluent returns to neutral.
-
Re-equilibration/Storage: Re-equilibrate the column with binding buffer for immediate reuse or wash with 3-5 CVs of 20% ethanol for storage.
Protocol 3: Large-Scale Column Packing
-
Preparation: Ensure the column, end pieces, and all tubing are clean. Equilibrate the resin slurry and packing buffer to the temperature at which the packing will be performed.
-
Slurry Preparation: Gently resuspend the resin to create a homogenous slurry. Avoid using a magnetic stirrer which can damage the resin beads. The recommended slurry percentage is typically 50-70%.
-
Priming the Column: Prime the column by introducing packing buffer from the bottom to displace any air, leaving about 2 cm of liquid at the bottom.
-
Pouring the Slurry: Carefully pour the calculated volume of slurry into the column. To minimize air bubbles, pour the slurry down a glass rod held against the column wall.
-
Initial Settling: Allow the resin to settle for a few centimeters before inserting the top adapter.
-
Packing Flow: Start the packing flow at a constant linear flow rate recommended by the manufacturer. Maintain this flow for at least 3 column volumes after a constant bed height is achieved.
-
Bed Compression: After the bed has stabilized, stop the pump and lower the top adapter to the marked bed height.
-
Column Efficiency Testing: Before use, qualify the packed column by determining the Height Equivalent to a Theoretical Plate (HETP) and asymmetry factor.
Scale-Up Workflow:
References
removing excess unlabeled d-Desthiobiotin reagent after conjugation
Welcome to the technical support center for d-Desthiobiotin conjugation. This guide provides detailed answers, troubleshooting advice, and protocols to help you successfully remove excess unlabeled this compound reagent from your conjugation reaction, ensuring high-quality results for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is removing the excess important?
A1: this compound is a stable, sulfur-free analog of biotin.[1] It binds to streptavidin with high specificity but with a lower affinity (Kd = 10⁻¹¹ M) compared to biotin (Kd = 10⁻¹⁵ M).[1][2] This property allows for the gentle and efficient elution of the desthiobiotin-labeled molecule from streptavidin resins using a simple displacement with free biotin.[1][2]
Removing the excess, unreacted this compound reagent after a conjugation reaction is critical. Failure to do so can lead to:
-
Inaccurate Quantification: Free this compound can interfere with assays used to determine the degree of labeling.
-
Competition in Downstream Assays: Excess reagent can compete with your labeled molecule for binding sites on streptavidin surfaces or beads, leading to reduced signal and efficiency in pull-down assays or imaging experiments.
-
Background Noise: Unconjugated label contributes to high background noise, reducing the sensitivity of your experiment.[3]
Q2: What are the common methods for removing excess this compound?
A2: The most common methods leverage the significant size difference between the small this compound reagent (MW ≈ 214.27 Da for the base molecule, 311.34 Da for NHS-Desthiobiotin) and the much larger labeled protein or antibody.[2] Key methods include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size. Larger, labeled proteins elute first, while smaller, unconjugated this compound molecules are retained longer in the porous beads of the column.[4][5]
-
Dialysis: This method involves placing the reaction mixture in a dialysis cassette with a specific molecular weight cut-off (MWCO) membrane. The cassette is placed in a large volume of buffer, allowing small molecules like excess this compound to diffuse out while retaining the large, labeled protein.
-
Desalting Spin Columns: These are a rapid form of size exclusion chromatography. The reaction mixture is passed through a pre-packed resin bed via centrifugation. The labeled protein is recovered in the eluate, while the small this compound molecules are trapped in the resin.[3]
Q3: How do I choose the best purification method for my experiment?
A3: The choice of method depends on your sample volume, concentration, required purity, and speed. The following diagram and table can help guide your decision.
Caption: Decision tree for selecting a purification method.
Comparison of Purification Methods
| Feature | Desalting Spin Columns | Size Exclusion Chromatography (SEC) | Dialysis |
| Principle | Gel Filtration (Centrifugal) | Gel Filtration (Gravity/Pressure) | Diffusion across a semi-permeable membrane |
| Typical Sample Volume | 30 µL - 4 mL[3] | Variable (µL to Liters) | 100 µL - 70 mL |
| Processing Time | < 15 minutes[3] | 30 - 90 minutes | 4 hours to overnight (with buffer changes) |
| Protein Recovery | > 95%[3] | > 90% | > 90% |
| Removal Efficiency | High | Very High | High |
| Pros | Very fast, easy to use, high recovery[3] | High resolution and purity, scalable | Handles large volumes, simple setup |
| Cons | Limited sample volume, slight dilution | Requires chromatography system, more complex | Very slow, significant sample dilution |
| Best For | Rapid cleanup of multiple small-volume samples | Achieving the highest purity, polishing step[5] | Large volume samples where speed is not critical |
Troubleshooting Guide
Problem 1: Low recovery of my labeled protein after purification.
| Possible Cause | Recommended Solution |
| Incorrect MWCO: The Molecular Weight Cut-Off (MWCO) of the desalting column or dialysis membrane is too high for your protein. | Ensure the MWCO is significantly smaller than your protein of interest. For example, use a 7K MWCO column for proteins >15 kDa.[6] |
| Non-specific Binding: Your protein may be binding to the chromatography resin or dialysis membrane. | Consult the manufacturer's instructions for pre-equilibration or blocking steps. Consider using a different resin material (e.g., agarose-based).[5] |
| Protein Precipitation: The buffer conditions during purification may have caused your protein to precipitate. | Ensure the buffer used for purification is compatible with your protein's stability (check pH, ionic strength). Perform all steps at the recommended temperature (e.g., 4°C). |
| Over-dilution (Dialysis): The sample has become too dilute to detect accurately. | Minimize the starting volume for dialysis or consider concentrating the sample after dialysis. |
Problem 2: High background or residual free this compound detected in the final sample.
| Possible Cause | Recommended Solution |
| Insufficient Washing/Removal: The purification step was not sufficient to remove all the free label. | For Spin Columns: Do not exceed the maximum recommended sample volume for the column.[7] For SEC: Increase the column length or reduce the flow rate for better separation. For Dialysis: Increase the dialysis time and/or the number of buffer changes. Use a much larger volume of dialysis buffer (e.g., 1000x the sample volume). |
| Column Overload: Too much protein or reaction mixture was loaded onto the SEC or desalting column. | Do not exceed the binding or loading capacity of your column. For a 50µL resin bed, a typical maximum is 100µg of labeled protein.[7] |
| Reagent Contamination: The purification buffers themselves are contaminated. | Use fresh, high-purity (e.g., HPLC-grade) water and reagents to prepare all buffers. Filter-sterilize solutions.[7] |
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Desalting Spin Column
This protocol is adapted for a typical spin column with a 7K MWCO, suitable for purifying proteins larger than 15 kDa.
Materials:
-
Desalting Spin Column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)[6]
-
Reaction mixture containing your this compound-labeled protein
-
Purification Buffer (e.g., Phosphate Buffered Saline, PBS)
-
Microcentrifuge and collection tubes
Methodology:
-
Column Preparation:
-
Remove the column’s bottom closure and place it into a collection tube.
-
Twist off the cap. Centrifuge the column at 1,500 x g for 1 minute to remove the storage buffer.
-
-
Column Equilibration:
-
Place the column into a new collection tube.
-
Add 300-500 µL of your desired purification buffer (e.g., PBS) to the top of the resin bed.
-
Centrifuge at 1,500 x g for 1-2 minutes. Discard the flow-through. Repeat this step 2-3 times.
-
-
Sample Application & Elution:
-
Place the equilibrated column into a new, clean collection tube for sample recovery.
-
Carefully apply your entire reaction mixture to the center of the resin bed. Do not exceed the column's maximum volume capacity.
-
Centrifuge at 1,500 x g for 2 minutes to collect your purified, desalted protein sample.
-
-
Storage:
-
The collected eluate contains your purified protein, free of excess this compound. Store the sample at 4°C or -20°C as appropriate for your protein.
-
Caption: Workflow for desalting spin column purification.
Protocol 2: Purification via Size Exclusion Chromatography (SEC)
This is a general protocol for gravity-flow SEC. Parameters should be optimized for your specific column, resin, and protein.
Materials:
-
SEC Column packed with an appropriate resin (e.g., Sephadex G-25)
-
Purification Buffer (degassed)
-
Fraction collector or collection tubes
Methodology:
-
Column Equilibration:
-
Equilibrate the SEC column by washing it with at least 2-3 column volumes (CV) of degassed purification buffer.
-
Ensure a stable baseline if monitoring UV absorbance (A280).
-
-
Sample Loading:
-
Load the conjugation reaction mixture onto the top of the column. The sample volume should ideally be less than 5% of the total column volume for optimal resolution.
-
-
Elution and Fraction Collection:
-
Begin the elution with the purification buffer at a constant flow rate.
-
Start collecting fractions immediately after the sample has fully entered the resin bed.
-
The larger, this compound-labeled protein will travel faster through the column and elute in the earlier fractions (void volume).
-
The smaller, free this compound will elute in later fractions.
-
-
Analysis:
-
Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm or using a Bradford assay).
-
Pool the protein-containing fractions that are free from the later-eluting this compound.
-
Protocol 3: Purification via Dialysis
Materials:
-
Dialysis Tubing or Cassette with an appropriate MWCO (e.g., 7K or 10K)
-
Large beaker and stir plate
-
Dialysis Buffer (at least 1000x the volume of your sample)
Methodology:
-
Sample Loading:
-
Load your conjugation reaction mixture into the dialysis cassette or tubing, ensuring no air bubbles are trapped.
-
-
Dialysis:
-
Place the sealed cassette into a beaker containing a large volume of cold (4°C) dialysis buffer.
-
Stir the buffer gently using a stir bar to facilitate diffusion.
-
-
Buffer Changes:
-
Allow dialysis to proceed for at least 4 hours or overnight at 4°C.
-
For maximum efficiency, perform at least two buffer changes. A typical schedule is:
-
Dialyze for 4 hours.
-
Change to fresh buffer.
-
Dialyze for another 4 hours or overnight.
-
-
-
Sample Recovery:
-
Carefully remove the sample from the dialysis cassette. The sample is now purified and ready for downstream use or storage.
-
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. interchim.fr [interchim.fr]
- 3. Small Molecule, Dye, and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 4. itwreagents.com [itwreagents.com]
- 5. goldbio.com [goldbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: d-Desthiobiotin vs. Biotin for Reversible Protein Purification
For researchers, scientists, and drug development professionals seeking to optimize protein purification workflows, the choice between d-desthiobiotin and biotin for affinity purification is a critical decision. While both molecules bind to streptavidin and its analogs, their differing binding affinities and elution characteristics have significant implications for protein yield, purity, and biological activity. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the most appropriate system for your research needs.
The core difference lies in the strength of their interaction with streptavidin. Biotin exhibits one of the strongest known non-covalent interactions in nature, making elution of the target protein a significant challenge that often requires harsh, denaturing conditions. In contrast, this compound, a sulfur-free analog of biotin, binds to streptavidin with a lower affinity, enabling gentle and efficient elution through competitive displacement with free biotin. This fundamental difference dictates the design of purification protocols and profoundly impacts the integrity of the purified protein.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for this compound and biotin in the context of protein purification.
| Parameter | This compound | Biotin | References |
| Dissociation Constant (Kd) for Streptavidin | ~10⁻¹¹ M | ~10⁻¹⁵ M | [1][2][3] |
| Binding Conditions | Physiological (e.g., PBS, pH 7.4) | Physiological (e.g., PBS, pH 7.4) | [4] |
| Elution Conditions | Competitive elution with 2.5-50 mM Biotin at neutral pH | Harsh denaturing conditions (e.g., 8M Guanidine HCl, pH 1.5; boiling in SDS) or enzymatic digestion | [4][5] |
| Protein Purity | >95% (with Strep-Tactin® systems) | Variable, can be high but risk of co-eluting streptavidin fragments with harsh methods | [4][6] |
| Protein Recovery/Yield | High, typically >85% with optimized protocols | Can be high, but harsh elution may lead to protein loss and aggregation. Competitive elution with free biotin can yield 85-90% recovery from anti-biotin antibodies. | [7][8] |
| Preservation of Protein Activity | High, due to mild elution conditions | Often compromised due to denaturing elution conditions | [9] |
Experimental Workflows and Methodologies
The choice between this compound and biotin fundamentally alters the experimental workflow for affinity purification.
This compound-Streptavidin Workflow: A Gentle Approach
The purification process using this compound is characterized by its mild conditions, preserving the native structure and function of the target protein.
Caption: Workflow for this compound-based protein purification.
Biotin-Streptavidin Workflow: The Challenge of Dissociation
The extremely strong interaction between biotin and streptavidin necessitates more rigorous elution methods, which can be detrimental to the purified protein.
Caption: Workflow for traditional biotin-based protein purification.
Binding Site Interactions
The structural basis for the differing affinities of this compound and biotin lies in their interactions within the streptavidin binding pocket.
Caption: Comparison of biotin and this compound binding to streptavidin.
Mechanism of Competitive Elution
The reversibility of the this compound-streptavidin interaction allows for a gentle competitive elution strategy using free biotin.
Caption: Mechanism of competitive elution of d-desthiobiotinylated protein.
Detailed Experimental Protocols
Protocol 1: Purification of a d-Desthiobiotinylated Protein
This protocol outlines the steps for purifying a protein tagged with this compound using streptavidin-based affinity chromatography.
Materials:
-
Cell lysate containing the d-desthiobiotinylated protein of interest.
-
Streptavidin affinity resin (e.g., Strep-Tactin® Sepharose®).
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Elution Buffer: PBS, pH 7.4, supplemented with 50 mM biotin.[9]
-
Gravity-flow or chromatography columns.
Procedure:
-
Column Preparation: Pack a chromatography column with the streptavidin affinity resin. The bed volume will depend on the amount of protein to be purified.
-
Equilibration: Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Apply the clarified cell lysate containing the d-desthiobiotinylated protein to the column. The flow rate should be slow enough to allow for efficient binding.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound protein by applying the Elution Buffer to the column. The high concentration of free biotin will compete with the d-desthiobiotinylated protein for the binding sites on the streptavidin resin, leading to the release of the target protein.
-
Fraction Collection: Collect the eluted fractions and analyze for the presence of the purified protein using methods such as SDS-PAGE and Western blotting.
Protocol 2: Purification of a Biotinylated Protein (Harsh Elution)
This protocol describes a common method for purifying a biotinylated protein, which requires denaturing conditions for elution.
Materials:
-
Cell lysate containing the biotinylated protein of interest.
-
Streptavidin affinity resin.
-
Binding/Wash Buffer: PBS, pH 7.4.
-
Elution Buffer: 0.1 M glycine-HCl, pH 2.8 or 8 M guanidine-HCl, pH 1.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Gravity-flow or chromatography columns.
Procedure:
-
Column Preparation and Equilibration: Follow steps 1 and 2 as described in Protocol 1.
-
Sample Loading and Washing: Follow steps 3 and 4 as described in Protocol 1.
-
Elution:
-
Apply the Elution Buffer to the column to disrupt the biotin-streptavidin interaction.
-
Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer to minimize the exposure of the protein to the harsh conditions.
-
-
Fraction Collection and Analysis: Collect the neutralized fractions and analyze for the presence of the purified protein. Be aware that the protein may be denatured and may require refolding for functional studies.
Conclusion
For applications where the recovery of a functionally active protein is paramount, this compound offers a clear advantage over biotin. The ability to elute the target protein under mild, physiological conditions through competitive displacement minimizes the risk of denaturation and aggregation, leading to higher yields of active protein. While the biotin-streptavidin interaction remains a powerful tool for applications where irreversible binding is desired, such as in certain immunoassays and immobilization techniques, its utility in reversible protein purification is limited by the harsh elution conditions required.
The Strep-tag® system, which utilizes an engineered streptavidin (Strep-Tactin®) and a peptide tag that mimics this compound, has further refined this approach, consistently delivering highly pure and active proteins.[4][6] Therefore, for researchers and professionals in drug development who require high-quality, functional proteins, the this compound-based affinity purification systems represent a superior choice for reversible protein purification.
References
- 1. Strep-Tactin® for reversible binding of biotinylated or Strep-tagged proteins [iba-lifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. fishersci.ie [fishersci.ie]
- 5. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iba-lifesciences.com [iba-lifesciences.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: d-Desthiobiotin vs. 2-Iminobiotin Systems for Reversible Affinity Purification
In the realm of protein purification and analysis, the biotin-streptavidin interaction stands as a cornerstone technology due to its exceptionally high affinity and specificity. However, the near-irreversible nature of this bond often necessitates harsh, denaturing conditions for the elution of biotinylated molecules, potentially compromising the structure and function of the target protein. To overcome this limitation, reversible binding systems utilizing biotin analogs have been developed. Among the most prominent are d-Desthiobiotin and 2-iminobiotin, each offering a unique mechanism for gentle elution, thereby preserving the integrity of the purified proteins. This guide provides an objective comparison of these two systems, supported by experimental data, to assist researchers in selecting the optimal method for their specific application.
Principle of Reversible Binding
This compound: Competitive Elution
This compound, a sulfur-free analog of biotin, binds to streptavidin with high specificity but with a lower affinity compared to biotin.[1][2] This allows for the efficient capture of this compound-tagged molecules. Elution is achieved under mild, physiological conditions by competitive displacement with a solution of free biotin.[1][3] The higher affinity of biotin for the streptavidin binding pocket effectively displaces the d-desthiobiotinylated protein, allowing for its recovery in a native state.[3]
2-Iminobiotin: pH-Dependent Elution
2-Iminobiotin, a cyclic guanidino analog of biotin, exhibits a pH-sensitive binding affinity for avidin and streptavidin.[3][4] At an alkaline pH (typically 9.5 or higher), it binds with high affinity, enabling strong capture of target molecules.[4][5] Elution is accomplished by lowering the pH to a mildly acidic range (around pH 4.0).[4][6] This protonates the guanidino group of 2-iminobiotin, significantly reducing its affinity for the binding pocket and facilitating the gentle release of the tagged protein.[4][6] It is important to note that the pH-dependent binding is more pronounced for the avidin-iminobiotin interaction than for the streptavidin-iminobiotin interaction.[4]
Quantitative Comparison of System Performance
The choice between this compound and 2-iminobiotin systems can be guided by their distinct binding affinities and the conditions required for binding and elution. The following table summarizes key quantitative parameters for each system.
| Parameter | This compound System | 2-Iminobiotin System |
| Binding Affinity (Kd) | ~10⁻¹¹ M[1][2][7] | ~10⁻¹¹ M (at pH > 9.5)[8][9] |
| Binding Conditions | Physiological pH (e.g., PBS) | Alkaline pH (e.g., 50 mM Sodium Borate, 0.3 M NaCl, pH 11.0)[3] |
| Elution Principle | Competitive displacement | pH shift to acidic conditions |
| Elution Conditions | Excess free biotin in physiological buffer[3][10] | Mildly acidic buffer (e.g., 50 mM Sodium Acetate, pH 4.0)[3][6] |
| Gentleness of Elution | Very gentle, physiological pH | Gentle, but requires exposure to low pH |
| Specificity | High | High |
| Regeneration of Resin | Requires washing to remove bound biotin | Simple re-equilibration with binding buffer[6] |
Data compiled from multiple sources.[1][2][3][6][7][8][9][10]
Experimental Protocols
Detailed methodologies for affinity purification using both this compound and 2-iminobiotin systems are provided below.
This compound Affinity Chromatography Protocol
This protocol outlines the general steps for capturing and eluting a this compound-tagged protein using streptavidin-agarose resin.
-
Materials:
-
Streptavidin-agarose resin
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Elution Buffer: PBS containing 50 mM d-Biotin, pH 7.4
-
Sample containing the d-desthiobiotinylated protein
-
-
Procedure:
-
Resin Equilibration: Equilibrate the streptavidin-agarose resin with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Apply the sample containing the d-desthiobiotinylated protein to the equilibrated resin. Incubate for 1-2 hours at 4°C with gentle mixing.
-
Washing: Wash the resin three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add the Elution Buffer to the resin and incubate for 15-30 minutes at room temperature with gentle mixing. Repeat this step 2-3 times to ensure complete elution.
-
Analysis: Collect the eluate and analyze the purified protein by methods such as SDS-PAGE, Western blotting, or mass spectrometry.
-
2-Iminobiotin Affinity Chromatography Protocol
This protocol outlines the general steps for purifying a 2-iminobiotinylated protein using avidin or streptavidin-agarose resin.[3]
-
Materials:
-
Procedure:
-
Resin Equilibration: Equilibrate the avidin/streptavidin-agarose resin with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Apply the pH-adjusted sample containing the 2-iminobiotinylated protein to the equilibrated resin. Incubate for 1-2 hours at 4°C with gentle mixing.
-
Washing: Wash the resin three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[3]
-
Elution: Add the Elution Buffer to the resin and incubate for 10-15 minutes at room temperature with gentle mixing to release the bound protein.[3] Collect the eluate.
-
Neutralization: Immediately neutralize the eluted fractions by adding a 1/10th volume of Neutralization Buffer to minimize exposure to low pH.
-
Analysis: Analyze the purified protein using appropriate methods.
-
Visualizing the Workflows
To better illustrate the distinct mechanisms of these two systems, the following diagrams depict the logical workflows for binding and elution.
Conclusion: Selecting the Right System
Both this compound and 2-iminobiotin systems offer significant advantages over traditional biotin-streptavidin affinity chromatography by providing gentle elution conditions that preserve protein function.[3] The choice between the two depends largely on the specific requirements of the experiment and the nature of the protein of interest.
The This compound system is ideal for applications where maintaining a physiological pH throughout the purification process is critical. The competitive elution with free biotin is a very mild procedure.
The 2-iminobiotin system is advantageous when a rapid and efficient elution is desired without the need for a competing molecule. The pH shift is a simple and effective trigger for release. However, the stability of the target protein at the required alkaline binding pH and acidic elution pH must be considered.
By carefully considering the binding characteristics, elution mechanisms, and experimental workflows outlined in this guide, researchers can make an informed decision to optimize their protein purification and interaction studies, ultimately leading to more reliable and insightful results.
References
- 1. interchim.fr [interchim.fr]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. interchim.fr [interchim.fr]
- 10. epicypher.com [epicypher.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Validating d-Desthiobiotin Labeling Efficiency on Target Proteins
For researchers, scientists, and drug development professionals, the precise and efficient labeling of target proteins is paramount for the success of a wide range of applications, from pull-down assays and affinity purification to cellular imaging and drug target identification. d-Desthiobiotin, a sulfur-free analog of biotin, has emerged as a valuable tool in this context, offering a reversible binding interaction with streptavidin that allows for the gentle elution of labeled proteins under mild conditions.[1][2] This guide provides an objective comparison of this compound labeling with other common alternatives, supported by experimental data and detailed protocols to validate labeling efficiency.
Comparing this compound with Alternative Labeling Chemistries
The choice of a protein labeling strategy depends on several factors, including the desired specificity of labeling, the required elution conditions, and the nature of the downstream application. Here, we compare this compound with traditional biotinylation, other amine-reactive labels, and enzymatic labeling methods.
| Feature | This compound-NHS Ester | Standard Biotin-NHS Ester | 2-Iminobiotin | Sortase-Mediated Ligation |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines | Site-specific (N- or C-terminus) |
| Binding Affinity (Kd) | ~10⁻¹¹ M to streptavidin | ~10⁻¹⁵ M to streptavidin | pH-dependent (~10⁻¹¹ M at pH >9.5, weaker at acidic pH) | N/A (covalent bond) |
| Elution Conditions | Competitive elution with free biotin (mild, neutral pH)[1] | Harsh denaturing conditions (e.g., low pH, high concentrations of chaotropic agents) | Mild acidic buffer (pH ~4.0) | N/A |
| Labeling Efficiency | Generally high, dependent on reaction conditions | Generally high, dependent on reaction conditions | High, pH-dependent | Can be near-quantitative with optimization[3] |
| Specificity | Non-specific for primary amines | Non-specific for primary amines | Non-specific for primary amines | Highly site-specific |
Validating Labeling Efficiency: A Multi-Faceted Approach
Accurately quantifying the degree of protein labeling is crucial for ensuring the reproducibility and reliability of experimental results. Several methods can be employed to validate the efficiency of this compound labeling.
HABA Assay: A Colorimetric Quantification Method
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a widely used, simple, and cost-effective colorimetric method to estimate the molar ratio of biotin or its analogs to a protein.[4] The assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin or desthiobiotin, leading to a decrease in absorbance at 500 nm.[4]
Experimental Protocol: HABA Assay for this compound Quantification
-
Reagent Preparation:
-
Prepare a HABA/Avidin solution by dissolving a pre-mixed reagent or by combining HABA and avidin in a suitable buffer (e.g., PBS).
-
-
Sample Preparation:
-
Ensure the this compound labeled protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Remove any excess, unreacted this compound using a desalting column or dialysis.
-
-
Measurement:
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ HABA/Avidin).
-
Add a known concentration of the this compound labeled protein to the HABA/Avidin solution and mix.
-
Measure the absorbance of the mixture at 500 nm after the reading stabilizes (A₅₀₀ HABA/Avidin/Sample).
-
-
Calculation of Moles of this compound per Mole of Protein:
-
The change in absorbance is used to calculate the concentration of this compound in the sample. This value, along with the protein concentration, allows for the determination of the labeling ratio.
-
Mass Spectrometry: For Precise and Site-Specific Validation
Mass spectrometry (MS) offers a highly accurate and sensitive method to confirm and quantify protein labeling. By analyzing the mass shift of the intact protein or its digested peptides, one can determine the number of attached this compound molecules and even identify the specific labeled residues.
Experimental Workflow: Mass Spectrometry-Based Validation
References
- 1. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Direct N- or C-Terminal Protein Labeling Via a Sortase-Mediated Swapping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of d-Desthiobiotin and Other Biotin Analogs Binding to Streptavidin
For Researchers, Scientists, and Drug Development Professionals
The high-affinity interaction between biotin and streptavidin is a cornerstone of numerous biotechnological applications. However, the near-irreversible nature of this bond can be a limitation in workflows requiring the gentle elution of captured biomolecules. This guide provides a comprehensive comparison of the binding kinetics of d-Desthiobiotin to streptavidin alongside other common biotin alternatives, offering valuable insights for selecting the appropriate tool for specific research needs.
Quantitative Comparison of Binding Kinetics
The following table summarizes the key kinetic parameters for the interaction of this compound, Biotin, 2-Iminobiotin, and the Streptavidin-Binding Peptide (SBP-Tag) with streptavidin. These values have been compiled from various studies and are intended for comparative purposes. Experimental conditions can influence these parameters.
| Ligand | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (Kd) (M) | Key Characteristics |
| This compound | Data not readily available | Data not readily available | ~1 x 10⁻¹¹ | Weaker binding than biotin, allowing for gentle elution with excess free biotin.[1][2] |
| Biotin | ~3.0 x 10⁶ - 5.5 x 10⁸[3][4] | ~2.4 x 10⁻⁶[5] | ~1 x 10⁻¹⁴ - 1 x 10⁻¹⁵[6][7] | Extremely strong, near-irreversible binding.[6] |
| 2-Iminobiotin | Data not readily available | Data not readily available | ~1 x 10⁻⁵ (at pH 7.0-10.7)[8] | pH-dependent binding; affinity decreases significantly at acidic pH.[8][9] |
| SBP-Tag | Data not readily available | Data not readily available | ~2.5 - 4.9 x 10⁻⁹[10] | Peptide-based tag with nanomolar affinity, elutable with biotin.[11][12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for obtaining reliable and reproducible kinetic data. Below are representative protocols for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a comparative Pull-Down Assay.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.
Objective: To determine the association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D) for the binding of biotin analogs to immobilized streptavidin.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Streptavidin-coated sensor chip (or a sensor chip for amine coupling of streptavidin)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Biotin, this compound, 2-Iminobiotin, and SBP-Tag solutions of varying concentrations in running buffer
-
Regeneration Solution: 1 M NaCl, 50 mM NaOH (for biotin) or appropriate gentle regeneration solution for weaker binders.
Procedure:
-
Immobilization:
-
If not using a pre-coated chip, immobilize streptavidin onto a CM5 sensor chip using standard amine coupling chemistry to a level of approximately 2000 Resonance Units (RU).
-
-
Analyte Preparation:
-
Prepare a dilution series of each biotin analog in running buffer. A typical concentration range for biotin would be in the low nanomolar range, while for this compound and 2-Iminobiotin, a micromolar range may be necessary. For the SBP-Tag, a nanomolar to micromolar range is appropriate.
-
-
Binding Measurement:
-
Inject the different concentrations of each analyte over the streptavidin-coated sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a set time (e.g., 180 seconds).
-
Switch to running buffer to monitor the dissociation phase (e.g., for 600 seconds or longer for tight binders).
-
-
Regeneration:
-
After each cycle, regenerate the sensor surface to remove the bound analyte. For the extremely tight biotin-streptavidin interaction, harsh regeneration conditions are often required. For weaker interactions like this compound, a pulse of high biotin concentration or a mild pH change may suffice.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_a, k_d, and K_D values.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of binding for biotin analogs to streptavidin.
Materials:
-
Isothermal Titration Calorimeter
-
Streptavidin solution (e.g., 10-50 µM in ITC buffer)
-
Biotin analog solutions (e.g., 100-500 µM in the same ITC buffer)
-
ITC Buffer: A suitable buffer such as PBS or Tris-HCl, pH 7.4. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.
Procedure:
-
Sample Preparation:
-
Prepare streptavidin and biotin analog solutions in the same, degassed ITC buffer.
-
-
Instrument Setup:
-
Load the streptavidin solution into the sample cell.
-
Load the biotin analog solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters (K_D, n, ΔH).
-
Comparative Pull-Down Assay
This qualitative assay provides a straightforward visual comparison of the binding and elution efficiency of biotin and this compound.
Objective: To visually compare the ability of biotin and this compound to pull down a target protein using streptavidin-coated beads and their subsequent elution.
Materials:
-
Streptavidin-coated magnetic beads
-
Biotinylated target protein and d-Desthiobiotinylated target protein
-
Binding/Wash Buffer: PBS with 0.1% Tween-20
-
Elution Buffer 1 (for this compound): Binding/Wash Buffer containing 50 mM free biotin.
-
Elution Buffer 2 (for Biotin): SDS-PAGE sample buffer (denaturing elution).
-
Magnetic rack
Procedure:
-
Bead Preparation:
-
Wash the streptavidin beads with Binding/Wash Buffer.
-
-
Binding:
-
Incubate a portion of the beads with the biotinylated protein and another portion with the d-desthiobiotinylated protein for 30 minutes at room temperature.
-
-
Washing:
-
Wash the beads three times with Binding/Wash Buffer to remove unbound protein.
-
-
Elution:
-
For the this compound sample, add Elution Buffer 1 and incubate for 15 minutes. Collect the eluate.
-
For the biotin sample, add Elution Buffer 2 and boil for 5 minutes. Collect the eluate.
-
-
Analysis:
-
Analyze the eluates from both samples by SDS-PAGE and Coomassie staining or Western blot to compare the amount of protein recovered.
-
Visualizing Experimental Workflows and Binding Affinities
To further clarify the experimental processes and the relationships between the different biotin analogs, the following diagrams have been generated.
Caption: A typical workflow for kinetic analysis using Surface Plasmon Resonance (SPR).
Caption: Comparison of binding affinities of different ligands to streptavidin.
References
- 1. interchim.fr [interchim.fr]
- 2. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Streptavidin - Wikipedia [en.wikipedia.org]
- 7. Directed Evolution of Streptavidin Variants Using IVC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iminobiotin binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystallographic analysis of the pH-dependent binding of iminobiotin by streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineering Streptavidin and a Streptavidin-Binding Peptide with Infinite Binding Affinity and Reversible Binding Capability: Purification of a Tagged Recombinant Protein to High Purity via Affinity-Driven Thiol Coupling | PLOS One [journals.plos.org]
- 11. One-step purification of recombinant proteins using a nanomolar-affinity streptavidin-binding peptide, the SBP-Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SBP-tag - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle for Purity: d-Desthiobiotin vs. His-tag Purification of Sensitive Proteins
For researchers, scientists, and drug development professionals, the purification of sensitive proteins is a critical yet often challenging step. The ideal method must deliver high purity and yield while preserving the protein's structural integrity and biological activity. This guide provides an in-depth, objective comparison of two popular affinity purification systems: d-Desthiobiotin (often utilized with the Strep-tag® II system) and the conventional polyhistidine-tag (His-tag).
The choice of purification strategy can significantly impact the outcome of downstream applications. While the His-tag has been a workhorse in protein purification for decades due to its versatility and affordability, the this compound system has emerged as a powerful alternative, particularly for proteins that are prone to denaturation or inactivation under harsh elution conditions. This comparison leverages experimental data to illuminate the strengths and weaknesses of each method, empowering researchers to make an informed decision for their specific needs.
Principles of Purification: A Tale of Two Affinities
The fundamental difference between the two systems lies in their binding and elution mechanisms.
This compound/Strep-tag® II System: This system is based on the highly specific and strong interaction between the Strep-tag® II peptide (a short, eight-amino-acid sequence) fused to the target protein and a specially engineered streptavidin mutein, Strep-Tactin®. Elution is achieved under gentle, physiological conditions by competitive displacement with this compound, a stable and reversible binding analog of biotin.[1] This mild elution preserves the native structure and function of sensitive proteins and protein complexes.[2]
His-tag System: This method relies on the affinity of a sequence of six or more histidine residues (the His-tag) for immobilized divalent metal ions, typically nickel (Ni²⁺) or cobalt (Co²⁺), chelated to a resin (IMAC - Immobilized Metal Affinity Chromatography).[3] Elution is typically achieved by reducing the pH or, more commonly, by competition with a high concentration of imidazole, which has a similar structure to the histidine side chain.[4] While effective, high concentrations of imidazole and pH changes can be detrimental to the stability and activity of some proteins.
Performance Showdown: Quantitative Data Comparison
To provide a clear comparison, the following table summarizes quantitative data from studies comparing the purification of sensitive proteins using both this compound/Strep-tag® II and His-tag systems.
| Parameter | This compound/Strep-tag® II | His-tag | Protein & Expression System | Source(s) |
| Purity | > 95% | ~80% (often requires further purification steps) | General observation across multiple studies | [4] |
| Purity (SDS-PAGE) | Single prominent band | Target protein band with multiple contaminant bands | Green Fluorescent Protein (GFP) from E. coli | [5] |
| Purity | > 90% | Less efficient | [NiFe] hydrogenase 3 from E. coli | [6] |
| Yield | Good | Good | General observation across multiple studies | [7] |
| Biological Activity | Higher enzymatic activity | Lower enzymatic activity | Gα subunit (GPA1) | |
| Elution Conditions | Gentle, physiological (2.5 mM this compound) | Harsher (e.g., 20-250 mM imidazole, low pH) | General protocols | [1][4] |
| Non-specific Binding | Low | High, especially from eukaryotic lysates | General observation | [5] |
Experimental Workflows: A Visual Guide
The following diagrams illustrate the typical experimental workflows for both this compound/Strep-tag® II and His-tag purification.
Caption: Workflow for this compound/Strep-tag® II purification.
Caption: Workflow for His-tag purification.
Detailed Experimental Protocols
Herein, we provide generalized protocols for the purification of a sensitive protein using both systems under native conditions. Note: These are starting points and may require optimization for your specific protein of interest.
This compound/Strep-tag® II Purification Protocol (Native Conditions)
Materials:
-
Lysis Buffer: 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA
-
Wash Buffer: 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA
-
Elution Buffer: 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 2.5 mM this compound
-
Strep-Tactin® affinity resin
Procedure:
-
Cell Lysis: Resuspend the cell pellet expressing the Strep-tag® II fusion protein in Lysis Buffer. Lyse the cells using an appropriate method (e.g., sonication, French press) on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris. Collect the clear supernatant.
-
Column Equilibration: Equilibrate the Strep-Tactin® resin with 5-10 column volumes of Lysis Buffer.
-
Binding: Apply the clarified lysate to the equilibrated column. The flow rate should be slow enough to allow for efficient binding.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove unbound and non-specifically bound proteins.
-
Elution: Elute the bound protein with 5-10 column volumes of Elution Buffer. Collect fractions and analyze for the presence of the target protein (e.g., by SDS-PAGE).
-
Analysis: Pool the fractions containing the purified protein. Determine the concentration and assess purity and activity.
His-tag Purification Protocol (Native Conditions)
Materials:
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
IMAC resin (e.g., Ni-NTA)
Procedure:
-
Cell Lysis: Resuspend the cell pellet expressing the His-tagged protein in Lysis Buffer. Lyse the cells as described for the this compound protocol.
-
Clarification: Centrifuge the lysate and collect the clear supernatant.
-
Column Equilibration: Equilibrate the IMAC resin with 5-10 column volumes of Lysis Buffer.
-
Binding: Apply the clarified lysate to the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with 5-10 column volumes of Elution Buffer. Collect fractions.
-
Analysis and Imidazole Removal: Pool the fractions containing the purified protein. It is often necessary to remove the imidazole by dialysis or buffer exchange for downstream applications and to prevent potential interference with protein activity.
Conclusion: Making the Right Choice for Your Sensitive Protein
The selection between this compound/Strep-tag® II and His-tag purification systems is contingent on the specific requirements of the protein and the intended downstream applications.
The this compound/Strep-tag® II system excels in the purification of sensitive proteins where maintaining biological activity and achieving high purity in a single step is paramount. The gentle elution conditions are its standout feature, minimizing the risk of protein denaturation and preserving the integrity of protein complexes.[2] This makes it particularly suitable for structural biology, enzyme kinetics, and other applications demanding functional proteins.
The His-tag system remains a viable and cost-effective option for many applications, especially for robust proteins that can withstand the elution conditions. Its main drawbacks are the potential for lower purity due to non-specific binding of endogenous histidine-rich proteins and the often harsh elution conditions that can compromise the activity of sensitive proteins.[5] For many routine applications where absolute purity and maximal activity are not the primary concerns, the His-tag system offers a reliable and economical solution.
Ultimately, for researchers working with delicate and sensitive proteins, the this compound/Strep-tag® II system presents a clear advantage in preserving protein integrity and function, often justifying the potentially higher initial cost with superior results and fewer required downstream processing steps.
References
- 1. fishersci.ie [fishersci.ie]
- 2. stratech.co.uk [stratech.co.uk]
- 3. iba-lifesciences.com [iba-lifesciences.com]
- 4. Benefits of Strep-tag® vs His-tag purification [iba-lifesciences.com]
- 5. Strep-tag II affinity purification: an approach to study intermediates of metalloenzyme biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of expression and purification protocols on Gα biochemical activity: kinetics of plant and mammalian G protein cycles - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Stability of d-Desthiobiotin Labeled Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and affinity-based technologies, the stability of labeled conjugates is paramount to ensure reliable and reproducible results. This guide provides a comparative assessment of the stability of d-Desthiobiotin labeled conjugates over time, particularly in contrast to traditional biotin-labeled counterparts. While direct, long-term comparative stability data remains a notable gap in publicly available literature, this guide synthesizes existing knowledge on the chemical linkages involved and proposes a robust experimental framework for a head-to-head comparison.
Understanding the Core of Conjugate Stability
The stability of a labeled conjugate is primarily dictated by the chemical bond linking the label (this compound or biotin) to the biomolecule (e.g., an antibody or protein). The most common method for labeling proteins with both biotin and this compound involves the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines on the protein to form a stable amide bond.
A critical consideration is the environment in which the conjugate will be used. For instance, studies have shown that biotin-protein bonds, including those formed via NHS-ester chemistry, can be susceptible to hydrolysis by factors present in human plasma[1][2]. This suggests that the stability of the conjugate in biological matrices is a key parameter to evaluate. While this compound is an analog of biotin, the fundamental amide linkage formed during conjugation is identical. Therefore, it is reasonable to hypothesize that this compound conjugates may exhibit similar susceptibility to hydrolysis in plasma.
Furthermore, the stability of the labeling reagent itself, prior to conjugation, is a crucial factor. NHS esters of both biotin and this compound are known to be moisture-sensitive and can hydrolyze in aqueous solutions, particularly at neutral to basic pH.[3] Proper storage and handling of these reagents are essential to ensure efficient and reproducible conjugation.
Comparative Stability Over Time: A Proposed Experimental Framework
To address the current gap in direct comparative data, a well-designed stability study is necessary. The following table outlines a proposed experimental design to compare the stability of this compound and biotin labeled conjugates under various conditions.
| Parameter | This compound Labeled Antibody | Biotin Labeled Antibody | Rationale |
| Storage Temperature | To assess thermal stability and degradation at different storage conditions. | ||
| - Long-Term (-20°C) | % Intact Conjugate at 0, 3, 6, 12 months | % Intact Conjugate at 0, 3, 6, 12 months | Represents standard long-term storage. |
| - Refrigerated (4°C) | % Intact Conjugate at 0, 1, 3, 6 months | % Intact Conjugate at 0, 1, 3, 6 months | Simulates common short to medium-term storage. |
| - Accelerated (25°C) | % Intact Conjugate at 0, 1, 2, 4 weeks | % Intact Conjugate at 0, 1, 2, 4 weeks | To predict long-term stability in a shorter timeframe. |
| pH Stress | To evaluate stability in different buffer conditions. | ||
| - Acidic (pH 5.0) | % Intact Conjugate at 0, 24, 48, 72 hours | % Intact Conjugate at 0, 24, 48, 72 hours | Relevant for certain biological or purification processes. |
| - Neutral (pH 7.4) | % Intact Conjugate at 0, 24, 48, 72 hours | % Intact Conjugate at 0, 24, 48, 72 hours | Mimics physiological conditions. |
| - Basic (pH 8.5) | % Intact Conjugate at 0, 24, 48, 72 hours | % Intact Conjugate at 0, 24, 48, 72 hours | Can accelerate degradation and reveal instabilities. |
| Biological Matrix Stability | To assess stability in a complex biological environment. | ||
| - Human Plasma (37°C) | % Intact Conjugate at 0, 4, 24, 48 hours | % Intact Conjugate at 0, 4, 24, 48 hours | Simulates in vivo or ex vivo applications. |
Experimental Protocols
A detailed protocol for a comparative stability study is provided below. This protocol is designed to be a template and may require optimization based on the specific biomolecule and application.
Conjugation of Antibody with this compound and Biotin NHS Esters
This protocol describes the labeling of a generic IgG antibody.
Materials:
-
IgG Antibody (e.g., 2 mg/mL in PBS, pH 7.4)
-
NHS-d-Desthiobiotin
-
NHS-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns
Procedure:
-
Prepare a 10 mM stock solution of NHS-d-Desthiobiotin and NHS-Biotin in anhydrous DMF or DMSO immediately before use.
-
Add a 20-fold molar excess of the NHS-ester stock solution to the antibody solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Remove the excess, unreacted labeling reagent using a desalting column equilibrated with PBS, pH 7.4.
-
Determine the degree of labeling (DOL) using a spectrophotometric method (e.g., HABA assay for biotin and a similar colorimetric assay for this compound). Aim for a consistent DOL between the two types of conjugates for a fair comparison.
Accelerated Stability Study
This protocol outlines a forced degradation study to compare the stability of the conjugates.
Procedure:
-
Aliquot the purified this compound and biotin labeled antibodies into separate microcentrifuge tubes.
-
Incubate the tubes at the different temperatures as specified in the data table (e.g., 4°C, 25°C, and 40°C).
-
At each time point (e.g., 0, 1, 2, and 4 weeks for 25°C), remove one aliquot of each conjugate and store at -80°C until analysis.
-
For pH stress, adjust the pH of the conjugate solutions using appropriate buffers and incubate at 37°C.
-
For plasma stability, incubate the conjugates in human plasma at 37°C. At each time point, the reaction can be stopped by adding a protease inhibitor cocktail and freezing at -80°C.
Analytical Methods for Assessing Conjugate Stability
A combination of analytical techniques should be employed to monitor the integrity of the conjugates over time.
-
Size Exclusion Chromatography (SEC-HPLC): To detect aggregation or fragmentation of the antibody conjugate. An increase in high molecular weight species indicates aggregation, while an increase in low molecular weight species suggests fragmentation.
-
Mass Spectrometry (LC-MS): To confirm the identity of the intact conjugate and to identify any degradation products. High-resolution mass spectrometry can detect the loss of the this compound or biotin label from the antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To assess the binding activity of the labeled antibody to its target antigen. A decrease in binding signal would indicate a loss of functionality, which could be due to degradation of the antibody or loss of the label.
-
Streptavidin-binding assay: To quantify the amount of accessible this compound or biotin on the conjugate. A decrease in signal would indicate the loss or modification of the label.
Visualizing the Workflow and Potential Degradation
To provide a clearer understanding of the experimental process and potential outcomes, the following diagrams are provided.
Caption: Experimental workflow for comparing the stability of this compound and biotin labeled conjugates.
Caption: Potential degradation pathways for antibody-labeled conjugates under stress conditions.
Conclusion and Recommendations
The stability of labeled conjugates is a critical factor for the success of many life science applications. While this compound offers the significant advantage of reversible binding to streptavidin, a thorough understanding of its long-term stability in comparison to traditional biotin is essential. The primary linkage, an amide bond, is expected to have similar stability characteristics for both labels. However, subtle differences in the overall structure of the label may influence susceptibility to enzymatic degradation or other degradation pathways.
Given the lack of direct comparative studies, researchers are strongly encouraged to perform their own stability assessments, particularly for applications involving long-term storage or use in complex biological matrices. The experimental framework and protocols provided in this guide offer a starting point for such investigations. By employing a suite of orthogonal analytical methods, researchers can gain a comprehensive understanding of the stability of their this compound labeled conjugates and ensure the reliability and reproducibility of their experimental data. Further studies are warranted to generate public data on the comparative stability of these widely used bioconjugation reagents.
References
Anti-Biotin Antibody: Unveiling its Recognition of d-Desthiobiotin
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity of anti-biotin antibodies with d-Desthiobiotin, supported by comparative data and detailed experimental protocols.
In the realm of biological assays and affinity purification, the high-affinity interaction between biotin (Vitamin B7) and proteins like streptavidin and avidin is a cornerstone. However, the quasi-irreversible nature of this bond can be a limitation in applications requiring the gentle elution of target molecules. This has led to the widespread use of biotin analogs, such as this compound, which offers a more reversible binding. A critical question for researchers is whether anti-biotin antibodies, often used as an alternative to streptavidin/avidin, can effectively recognize this compound. This guide provides a detailed comparison of the binding characteristics and a protocol to quantify this interaction.
Executive Summary
Comparative Binding Affinity Data
To illustrate the difference in binding strength, the following table summarizes the dissociation constants (Kd) for the interaction of biotin and this compound with streptavidin. This data serves as a strong indicator of the relative affinities that can be expected when using anti-biotin antibodies.
| Ligand | Binding Partner | Dissociation Constant (Kd) |
| Biotin | Streptavidin | ~10⁻¹⁵ M[3][4] |
| This compound | Streptavidin | ~10⁻¹¹ M[3][4][5] |
This table clearly shows that this compound binds to streptavidin with a significantly lower affinity (a higher Kd value) compared to biotin, making the interaction more amenable to reversal.
Visualizing the Binding Relationship
The following diagram illustrates the binding capabilities of an anti-biotin antibody with both biotin and its analog, this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 5. vectorlabs.com [vectorlabs.com]
A Head-to-Head Comparison: d-Desthiobiotin for Reversible In Vivo Biotinylation Studies
For researchers, scientists, and drug development professionals, the ability to specifically label and subsequently isolate proteins and their interaction partners from a living organism is a cornerstone of modern biological research. While the biotin-streptavidin interaction is a powerful tool for such applications, its near-irreversible nature often necessitates harsh elution conditions that can disrupt the very protein complexes under investigation. This guide provides an objective comparison of d-Desthiobiotin, a reversible biotin analog, with traditional biotin and other alternative in vivo biotinylation methods, supported by experimental data and detailed protocols.
The Reversible Advantage: this compound Explained
This compound is a sulfur-free analog of biotin that binds to streptavidin and avidin with high specificity, yet with a significantly lower affinity than biotin. This crucial difference allows for the gentle elution of d-desthiobiotinylated molecules from streptavidin matrices under physiological conditions by competitive displacement with free biotin. This reversible binding is a key advantage in in vivo studies where preserving the integrity of isolated protein complexes is paramount.
Performance Comparison: this compound vs. Biotin
The primary distinction between this compound and biotin lies in their binding kinetics to streptavidin, which directly impacts their utility in affinity purification.
| Parameter | This compound | Biotin | Reference |
| Dissociation Constant (Kd) with Streptavidin | ~10⁻¹¹ M | ~10⁻¹⁵ M | [1] |
| Binding Characteristic | Reversible | Essentially Irreversible | |
| Elution Conditions | Mild (e.g., 2-10 mM Biotin in PBS) | Harsh (e.g., low pH, denaturants) | [2][3] |
Beyond the Basics: Comparison with Proximity Labeling Methods
While direct chemical labeling with reactive esters of biotin or this compound is a valid approach for accessible proteins, proximity labeling methods have emerged as powerful tools for mapping protein-protein interactions within a cellular context in vivo. These methods utilize an enzyme (e.g., a promiscuous biotin ligase) fused to a protein of interest to biotinylate nearby proteins.
| Feature | This compound (Chemical Labeling) | BioID/TurboID (Proximity Labeling) | APEX2 (Proximity Labeling) |
| Principle | Covalent modification of accessible primary amines by a reactive this compound ester. | Enzymatic biotinylation of proximal proteins by a promiscuous biotin ligase (BirA*) fused to a protein of interest. | Enzymatic biotinylation of proximal proteins by an engineered ascorbate peroxidase (APEX2) fused to a protein of interest. |
| Labeling Time | Rapid (minutes). | Slow (BioID: 18-24 hours); Fast (TurboID: ~10 minutes).[4] | Very fast (minutes). |
| Spatial Resolution | Labels proteins accessible to the reagent (e.g., vascular-accessible proteins). | Labels proteins in close proximity (~10 nm radius) to the fusion protein. | Labels proteins in close proximity to the fusion protein. |
| Toxicity | Potential for toxicity depending on the concentration and reactivity of the labeling reagent. | Generally low toxicity. | Can be toxic due to the requirement for hydrogen peroxide. |
| Key Advantage | Reversible binding allows for gentle elution of captured proteins. | Enables mapping of protein-protein interaction networks in a cellular context. | High temporal resolution. |
| Key Disadvantage | Less specific for protein-protein interaction studies compared to proximity labeling. | Irreversible biotinylation necessitates harsh elution conditions or on-bead digestion. | Requirement for potentially toxic hydrogen peroxide. |
Experimental Protocols
In Vivo Vascular Protein Biotinylation with NHS-d-Desthiobiotin (Adapted from Sulfo-NHS-LC-Biotin Protocol)
This protocol describes a method for labeling vascular-accessible proteins in a mouse model using a reactive N-hydroxysuccinimide (NHS) ester of this compound. The procedure is adapted from established protocols for in vivo biotinylation using Sulfo-NHS-LC-Biotin.[5][6]
Materials:
-
NHS-d-Desthiobiotin
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Tris buffer (50 mM, pH 7.5), ice-cold
-
Anesthetized mouse
-
Perfusion setup
Procedure:
-
Preparation of Labeling Reagent: Immediately before use, dissolve NHS-d-Desthiobiotin in anhydrous DMSO to create a concentrated stock solution. Further dilute the stock solution in ice-cold PBS to the desired final concentration (e.g., 1 mg/mL).
-
Animal Preparation: Anesthetize the mouse according to approved institutional protocols.
-
Perfusion: Perform a transcardial perfusion with ice-cold PBS to clear the vasculature of blood.
-
Biotinylation: Perfuse the animal with the NHS-d-Desthiobiotin solution. The volume and flow rate should be optimized for the specific experimental goals.
-
Quenching: Following the labeling step, perfuse with ice-cold Tris buffer to quench any unreacted NHS-d-desthiobiotin.
-
Tissue Harvesting: Harvest the organs of interest and immediately process for lysate preparation or snap-freeze in liquid nitrogen for later use.
Pull-down of d-Desthiobiotinylated Proteins from Tissue Lysate
Materials:
-
d-Desthiobiotinylated tissue lysate
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., PBS containing 5-10 mM free d-biotin)
-
Protease inhibitors
Procedure:
-
Lysate Preparation: Homogenize the harvested tissue in a suitable lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation.
-
Bead Preparation: Wash the streptavidin beads with Binding/Wash Buffer according to the manufacturer's instructions.
-
Binding: Incubate the cleared tissue lysate with the prepared streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in Elution Buffer and incubate for 30-60 minutes at room temperature with gentle agitation to displace the d-desthiobiotinylated proteins.
-
Analysis: Collect the eluate, which now contains the purified d-desthiobiotinylated proteins and their binding partners, for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizing the Workflows
References
- 1. [PDF] Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation | Semantic Scholar [semanticscholar.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Pull-down of metalloproteins in their native states using desthiobiotin-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcgill.ca [mcgill.ca]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Elution Conditions for d-Desthiobiotin Affinity Chromatography
For researchers, scientists, and drug development professionals utilizing d-desthiobiotin for affinity purification, optimizing elution is critical for preserving the integrity and activity of target biomolecules. This guide provides a comparative analysis of common elution strategies, supported by experimental protocols and data presented for easy comparison.
This compound, a sulfur-free analog of biotin, offers a significant advantage over its counterpart in affinity chromatography due to its lower binding affinity for streptavidin and its derivatives (Kd ≈ 10-11 M for desthiobiotin versus ≈ 10-15 M for biotin).[1] This weaker interaction allows for the gentle elution of desthiobiotin-tagged molecules under mild, non-denaturing conditions, making it an ideal choice for the purification of sensitive proteins and protein complexes.[1][2] Elution is typically achieved through competitive displacement with either free biotin or this compound itself. This guide explores various elution conditions to help researchers select the optimal strategy for their specific application.
Comparative Analysis of Elution Conditions
| Elution Condition ID | Eluent | Concentration | Buffer | Temperature (°C) | Incubation Time | Performance Notes | Source(s) |
| EC-1 | This compound | 2.5 mM | PBS or similar physiological buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) | Room Temperature | Not specified | Gentle, competitive elution suitable for Strep-tag®II fusion proteins from Strep-Tactin® resins.[3] | [3] |
| EC-2 | Biotin | 5 mM | 1X TBST (Tris-Buffered Saline with Tween 20) | 4 | Overnight | Effective for the elution of intact, native nucleosomes. The long incubation at a low temperature aims to maximize recovery while preserving complex integrity.[4] | [4] |
| EC-3 | Biotin | Not specified | Buffered solution | Not specified | Not specified | Allows for the gentle elution of proteins and helps to avoid the co-purification of endogenous biotinylated molecules.[2] | [2] |
| EC-4 | Biotin | 50 mM | Buffer BXT | Not specified | Not specified | Recommended for high-affinity Strep-Tactin®XT systems where desthiobiotin is not an effective eluent.[5] | [5] |
| EC-5 | Heated Water | N/A | Distilled Water | 95 | 10 minutes | A simple and rapid method for eluting desthiobiotin-labeled oligonucleotides. May not be suitable for temperature-sensitive proteins. |
Experimental Protocols
Below are detailed methodologies for key experiments in this compound affinity purification.
Protocol 1: Competitive Elution with Biotin for Protein Pull-Down
This protocol is adapted from a procedure for the elution of protein complexes.[4]
Materials:
-
Streptavidin-coupled magnetic beads
-
This compound-labeled "bait" protein bound to beads
-
Wash Buffer (e.g., 1X PBS with 0.05% Tween-20)
-
Elution Buffer: 5 mM Biotin in 1X TBST
-
Microcentrifuge tubes
-
Magnetic rack
Procedure:
-
Washing: After binding the "prey" protein from a cell lysate to the d-desthiobiotinylated "bait" protein immobilized on streptavidin beads, wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add 100 µL of Elution Buffer to the beads.
-
Incubation: Incubate the tubes overnight at 4°C with gentle rotation to allow for the competitive displacement of the desthiobiotin-tagged protein complex.
-
Collection: Place the tubes on a magnetic rack and carefully collect the supernatant containing the eluted protein complex.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Elution of Strep-tag®II Fusion Proteins with this compound
This protocol is based on the recommended procedure for Strep-Tactin® resins.[3]
Materials:
-
Strep-Tactin® resin with bound Strep-tag®II fusion protein
-
Wash Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA)
-
Elution Buffer: 2.5 mM this compound in Wash Buffer
-
Affinity chromatography column or spin columns
Procedure:
-
Washing: Following the binding of the Strep-tag®II fusion protein to the Strep-Tactin® resin, wash the resin with 5-10 column volumes of Wash Buffer to remove unbound proteins.
-
Elution: Apply the Elution Buffer to the column.
-
Collection: Collect the eluate containing the purified Strep-tag®II fusion protein. The number of fractions and the volume will depend on the column size and the concentration of the target protein.
-
Regeneration (Optional): The Strep-Tactin® resin can often be regenerated for reuse according to the manufacturer's instructions.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the key processes in this compound affinity chromatography.
Caption: Experimental workflow for a this compound pull-down assay.
Caption: Logical relationship of elution choices for this compound.
References
A Head-to-Head Comparison: d-Desthiobiotin vs. Monomeric Avidin for Gentle Affinity Purification
For researchers, scientists, and drug development professionals seeking to purify biotinylated molecules while preserving their structure and function, the choice of affinity purification system is critical. While the high affinity of the biotin-streptavidin interaction is renowned, its near-irreversibility necessitates harsh elution conditions that can denature the target molecule. This guide provides an in-depth comparison of two popular alternatives for gentle affinity purification: the d-Desthiobiotin/Streptavidin system and the Monomeric Avidin system.
This comparison guide delves into the performance of each system, supported by experimental data and detailed protocols. We will explore the key parameters of binding affinity, elution conditions, and potential for reuse, enabling you to make an informed decision for your specific application.
At a Glance: Key Performance Metrics
| Feature | This compound/Streptavidin System | Monomeric Avidin System |
| Binding Affinity (Kd) | ~10⁻¹¹ M[1][2] | ~10⁻⁸ M[3][4] |
| Elution Principle | Competitive displacement with free biotin[1][2] | Competitive displacement with free biotin or pH shift[3][5] |
| Primary Elution Agent | Biotin solution (e.g., 2-10 mM)[1][5] | Biotin solution (e.g., 2 mM) or Glycine-HCl (pH 2.8)[5][6] |
| Elution Conditions | Neutral pH, physiological buffer | Neutral pH with biotin, or low pH[5][7] |
| Resin Regeneration | Yes[8] | Yes, can be regenerated at least 10 times[4][5] |
The this compound/Streptavidin System: A Gentle Competitor
The this compound system utilizes a sulfur-free analog of biotin that binds to streptavidin with high specificity but a significantly lower affinity than native biotin.[1][2][9] This key difference allows for the gentle elution of desthiobiotinylated molecules by competitive displacement with a solution of free biotin under physiological conditions.[1][2] This approach avoids the need for denaturing agents or extreme pH, thereby preserving the biological activity of the purified protein.[1]
Experimental Workflow: this compound/Streptavidin Affinity Purification
Caption: Workflow for this compound affinity purification.
Detailed Experimental Protocol: this compound/Streptavidin Purification
Materials:
-
Streptavidin-agarose resin
-
Binding/Wash Buffer (e.g., PBS, TBS)
-
Elution Buffer (e.g., 50 mM Biotin in Binding/Wash Buffer)
-
Sample containing the this compound-labeled protein
Procedure:
-
Resin Preparation:
-
Equilibrate the streptavidin-agarose resin by washing it with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Binding:
-
Load the sample containing the d-desthiobiotinylated protein onto the equilibrated column.
-
Allow the sample to incubate with the resin to ensure efficient binding. This can be done at room temperature or 4°C for a specified time (e.g., 1 hour).
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein by adding the Elution Buffer to the column.
-
Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
-
Regeneration (Optional):
-
To regenerate the column, wash it extensively with Binding/Wash Buffer to remove the free biotin. The column can then be stored in an appropriate buffer containing a preservative.
-
The Monomeric Avidin System: Reduced Affinity for Gentle Release
The monomeric avidin system is based on the principle that the high biotin-binding affinity of avidin is a result of its tetrameric structure. By immobilizing avidin monomers onto a resin, the binding affinity for biotin is significantly reduced (Kd ≈ 10⁻⁸ M).[3][4] This allows for the elution of biotinylated molecules under mild conditions, such as a buffer containing free biotin or a gentle shift in pH.[3][5]
It is important to note that during the immobilization process, some polymeric forms of avidin with strong biotin-binding characteristics can also be attached to the resin.[5][6] Therefore, a blocking step with a biotin-containing buffer is often necessary to saturate these high-affinity sites, ensuring that subsequent purification relies only on the reversible binding to monomeric avidin.[5][6]
Experimental Workflow: Monomeric Avidin Affinity Purification
Caption: Workflow for Monomeric Avidin affinity purification.
Detailed Experimental Protocol: Monomeric Avidin Purification
Materials:
-
Monomeric avidin-agarose resin
-
Binding/Wash Buffer (e.g., PBS)
-
Biotin Blocking/Elution Buffer (e.g., 2 mM D-biotin in PBS)[5]
-
Regeneration Buffer (e.g., 0.1 M glycine, pH 2.8)[6]
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.5)
-
Sample containing the biotinylated protein
Procedure:
-
Resin Preparation and Blocking:
-
Equilibrate the monomeric avidin-agarose resin with Binding/Wash Buffer.
-
Add the Biotin Blocking/Elution Buffer to the resin to block any non-reversible, high-affinity biotin binding sites.[5]
-
Wash the column with Regeneration Buffer to remove the biotin from the reversible binding sites.[5]
-
Finally, wash the column with Binding/Wash Buffer to prepare it for sample loading.[5]
-
-
Sample Binding:
-
Apply the sample containing the biotinylated protein to the prepared column.
-
Incubate for a recommended period (e.g., 1 hour at room temperature) to maximize binding.[6]
-
-
Washing:
-
Wash the column with an adequate volume of Binding/Wash Buffer to remove unbound proteins, monitoring the A280 until it reaches baseline.[5]
-
-
Elution:
-
Option 1 (Competitive Elution): Add the Biotin Blocking/Elution Buffer to the column and collect fractions.[5]
-
Option 2 (pH Elution): For some molecules, elution may be more efficient using the Regeneration Buffer (0.1 M glycine, pH 2.8).[6] Immediately neutralize the collected fractions by adding 1/10 volume of Neutralization Buffer.[6][7]
-
-
Regeneration:
Conclusion: Making the Right Choice
Both this compound and monomeric avidin systems offer effective and gentle alternatives to traditional biotin-avidin affinity purification.
-
The This compound/Streptavidin system is particularly advantageous when maintaining strict physiological pH throughout the entire purification process is paramount. The competitive elution with biotin is highly specific and gentle.
-
The Monomeric Avidin system provides flexibility with two mild elution options: competitive displacement with biotin or a gentle pH shift. The ability to regenerate and reuse the column multiple times makes it a cost-effective choice for routine purifications.[4][5]
The optimal choice will depend on the specific characteristics of the target molecule and the downstream application. For highly sensitive proteins, the consistent neutral pH of the this compound system may be preferable. For more robust molecules or when optimizing elution efficiency is key, the dual elution options of the monomeric avidin system offer greater versatility. It is always recommended to perform a small-scale pilot experiment to determine the most suitable system for your specific research needs.
References
- 1. interchim.fr [interchim.fr]
- 2. vectorlabs.com [vectorlabs.com]
- 3. bioclone.net [bioclone.net]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. fishersci.ie [fishersci.ie]
- 9. genelink.com [genelink.com]
Safety Operating Guide
Navigating the Disposal of d-Desthiobiotin: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of d-Desthiobiotin, a key reagent in various biochemical applications. Adherence to these guidelines is critical for minimizing environmental impact and maintaining operational safety.
Core Principles of this compound Disposal
The primary directive for the disposal of this compound, as emphasized in its Safety Data Sheets (SDS), is to act in accordance with all applicable local, state, and federal regulations.[1][2] While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible chemical management necessitates a structured disposal protocol.[1]
Procedural Steps for Disposal
1. Waste Identification and Segregation:
-
Unused Reagent: Pure, unused this compound should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weighing boats, and contaminated labware, should also be segregated for chemical waste disposal.[3][4]
-
Solutions: Aqueous or solvent-based solutions containing this compound must be collected in appropriate, clearly labeled waste containers. Do not dispose of these solutions down the drain.[2][3][4]
2. Spill Management and Cleanup: In the event of a spill, the following steps should be taken:
-
Ensure adequate ventilation in the area.[1]
-
Wearing appropriate PPE (gloves, lab coat, safety glasses), mechanically collect the spilled solid material using a scoop or brush.[2]
-
Place the collected material into a designated chemical waste container.[2]
-
Clean the spill area thoroughly with soap and water.
3. Waste Collection and Storage:
-
All waste containing this compound should be collected in containers that are compatible with the chemical nature of the waste.
-
Containers must be tightly sealed and clearly labeled with the contents, including the name "this compound" and any other components of the waste mixture.
-
Store the waste containers in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.
4. Final Disposal:
-
The final disposal of this compound waste must be conducted through a licensed chemical waste disposal service.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a waste pickup. They will ensure that the disposal method complies with all relevant regulations.[2][3]
Quantitative Data Summary
At present, publicly available Safety Data Sheets for this compound do not specify quantitative disposal limits or concentration thresholds that would necessitate different disposal procedures. The guiding principle remains the treatment of any amount of the substance or contaminated material as chemical waste to be disposed of according to institutional and regulatory standards.
| Parameter | Guideline |
| Regulatory Compliance | Adherence to local, state, and federal regulations is mandatory.[1][2] |
| Hazard Classification | Not classified as a hazardous substance.[1] |
| Spill Residue | To be collected and treated as chemical waste.[2] |
| Contaminated Packaging | Dispose of as unused product.[3][4] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.
References
Safeguarding Your Research: A Guide to Handling d-Desthiobiotin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of d-Desthiobiotin, a key reagent in various biochemical applications. Adherence to these protocols is crucial for maintaining a safe research environment and ensuring the integrity of your work.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
| Hazard | GHG Classification | Required PPE |
| Skin Irritation | Skin Irrit. 2 | Chemical-resistant gloves (e.g., nitrile) |
| Eye Irritation | Eye Irrit. 2A | Safety goggles with side-shields |
| Respiratory Irritation | STOT SE 3 | NIOSH-approved respirator (if dust cannot be controlled) |
| General Handling | - | Laboratory coat |
Safe Handling and Storage Protocols
Proper handling and storage are critical to mitigate the risks associated with this compound.
Operational Plan:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.[2][3] Eyewash stations and safety showers should be readily accessible.[3]
-
Decontamination: Have a spill kit readily available. In case of a spill, avoid generating dust.[2][3] Gently cover the spill with an absorbent material, and then collect it into a suitable container for disposal.
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[2] Remove contaminated clothing promptly.
Storage Plan:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3]
-
The recommended storage temperature is typically between 2-8°C.[4]
-
Keep away from strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2][4] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[2] Do not allow the substance to enter drains or watercourses.[2] Waste should be collected in clearly labeled, sealed containers.
Experimental Workflow for Safe Handling
Caption: This diagram outlines the procedural workflow for the safe handling of this compound, from preparation to post-experiment cleanup, including spill response.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
